molecular formula C12H20O3 B15466917 Methyl 11-oxo-9-undecenoate CAS No. 53613-55-1

Methyl 11-oxo-9-undecenoate

Cat. No.: B15466917
CAS No.: 53613-55-1
M. Wt: 212.28 g/mol
InChI Key: MGEJSRKZEJDCJG-UHFFFAOYSA-N
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Description

Methyl 11-oxo-9-undecenoate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.2854 g/mol . This compound is provided as a high-purity standard for research and development purposes. In scientific research, this compound has been identified as a reaction product in studies investigating the thermal oxidation behavior of fatty acid esters . Research focusing on the oxidation mechanisms of compounds like methyl elaidate has shown that this compound can form as an oxidation product, providing insight into the stability and degradation pathways of unsaturated fatty acid esters under thermal stress . Its specific structure, featuring an oxo and an unsaturated bond, makes it a molecule of interest in various chemical and material science research areas. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 11-oxoundec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h7,9,11H,2-6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEJSRKZEJDCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016380
Record name Methyl 11-oxo-9-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53613-55-1
Record name Methyl 11-oxo-9-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a polyfunctional long-chain fatty acid methyl ester. Its structure, featuring a terminal aldehyde, a conjugated double bond, and a methyl ester group, suggests a potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related structural analogs and computational predictions to offer a thorough profile.

Chemical and Physical Properties

Table 1: Compound Identification
IdentifierValueSource
CAS Number 53613-55-1NIST WebBook[1][2]
Molecular Formula C₁₂H₂₀O₃NIST WebBook[1][2]
Molecular Weight 212.2854 g/mol NIST WebBook[1][2]
IUPAC Name methyl 11-oxoundec-9-enoatePubChem
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 2.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 9PubChem
Exact Mass 212.141245 g/mol PubChem
Monoisotopic Mass 212.141245 g/mol PubChem
Topological Polar Surface Area 43.4 ŲPubChem
Heavy Atom Count 15PubChem
Complexity 197PubChem
Table 3: Estimated Physical Properties
PropertyEstimated ValueBasis for Estimation
Boiling Point ~300-330 °CBased on boiling points of C12-C18 fatty acid methyl esters. The atmospheric boiling point of biodiesel (C16-C18 FAMEs) generally ranges from 330 to 357°C. Shorter C12 esters will have a slightly lower boiling point.
Melting Point < 0 °CUnsaturated fatty acid methyl esters generally have lower melting points than their saturated counterparts. The presence of a cis-double bond introduces a kink in the chain, hindering crystal lattice formation.
Density ~0.87-0.89 g/cm³Based on the density of other C12 fatty acid methyl esters.
Solubility Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). Insoluble in water.General solubility characteristics of long-chain fatty acid methyl esters. The long hydrocarbon tail dominates the molecule's polarity.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, adapting known procedures for the synthesis of unsaturated oxo-esters. A plausible synthetic route is outlined below.

Workflow for the Synthesis and Characterization of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Monomethyl esterification of a dicarboxylic acid B Step 2: Selective reduction of the free carboxylic acid to an alcohol A->B C Step 3: Oxidation of the alcohol to an aldehyde B->C D Step 4: Introduction of unsaturation C->D E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (GC-MS, ESI-MS) E->G H FTIR Spectroscopy E->H

Caption: A proposed workflow for the synthesis and subsequent purification and characterization of this compound.

Detailed Methodology:

  • Step 1: Synthesis of Methyl 11-hydroxyundecanoate

    • Reaction: Start with a suitable C11 precursor, such as 11-bromoundecanoic acid.

    • Esterification: Convert the carboxylic acid to its methyl ester using a standard method like Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

    • Hydroxylation: Convert the bromo group to a hydroxyl group via nucleophilic substitution with a hydroxide source (e.g., NaOH or KOH) in an aqueous-organic solvent mixture.

  • Step 2: Oxidation to Methyl 11-oxoundecanoate

    • Reaction: The primary alcohol is oxidized to an aldehyde.

    • Reagents: Use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are suitable choices.

    • Procedure (Swern Oxidation):

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

      • Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.

      • Add a solution of Methyl 11-hydroxyundecanoate in DCM dropwise.

      • Stir for 30-60 minutes at -78 °C.

      • Add triethylamine and allow the reaction to warm to room temperature.

      • Quench the reaction with water and perform a standard aqueous workup.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Introduction of the C9-C10 Double Bond

    • Reaction: Formation of an α,β-unsaturated aldehyde. This can be achieved via several methods, including a Wittig-type reaction or a selenoxide elimination protocol.

    • Procedure (Selenoxide Elimination):

      • Deprotonate the α-carbon to the aldehyde using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.

      • Quench the enolate with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr).

      • Isolate the α-selenyl aldehyde.

      • Oxidize the selenium to a selenoxide using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.

      • The selenoxide will undergo a syn-elimination upon warming to room temperature to yield the α,β-unsaturated aldehyde, this compound.

  • Purification and Characterization

    • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Characterization: The structure and purity of the final product should be confirmed by:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methyl ester, the aldehyde, the double bond, and the correct carbon skeleton.

      • Mass Spectrometry (GC-MS or high-resolution MS): To confirm the molecular weight and fragmentation pattern.

      • FTIR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C=O of the ester and aldehyde, C=C of the alkene).

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally related fatty acid methyl esters (FAMEs) can provide insights into its potential roles.

  • Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Some fatty acid esters, such as methyl palmitate, have been identified as naturally occurring ligands and activators of PPARs. These nuclear receptors are key regulators of lipid metabolism and glucose homeostasis. It is plausible that this compound could also interact with and modulate the activity of PPARs.

  • Antimicrobial and Antioxidant Properties: Various long-chain unsaturated fatty acid esters have demonstrated antimicrobial and antioxidant activities. For instance, 11-octadecenoic acid methyl ester has reported antioxidant and antimicrobial properties. The electrophilic nature of the α,β-unsaturated aldehyde moiety in this compound could also impart reactivity towards biological nucleophiles, potentially leading to antimicrobial or cytotoxic effects.

Logical Relationship of FAMEs to PPAR Activation and Metabolic Regulation

G FAME Fatty Acid Methyl Esters (e.g., this compound) PPAR PPARs (Nuclear Receptors) FAME->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Regulation Leads to

References

Technical Guide: Methyl 11-oxo-9-undecenoate (CAS: 53613-55-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester with the chemical formula C12H20O3[1][2]. This document provides a summary of the available technical information for this compound, including its physicochemical properties, spectroscopic data, and potential biological relevance. Due to the limited availability of data specifically for this compound, information from closely related compounds and general analytical methodologies is also included to provide a broader context for researchers.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. Experimental data for many of these properties are not currently available in public literature.

PropertyValueSource
Molecular Formula C12H20O3NIST WebBook[1][2], PubChem[3]
Molecular Weight 212.28 g/mol PubChem[3]
IUPAC Name methyl 11-oxoundec-9-enoatePubChem[3]
CAS Number 53613-55-1NIST WebBook[1][2]
XLogP3 2.8PubChem[3]
Topological Polar Surface Area 43.4 ŲPubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 9PubChem[3]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Mass Spectrometry

An electron ionization (EI) mass spectrum for this compound is available in the NIST WebBook database[1][2]. A representation of the mass spectrum is provided below. The digital data for the spectrum is not available for download due to licensing restrictions[1].

(Note: A visual representation of the mass spectrum would be included here if the image was available.)

Synthesis and Experimental Protocols

General Workflow for Natural Product Identification

This compound has been identified as a component in the methanolic extract of the clam Paratapes undulatus[5]. The general workflow for isolating and identifying such a compound from a natural source is outlined in the diagram below.

Natural Product Identification Workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Identification Natural_Source Natural Source (e.g., Paratapes undulatus) Extraction Methanolic Extraction Natural_Source->Extraction Solvent Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Crude Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Fractionation->GC_MS Fractions Data_Analysis Spectral Database Comparison (e.g., NIST) GC_MS->Data_Analysis Mass Spectra Compound_ID Identification of This compound Data_Analysis->Compound_ID Match

Caption: General workflow for the extraction and identification of this compound from a natural source.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. However, it is classified as a fatty acid ester, a class of compounds known for a wide range of biological activities. For instance, various fatty acid esters have demonstrated antimicrobial, antibiofilm, and antioxidant properties[5].

Further research is required to determine the specific biological functions of this compound. A proposed logical workflow for investigating its biological activity is presented below.

Biological Activity Investigation Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Compound This compound Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity_Assay Hit_Identification Active Compound (Hit) Antimicrobial_Assay->Hit_Identification If Active Antioxidant_Assay->Hit_Identification If Active Cytotoxicity_Assay->Hit_Identification If Active & Non-toxic Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Hit_Identification->Pathway_Analysis Target_Identification Target Identification (e.g., Affinity Chromatography) Hit_Identification->Target_Identification In_Vivo_Studies In Vivo Model Testing Pathway_Analysis->In_Vivo_Studies Target_Identification->In_Vivo_Studies

Caption: Proposed workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a fatty acid ester with limited characterization in the scientific literature. While basic physicochemical properties have been computed and a mass spectrum is available, there is a clear need for further research to establish its full chemical and biological profile. Future work should focus on:

  • Development and publication of a robust synthetic protocol.

  • Comprehensive spectroscopic characterization, including NMR and IR spectroscopy.

  • Systematic screening for biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

  • If found to be biologically active, elucidation of its mechanism of action and involved signaling pathways.

This technical guide serves as a starting point for researchers interested in this compound and highlights the significant opportunities for further investigation into this compound.

References

The Elusive Natural Origins of Methyl 11-oxo-9-undecenoate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no definitive evidence of the natural occurrence of Methyl 11-oxo-9-undecenoate. Despite its well-defined chemical structure and properties, this unsaturated oxo-ester has not been identified as a constituent of any plant, insect, fungus, or other natural source in publicly accessible research. This technical guide summarizes the current state of knowledge, details the analytical methods relevant to its identification, and discusses the natural occurrence of structurally related compounds to provide context for researchers, scientists, and drug development professionals.

Investigation into Potential Natural Sources

Initial investigations into the natural occurrence of this compound focused on insect secretions, particularly the Dufour's gland of ants in the Formica genus. These glands are known to produce a diverse array of fatty acid derivatives, including methyl esters, ketones, and unsaturated compounds, which serve as chemical signals for communication and defense. Extensive research, including seminal work by Bergström and Löfqvist, has characterized the chemical composition of these secretions in various Formica species. While these studies have identified a multitude of volatile and non-volatile organic compounds, this compound has not been among the reported constituents.

Broader searches encompassing other potential natural sources such as plant volatiles, fungal metabolites, and pheromones of other insect orders have also failed to yield any reports of its isolation and identification.

Physicochemical Properties

While its natural origins remain unknown, the physicochemical properties of this compound are well-documented in chemical databases. A summary of these properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₃PubChem
Molecular Weight 212.28 g/mol PubChem
IUPAC Name methyl 11-oxoundec-9-enoatePubChem
CAS Number 53613-55-1PubChem

Table 1. Physicochemical properties of this compound.

Experimental Protocols for Identification and Analysis

The identification of fatty acid methyl esters and related compounds from natural extracts typically involves a combination of chromatographic and spectroscopic techniques. The following workflow outlines the standard experimental approach that would be employed for the isolation and characterization of a compound like this compound.

Experimental_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_identification Identification a Natural Source Material (e.g., Insect Glands, Plant Tissue) b Solvent Extraction (e.g., Hexane, Dichloromethane) a->b c Crude Extract b->c Evaporation d Gas Chromatography (GC) c->d e High-Performance Liquid Chromatography (HPLC) c->e f Mass Spectrometry (MS) d->f e->f i Structure Elucidation f->i g Nuclear Magnetic Resonance (NMR) Spectroscopy g->i h Infrared (IR) Spectroscopy h->i

Figure 1. A generalized experimental workflow for the isolation and identification of natural products like this compound.

Extraction

The initial step involves the extraction of organic compounds from the source material. For insect glands, this is often achieved by dissecting the gland and extracting it with a non-polar solvent like hexane or dichloromethane. For plant or fungal material, maceration followed by solvent extraction is common.

Separation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic separation. Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like fatty acid methyl esters. The choice of the GC column's stationary phase is critical for achieving good separation. High-performance liquid chromatography (HPLC) can also be used for purification, especially for less volatile or thermally labile compounds.

Identification and Structure Elucidation

Once isolated, the structure of the compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure, including the position of double bonds and functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester (C=O) and alkene (C=C) groups in this compound.

Natural Occurrence of Structurally Related Compounds

While this compound itself has not been found in nature, a variety of structurally similar compounds have been isolated from natural sources. These include:

  • Other Fatty Acid Methyl Esters (FAMEs): A wide range of saturated and unsaturated FAMEs are common constituents of insect cuticular hydrocarbons, pheromone blends, and plant volatiles.

  • Unsaturated Ketones: Various unsaturated ketones play important roles as signaling molecules in insects. For example, (Z)-9-tricosene is a well-known sex pheromone in the housefly, Musca domestica.

  • Oxo-Acids and Esters: A number of oxo-fatty acids and their esters are known from plants and fungi, often as products of lipid peroxidation or enzymatic oxidation.

The absence of this compound in the extensive studies of natural products suggests that either its biosynthesis is rare, it is present in concentrations below the detection limits of standard analytical methods, or it exists in organisms that have not yet been chemically investigated.

Conclusion

Methyl 11-oxo-9-undecenoate: A Technical Guide for Investigation as a Novel Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are pivotal in mediating intraspecific communication, governing behaviors from mating and aggregation to alarm signaling.[1][2] These semiochemicals, often comprised of complex blends of volatile organic compounds, represent a cornerstone of modern integrated pest management (IPM) strategies due to their species-specificity and minimal environmental impact. The vast chemical diversity of insect pheromones includes a range of functional groups, with esters and ketones being particularly prevalent.[2][3] This guide focuses on Methyl 11-oxo-9-undecenoate, a C12 keto-ester, as a candidate insect pheromone. While not yet identified from a specific insect species, its chemical structure suggests potential bioactivity. This document outlines a comprehensive framework for the systematic investigation of this compound, from its fundamental properties to detailed experimental protocols for its validation as a pheromone.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a candidate pheromone is essential for developing appropriate methods for its extraction, synthesis, and delivery in bioassays. The known properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₀O₃[4]
Molecular Weight 212.28 g/mol [4]
CAS Number 53613-55-1[4]
IUPAC Name methyl 11-oxoundec-9-enoate[4]
XLogP3 2.8[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 9[4]

Hypothetical Biosynthesis

The biosynthesis of insect pheromones, particularly long-chain unsaturated esters and ketones, typically originates from fatty acid metabolism.[5][6] A plausible biosynthetic pathway for this compound in an insect pheromone gland can be hypothesized to involve a series of enzymatic modifications of a common fatty acid precursor, such as oleic acid or linoleic acid. This proposed pathway involves desaturation, chain shortening (β-oxidation), oxidation, and esterification steps.

Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Gland Specific Enzymes Fatty Acid Precursor (e.g., C18) Fatty Acid Precursor (e.g., C18) Desaturase Desaturase Fatty Acid Precursor (e.g., C18)->Desaturase Introduction of double bonds Chain Shortening (β-oxidation) Chain Shortening (β-oxidation) Desaturase->Chain Shortening (β-oxidation) C12 Acyl-CoA Oxidation Oxidation Chain Shortening (β-oxidation)->Oxidation Keto formation Methyl Transferase Methyl Transferase Oxidation->Methyl Transferase Esterification This compound This compound Methyl Transferase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Hypothetical Signaling Pathway

The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to olfactory receptors on the antennae.[7] The signal is then transduced into an electrical signal that is processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response.[7] For a keto-ester like this compound, the signaling cascade would likely involve specific odorant binding proteins (OBPs) and odorant receptors (ORs).

Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Olfactory Sensory Neuron Pheromone Molecule Pheromone Molecule OBP OBP Pheromone Molecule->OBP Binding Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Odorant Receptor (OR) Complex Odorant Receptor (OR) Complex Ion Channel Opening Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Cation Influx Action Potential Action Potential Depolarization->Action Potential Signal to Antennal Lobe OR Complex OR Complex OBP->OR Complex Transport & Delivery OR Complex->Ion Channel Opening Conformational Change

Caption: Hypothetical signaling pathway for this compound perception.

Experimental Protocols for Verification

To validate this compound as a bona fide insect pheromone, a series of rigorous experimental procedures must be undertaken. The following protocols provide a detailed methodology for this process.

Pheromone Extraction and Identification

Objective: To extract and identify volatile compounds from the putative pheromone gland of the target insect species.

Methodology:

  • Insect Rearing and Collection: Rear the target insect species under controlled conditions (temperature, humidity, photoperiod). Collect virgin females at their peak calling (pheromone-releasing) age.

  • Gland Excision: Dissect the putative pheromone glands (e.g., abdominal tips) from the females under a stereomicroscope.

  • Solvent Extraction: Immerse the excised glands in a small volume of high-purity hexane or dichloromethane for a defined period (e.g., 30 minutes).

  • Sample Concentration: Carefully concentrate the solvent extract under a gentle stream of nitrogen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the extract using GC-MS to separate and identify the chemical constituents. Compare the mass spectrum of any peak of interest with a synthetic standard of this compound.

Laboratory Synthesis

Objective: To synthesize a pure standard of this compound for analytical confirmation and bioassays. A general synthesis for a related compound, methyl 11-oxoundecanoate, can be adapted.[8]

Methodology (adapted from a similar synthesis):

  • Starting Material: Begin with a suitable precursor such as methyl 11-(4-methylphenylsulfonyloxy)undecanoate.

  • Oxidation: Heat dimethylsulfoxide to 150°C while bubbling nitrogen through it.

  • Base Addition: Add sodium bicarbonate portionwise, maintaining the temperature between 140-160°C.

  • Substrate Addition: Add the starting material portionwise over a short period.

  • Workup: Cool the reaction mixture and pour it into ice-water. Extract the aqueous mixture with heptane.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR and GC-MS.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To determine if the insect's antennae are responsive to this compound.

Methodology:

  • Antenna Preparation: Excise an antenna from a male insect and mount it between two electrodes using conductive gel.[9]

  • EAG Assay: Deliver a puff of air containing a known concentration of synthetic this compound over the antenna and record the resulting electrical potential (EAG response).[10][11] Use a solvent puff as a negative control.

  • GC-EAD Assay: Couple the effluent from a gas chromatograph to an EAG preparation.[12] Inject the natural pheromone gland extract. Any peak in the chromatogram that elicits a simultaneous EAG response from the antenna is considered biologically active. Co-inject the extract with the synthetic standard to confirm the retention time and EAG activity of this compound.

Behavioral Bioassays

Objective: To assess the behavioral response of the insect to this compound.[13][14][15]

Methodology (Wind Tunnel Assay):

  • Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions.

  • Stimulus Preparation: Apply a known amount of synthetic this compound to a dispenser (e.g., filter paper or rubber septum). Use a solvent-only dispenser as a control.

  • Insect Acclimation: Place individual male insects in the downwind end of the tunnel and allow them to acclimate.

  • Observation: Introduce the stimulus at the upwind end of the tunnel and record the insects' behavioral responses, such as taking flight, upwind flight, casting, and landing on the stimulus source.

  • Data Analysis: Quantify the percentage of insects exhibiting each behavior in response to the treatment and control.

Experimental_Workflow cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: Electrophysiological Validation cluster_2 Phase 3: Behavioral Validation A Insect Rearing & Gland Extraction B GC-MS Analysis of Extract A->B C Hypothesize Structure B->C F GC-EAD Analysis B->F D Laboratory Synthesis of Candidate C->D E EAG Screening D->E D->F G Wind Tunnel Bioassays D->G F->G H Field Trapping Experiments G->H

Caption: A comprehensive experimental workflow for pheromone identification and validation.

Data Presentation

Quantitative data from behavioral bioassays should be meticulously recorded and presented in a clear, comparative format.

Table 2: Template for Summarizing Wind Tunnel Bioassay Data

Treatmentn% Taking Flight% Upwind Flight% Landing on Source
This compound (1 µg) 50
Solvent Control 50
Positive Control (if available) 50

Conclusion

While this compound has not yet been confirmed as a natural insect pheromone, its chemical structure is analogous to known pheromones, making it a compelling candidate for investigation. The technical guide presented here provides a robust framework for researchers to systematically explore its potential biological activity. Through a combination of chemical analysis, synthesis, electrophysiology, and behavioral assays, the role of this compound in insect communication can be elucidated. Successful identification and validation would not only contribute to our fundamental understanding of chemical ecology but could also pave the way for the development of novel, environmentally benign pest management tools. Future research should focus on screening this compound against a variety of insect species, particularly those known to utilize long-chain keto-esters in their pheromone blends.

References

Analogs of Methyl 11-oxo-9-undecenoate: A Technical Guide to Their Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analogs of Methyl 11-oxo-9-undecenoate, focusing on their chemical synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of oxo-fatty acids. We delve into the anti-inflammatory and anti-cancer properties of key analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to facilitate a deeper understanding and further research in this promising area.

Introduction

This compound is a member of the oxo-fatty acid family, a class of lipid mediators that have garnered significant interest for their diverse biological activities. While information on this compound itself is limited, its structural features—a conjugated enone system and a terminal methyl ester—are present in a variety of naturally occurring and synthetic compounds with potent biological effects. This guide will focus on structurally and functionally related analogs, providing a detailed examination of their synthesis, bioactivity, and therapeutic potential.

Key Analogs and Their Biological Activities

Extensive research has identified several key analogs of this compound with significant anti-inflammatory and anti-cancer properties. This section will focus on two prominent examples: (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) and 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA).

Anti-inflammatory Activity

Both 13-KODE and other oxo-phytodienoic acids have demonstrated potent anti-inflammatory effects. They have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2]

Anti-cancer Activity

Recent studies have highlighted the anti-cancer potential of these analogs. 13-Oxo-ODE has been shown to down-regulate the proto-oncogene c-Myc and attenuate the stemness of breast cancer cells.[3] Similarly, 9-oxo-ODA has been found to induce apoptosis in human ovarian cancer cells.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of key analogs.

Table 1: Anti-inflammatory Activity of Oxo-Fatty Acid Analogs

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
8-oxo-9-octadecenoic acidRAW 264.7NO ProductionInhibitionSignificant at 12.5, 25, and 50 μM[5]
(9S,13R)-12-oxo-phytodienoic acidMacrophagesPGE2 ProductionInhibitionNot specified[2]

Table 2: Anti-cancer Activity of Oxo-Fatty Acid Analogs

CompoundCell LineAssayEndpointIC50Reference
9-oxo-(10E,12E)-octadecadienoic acidHRA (human ovarian cancer)CytotoxicityApoptosis InductionNot specified[4]
9-oxo-(10E,12Z)-octadecadienoic acidHeLa, SiHa (cervical cancer)ProliferationInhibition25–50 µM[6]
13-Oxo-9Z,11E-octadecadienoic acidMDA-MB-231 (breast cancer)Mammosphere FormationInhibitionEffective at 0-400 μM[3]
Branched phenyl derivative of oleic acidMCF-7 (breast cancer), HT-29 (colon cancer)ProliferationInhibition48 ppm[7]
Branched n-butyl derivative of oleic acidMCF-7 (breast cancer), HT-29 (colon cancer)ProliferationInhibition77-82 ppm[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key analog and for the key biological assays cited in this guide.

Synthesis of (9Z,11E)-octadecadienoic acid (a precursor to 13-KODE)

A detailed, publicly available, step-by-step chemical synthesis protocol for (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) is not readily found in the reviewed literature. However, a method for the synthesis of its precursor, (9Z,11E)-octadecadienoic acid, has been described and is detailed below.[8] The subsequent oxidation of the allylic carbon to a ketone would be a necessary final step to yield 13-KODE.

Materials:

  • Linoleic acid

  • n-Butyllithium

  • Potassium tert-butoxide

  • 1-Butanol

  • Aspergillus niger lipase

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Isomerization of Linoleic Acid:

    • Dissolve linoleic acid in 1-butanol.

    • Add a superbase (n-butyllithium/potassium tert-butoxide) or reflux with KOH in 1-butanol to induce isomerization to a mixture of conjugated linoleic acid isomers, including (9Z,11E)-octadecadienoic acid.[8]

  • Enzymatic Separation:

    • To the mixture of isomers, add lipase from Aspergillus niger.[8]

    • The lipase selectively esterifies the (9Z,11E) isomer in the presence of 1-butanol.[8]

  • Purification:

    • Separate the esterified (9Z,11E) isomer from the unreacted isomers using standard chromatographic techniques.

    • Hydrolyze the purified ester using an acid or base (e.g., HCl or NaOH) to yield pure (9Z,11E)-octadecadienoic acid.[8]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is adapted from studies on the anti-inflammatory effects of oxo-fatty acids in RAW 264.7 macrophages.[5]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., 8-oxo-9-octadecenoic acid)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Griess Reagent

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite as an indicator of NO production.

Anti-cancer Stem Cell Activity Assay (Mammosphere Formation)

This protocol is a generalized method for assessing the effect of compounds on the formation of mammospheres, an in vitro measure of cancer stem cell activity.[1][9][10][11]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Test compound (e.g., 13-Oxo-ODE)

  • Mammocult™ medium (or similar serum-free medium)

  • Ultra-low attachment plates

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to sub-confluency.

    • Harvest the cells and prepare a single-cell suspension.

  • Plating:

    • Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

    • Add the test compound at various concentrations to the Mammocult™ medium.

  • Incubation:

    • Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator to allow for mammosphere formation.

  • Quantification:

    • Count the number of mammospheres formed in each well using a microscope.

    • The reduction in the number of mammospheres in treated wells compared to the control indicates an inhibitory effect on cancer stem cell activity.

Signaling Pathways and Mechanisms of Action

The biological effects of these oxo-fatty acid analogs are mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

13-KODE and related compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[1][12] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB:e->NFkB:w NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates MAPK_n MAPK MAPK->MAPK_n translocates Oxo_Analog Oxo-Fatty Acid Analog Oxo_Analog->IKK Oxo_Analog->MAPKKK Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes MAPK_n->Inflammatory_Genes

Inhibition of NF-κB and MAPK Signaling Pathways
Activation of Nrf2/HO-1 Signaling Pathway

In addition to their inhibitory effects, these compounds can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][10][13] This pathway plays a crucial role in the cellular antioxidant response, and its activation can contribute to the anti-inflammatory and cytoprotective effects of these analogs.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1:e->Nrf2:w Proteasome Proteasomal Degradation Keap1->Proteasome promotes Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Oxo_Analog Oxo-Fatty Acid Analog Oxo_Analog->Keap1 inhibits ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates

Activation of the Nrf2/HO-1 Antioxidant Pathway

Conclusion

The analogs of this compound, particularly conjugated oxo-octadecadienoic acids, represent a promising class of bioactive lipids with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer makes them attractive candidates for further investigation and drug development. This guide has provided a comprehensive overview of the current knowledge in this area, including quantitative data, experimental protocols, and mechanistic insights, to serve as a valuable resource for the scientific community. Further research into the synthesis, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully explore their therapeutic applications.

References

The Architecture of Nature: An In-Depth Technical Guide to the Biosynthesis of Unsaturated Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated keto fatty acids (UKFAs) represent a unique class of lipids characterized by the presence of both a ketone functional group and one or more carbon-carbon double bonds within their aliphatic chain. These molecules play critical roles in various biological processes, from serving as signaling molecules in plants to forming essential components of the complex cell walls of pathogenic bacteria. Understanding the intricate biosynthetic pathways that lead to the formation of UKFAs is paramount for the development of novel therapeutics, particularly in the context of infectious diseases, and for engineering biological systems for the production of valuable oleochemicals. This technical guide provides a comprehensive overview of the core mechanisms governing UKFA biosynthesis, with a focus on two key pathways: the mycolic acid biosynthesis in Mycobacterium tuberculosis and the jasmonic acid pathway in plants.

Core Biosynthetic Pathways

The biosynthesis of UKFAs is not a single, conserved pathway but rather a collection of specialized enzymatic routes that have evolved to meet the specific needs of different organisms. This guide will focus on two of the most well-characterized pathways that result in the formation of unsaturated fatty acids bearing a ketone group.

Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

Mycolic acids are very long-chain α-alkyl, β-hydroxy fatty acids that are a hallmark of the mycobacterial cell wall, contributing to its impermeability and the pathogen's resistance to many antibiotics.[1] The biosynthesis of keto-mycolic acids, a specific class of mycolic acids, involves a fascinating interplay between fatty acid synthase (FAS) systems and a polyketide synthase (PKS).

The overall process begins with the de novo synthesis of fatty acids by a eukaryotic-like FAS-I system, which produces both short-chain primers and the C24-C26 α-branch of the final mycolic acid.[1][2] The shorter acyl-CoA products of FAS-I are then elongated by a dissociated FAS-II system to generate the long meromycolate chain.[1][3]

The introduction of the keto group is a result of modifications to the meromycolate chain. The key steps are:

  • Condensation: The final condensation of the C24-C26 α-branch with the fully elongated meromycolate chain is catalyzed by the polyketide synthase Pks13. This reaction forms an α-alkyl, β-ketoacyl-ACP intermediate.[1][4]

  • Reduction: A subsequent reduction of the β-keto group is typically carried out by a reductase, such as CmrA (Rv2509), to yield the characteristic β-hydroxy group of mycolic acids.[1][3] However, in the case of keto-mycolic acids, this reduction is incomplete or bypassed, leading to the retention of the ketone functionality. The precise mechanism of how this reduction is avoided for a subset of mycolic acids is an area of ongoing research.

The unsaturation in mycolic acids is introduced by specific desaturases that act on the growing meromycolate chain.[5]

The biosynthesis of mycolic acids is tightly regulated to ensure the integrity of the cell wall. Several transcriptional regulators have been identified that control the expression of the key biosynthetic genes.

  • FasR: This TetR-like transcriptional regulator activates the expression of the fas-acpS operon, which encodes for the FAS-I system. The activity of FasR is modulated by long-chain acyl-CoAs, which act as effector molecules.[2]

  • MabR: This transcriptional regulator controls the expression of the fasII operon, which is responsible for the elongation of the meromycolate chain. MabR acts as a transcriptional activator of the FAS-II system.[2][6]

  • MadR: The mycolic acid desaturase regulator (MadR) is a transcriptional repressor of the desA1 and desA2 genes, which are involved in the desaturation of mycolic acids. MadR senses the levels of saturated acyl-CoAs to control mycolic acid desaturation in response to cell envelope stress.[5]

Mycolic_Acid_Regulation cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_Desaturation Desaturation cluster_Final_Assembly Final Assembly FasR FasR fas_acpS fas-acpS operon FasR->fas_acpS activates FAS_I_enzymes FAS-I Enzymes fas_acpS->FAS_I_enzymes encodes Acyl_CoA_short C16-C18 Acyl-CoA FAS_I_enzymes->Acyl_CoA_short Acyl_CoA_long C24-C26 Acyl-CoA (α-branch) FAS_I_enzymes->Acyl_CoA_long FAS_II_enzymes FAS-II Enzymes Acyl_CoA_short->FAS_II_enzymes primer Pks13 Pks13 Acyl_CoA_long->Pks13 MabR MabR fasII_operon fasII operon MabR->fasII_operon activates fasII_operon->FAS_II_enzymes encodes Meromycolate Meromycolate Chain FAS_II_enzymes->Meromycolate Desaturases Desaturases Meromycolate->Desaturases MadR MadR desA1_desA2 desA1/desA2 genes MadR->desA1_desA2 represses desA1_desA2->Desaturases encode Unsaturated_Meromycolate Unsaturated Meromycolate Desaturases->Unsaturated_Meromycolate Unsaturated_Meromycolate->Pks13 Keto_Mycolic_Acid Keto-Mycolic Acid Pks13->Keto_Mycolic_Acid Acyl_CoA_long_effector Long-chain Acyl-CoA Acyl_CoA_long_effector->FasR modulates Acyl_CoA_long_effector->MabR modulates Saturated_Acyl_CoA Saturated Acyl-CoA Saturated_Acyl_CoA->MadR relieves repression

Caption: Regulatory network of mycolic acid biosynthesis.
Jasmonic Acid Biosynthesis in Plants

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that regulate a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[7][8] The biosynthesis of JA starts from α-linolenic acid and proceeds through a series of enzymatic steps that introduce both unsaturation and a keto group.

The key steps in the biosynthesis of jasmonic acid are:

  • Oxygenation: The pathway is initiated by the enzyme lipoxygenase (LOX), which incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[8]

  • Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) work in concert to convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA), which contains a cyclopentenone ring structure with a keto group.[8]

  • Reduction and β-oxidation: The double bond in the cyclopentenone ring of OPDA is reduced by OPDA reductase (OPR3). The resulting molecule then undergoes three rounds of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid.[8]

The biosynthesis of jasmonic acid is tightly controlled by a complex signaling network that responds to developmental cues and environmental stimuli.

  • Autoregulation: The JA signaling pathway exhibits a positive feedback loop where JA itself can induce the expression of key biosynthetic genes, including LOX, AOS, and OPR3. This auto-amplification is mediated by the transcription factor MYC2.[9]

  • Hormonal Crosstalk: The JA pathway interacts with other hormone signaling pathways, such as those for ethylene and salicylic acid, to fine-tune the plant's response to different stresses.[10]

  • Repression: In the absence of a stimulus, the JA signaling pathway is kept in a repressed state by JAZ (Jasmonate-ZIM domain) proteins, which bind to and inhibit the activity of transcription factors like MYC2. Upon perception of the bioactive form of JA, JA-isoleucine (JA-Ile), JAZ proteins are targeted for degradation, leading to the activation of JA-responsive genes.[11]

Jasmonic_Acid_Signaling cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling alpha_Linolenic_Acid α-Linolenic Acid LOX LOX alpha_Linolenic_Acid->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 beta_Oxidation β-Oxidation OPR3->beta_Oxidation JA Jasmonic Acid beta_Oxidation->JA JA_Ile JA-Isoleucine JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses MYC2->LOX activates MYC2->AOS activates MYC2->OPR3 activates JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Stimuli Wounding, Pathogens Stimuli->alpha_Linolenic_Acid releases from membrane

Caption: Jasmonic acid biosynthesis and signaling pathway.

Quantitative Data

Quantitative analysis of UKFA biosynthesis is essential for understanding the efficiency of these pathways and for metabolic engineering efforts. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Δ6-DesaturaseRat liver microsomesLinoleic acid1.50.63[12]
InhA (Enoyl-ACP reductase)Mycobacterium tuberculosis2-trans-dodecenoyl-CoA13.5 ± 2.3-[3]

Table 2: Quantification of Jasmonic Acid in Plant Tissues

PlantConditionJasmonic Acid (µg/g fresh tissue)MethodReference
Hybrid PoplarNormal2.6LC-MS/MS[7]
TomatoOzone-stressed (9h post-fumigation)~0.2 (13-fold increase)HS-SPME-GC-MS[13]
SoybeanSoybean mosaic virus-infected~3 times higher than normalHPLC-FD[14]

Experimental Protocols

Detailed experimental protocols are crucial for the study of UKFA biosynthesis. Below are outlines of key experimental procedures.

Experimental Workflow for Characterizing a Novel Fatty Acid Desaturase

Desaturase_Workflow Gene_Identification 1. Gene Identification and Cloning Heterologous_Expression 2. Heterologous Expression in E. coli or Yeast Gene_Identification->Heterologous_Expression Protein_Purification 3. Protein Purification (e.g., Ni-NTA chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay 4. In vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis 5. Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis 6. Kinetic Analysis (Varying substrate concentrations) Product_Analysis->Kinetic_Analysis

Caption: Workflow for desaturase characterization.
Protocol 1: In Vitro Assay for a β-Ketoacyl-ACP Synthase (e.g., KasA in M. tuberculosis)

Objective: To determine the condensing activity of a β-ketoacyl-ACP synthase.[15]

Materials:

  • Purified recombinant KasA enzyme

  • Purified AcpM (acyl carrier protein)

  • Malonyl-CoA

  • Acyl-ACP (e.g., palmitoyl-AcpM) as a primer

  • [14C]Malonyl-CoA (for radioactive detection)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acyl-ACP primer, and purified KasA enzyme.

  • Initiation: Start the reaction by adding a mixture of malonyl-CoA and [14C]malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

  • Extraction: Extract the fatty acid products with an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted products by thin-layer chromatography (TLC) and autoradiography to visualize the elongated, radiolabeled fatty acid products.

  • Quantification: Quantify the amount of product formed by scintillation counting of the corresponding spots on the TLC plate.

Protocol 2: Quantification of Jasmonic Acid in Plant Tissue by GC-MS

Objective: To extract and quantify the amount of jasmonic acid from plant leaves.[13]

Materials:

  • Plant leaf tissue

  • Internal standard (e.g., dihydrojasmonic acid)

  • Extraction solvent (e.g., diethyl ether/ethyl acetate)

  • Derivatizing agent (e.g., diazomethane in diethyl ether)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder.

  • Extraction: Homogenize the powdered tissue in the extraction solvent containing the internal standard.

  • Purification: Centrifuge the homogenate and collect the supernatant. The extract can be further purified by solid-phase extraction (SPE).

  • Derivatization: Evaporate the solvent and derivatize the extracted acids to their methyl esters using diazomethane. This step is necessary to make the jasmonic acid volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The jasmonic acid methyl ester will be separated from other components on the GC column and detected by the mass spectrometer.

  • Quantification: Quantify the amount of jasmonic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

Conclusion

The biosynthesis of unsaturated keto fatty acids is a testament to the diverse and elegant solutions that nature has evolved to produce structurally complex and functionally important molecules. The pathways in Mycobacterium tuberculosis and plants, while distinct in their overall architecture and biological roles, share fundamental biochemical principles. A thorough understanding of these pathways, from the enzymes that catalyze the key reactions to the intricate regulatory networks that control their expression, is essential for advancing our ability to combat disease and to harness the power of biological systems for the sustainable production of valuable chemicals. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to delve deeper into this exciting and impactful field of study.

References

Methyl 11-oxo-9-undecenoate: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester with the chemical formula C12H20O3.[1] Its structure, featuring a terminal methyl ester, an internal double bond, and a terminal aldehyde group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its chemical properties, synthesis, and known biological context. Due to the limited specific research on this compound, this guide also contextualizes the potential significance of related fatty acid esters where applicable.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been computationally predicted and are available across several chemical databases. These properties are essential for understanding its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C12H20O3PubChem[1]
Molecular Weight 212.28 g/mol PubChem[1]
IUPAC Name methyl 11-oxoundec-9-enoatePubChem[1]
CAS Number 53613-55-1PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 9PubChem[1]

A variety of other physicochemical properties, such as ideal gas heat capacity, dynamic viscosity, and octanol/water partition coefficient, have also been estimated and are available through chemical property databases.[2]

Synthesis and Characterization

Spectroscopic Data

Mass Spectrometry (MS): this compound has been identified as a constituent of the methanolic extract of the clam Paratapes undulatus. In this study, gas chromatography-mass spectrometry (GC-MS) analysis identified the compound and reported the following main mass-to-charge ratio (m/z) fragments: 41, 43, 55, 57, 70, 83, 98, 111, 152, and 181.[3]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of this review, specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound have not been published in the accessible scientific literature. The characterization of this molecule would heavily rely on these techniques to confirm its structure and stereochemistry.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of pure this compound is limited. Its presence in a marine mollusk suggests a potential role as a signaling molecule or a defense compound. The methanolic extract of Paratapes undulatus, in which this compound was detected, exhibited antibacterial, antibiofilm, and antioxidant activities.[3] However, as the extract contains a complex mixture of compounds, it is not possible to attribute these activities specifically to this compound.

The broader class of fatty acid esters is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The enone and aldehyde functionalities within this compound are reactive moieties that could potentially interact with biological macromolecules, suggesting that this compound could be a target for future pharmacological investigation.

Experimental Protocols for Bioactivity Screening of Natural Extracts

While no specific bioassays for this compound are reported, the study on the Paratapes undulatus extract employed standard methodologies to assess its biological potential. These protocols are representative of the types of assays that would be used to evaluate the activity of the pure compound.

Free Radical Scavenging Activity (DPPH Assay): [3]

  • A solution of 0.1 mmol/l 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of the test sample (e.g., the clam extract) are added to the DPPH solution.

  • The mixture is incubated for 20 minutes at 37°C in the dark.

  • The absorbance is measured at 517 nm.

  • The free radical scavenging activity is expressed as the IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals.

Total Antioxidant Capacity (TAC) Assay: [3]

  • A reagent solution is prepared containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

  • The test sample is mixed with the reagent solution.

  • The mixture is incubated in a water bath at 95°C for 1.5 hours.

  • After cooling to room temperature, the absorbance of the green phosphate/molybdenum(V) complex is measured at 695 nm.

Logical Workflow for Future Research

Given the current lack of in-depth knowledge, a logical workflow for future research on this compound can be proposed. This workflow would aim to systematically synthesize, characterize, and evaluate the biological potential of this molecule.

G A Development of a Robust Synthetic Route B Full Spectroscopic Characterization (NMR, IR, MS) A->B C In Vitro Bioactivity Screening (Antimicrobial, Antioxidant, Cytotoxic) B->C D Identification of Lead Activities C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and Toxicity Studies E->F

Caption: Proposed research workflow for this compound.

Conclusion

This compound is a fatty acid ester that has been identified in a natural source but remains largely uncharacterized in the scientific literature. While its fundamental chemical properties can be estimated, there is a significant gap in our understanding of its synthesis, detailed spectroscopic properties, and specific biological activities. The presence of reactive functional groups suggests that this molecule could be a promising candidate for further investigation in the fields of chemical biology and drug discovery. The experimental protocols and research workflow outlined in this guide provide a framework for future studies aimed at unlocking the potential of this compound.

References

The Emerging Role of Oxo-Fatty Acids in Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of interactions that governs ecosystems is largely mediated by a silent language of chemical cues. Among the vast vocabulary of this chemical communication, fatty acid derivatives are emerging as crucial signaling molecules in a variety of ecological contexts. This technical guide delves into the role of a specific class of these molecules, oxo-undecenoates and related oxo-fatty acids, in chemical ecology. While the term "oxo-undecenoates" does not define a widely characterized class of signaling molecules, this guide will focus on the well-documented activities of undecylenic acid (10-undecenoic acid) and other oxo-fatty acids, providing a foundational understanding for researchers and professionals in drug development.

The presence of an oxo functional group on a fatty acid chain can dramatically alter its chemical properties and biological activity, transforming it from a simple metabolite into a potent signaling molecule or a defensive compound. This guide will explore the known functions of these molecules in fungal communication, virulence, and inter-kingdom interactions, with a particular focus on the opportunistic pathogen Candida albicans. Furthermore, it will provide an overview of the experimental methodologies required to investigate these fascinating compounds and their potential as targets for novel therapeutic agents.

Oxo-Undecenoates in Fungal Pathogenesis: The Case of Candida albicans

Undecylenic acid (10-undecenoic acid), a commercially available unsaturated fatty acid, is a well-established antifungal agent. Its efficacy against Candida albicans, a common human fungal pathogen, provides a valuable model for understanding how oxo-fatty acids can influence fungal behavior and virulence.

The primary mechanism of undecylenic acid's antifungal activity is the inhibition of biofilm formation and the morphological transition from yeast to hyphal form, a critical step in the establishment of infection.[1] This inhibitory effect is observed at concentrations above 3 mM.[1]

Mechanism of Action of Undecylenic Acid on Candida albicans

Undecylenic acid exerts its effects through a multi-pronged attack on the cellular processes of C. albicans:

  • Inhibition of Morphogenesis: The transition from a unicellular yeast to a filamentous hyphal form is a key virulence factor for C. albicans, enabling tissue invasion. Undecylenic acid effectively abolishes this morphological switch at concentrations of 4 mM and above.[1]

  • Disruption of Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers resistance to antifungal agents and host immune defenses. Undecylenic acid significantly inhibits the formation of these robust structures.[1]

  • Alteration of Cell Morphology: Treatment with undecylenic acid leads to a crumpled and atrophic appearance of C. albicans cells, as observed under scanning electron microscopy, suggesting damage to the cell envelope.[1]

  • Downregulation of Virulence-Associated Genes: The expression of genes encoding hydrolytic enzymes, such as secreted aspartic proteases (SAPs), lipases, and phospholipases, which are crucial for nutrient acquisition and host tissue degradation, is significantly decreased in the presence of undecylenic acid.[1] Furthermore, the transcription of hyphal-specific genes, like HWP1 (Hyphal Wall Protein 1), is markedly reduced.[1]

The following diagram illustrates the signaling pathway and molecular targets of undecylenic acid in Candida albicans.

Undecylenic_Acid_Pathway UA Undecylenic Acid (10-undecenoic acid) Membrane C. albicans Cell Membrane UA->Membrane Disrupts Integrity Morphogenesis Yeast-to-Hypha Transition UA->Morphogenesis Inhibits Biofilm Biofilm Formation UA->Biofilm Inhibits Virulence_Genes Virulence Gene Expression (SAPs, LIPs, PLs, HWP1) UA->Virulence_Genes Downregulates Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_bioassay Bioassay Sample Biological Sample (e.g., Fungal Culture Supernatant) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction SPE Solid-Phase Extraction (SPE) for cleanup Extraction->SPE Derivatization Derivatization (optional) (e.g., for HPLC-ECD) SPE->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPE->GCMS NMR Nuclear Magnetic Resonance (NMR) for structural elucidation HPLC->NMR Bioassay Biological Assays (e.g., Morphogenesis Assay, Biofilm Inhibition Assay) HPLC->Bioassay GCMS->NMR

References

Methodological & Application

Synthesis of Methyl 11-oxo-9-undecenoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 11-oxo-9-undecenoate, a long-chain unsaturated ketoester. The synthesis is based on the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and efficient method for the stereoselective formation of alkenes. This protocol outlines the reaction of methyl 9-oxononanoate with a suitable phosphonate reagent to yield the target α,β-unsaturated ketoester. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation and potential applications of this and similar molecules.

Introduction

This compound is a bifunctional molecule containing both an ester and an α,β-unsaturated ketone moiety. This combination of functional groups makes it a potentially valuable building block in organic synthesis and a candidate for biological evaluation. Long-chain unsaturated fatty compounds and their derivatives are known to have diverse biological activities and are used in various applications, including the development of lubricants, cosmetics, and pharmaceuticals.[1] The α,β-unsaturated ketone functionality, in particular, is a common feature in many biologically active natural products and can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles.

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of such compounds compared to the classical Wittig reaction.[2][3][4] Key advantages of the HWE reaction include the use of more nucleophilic phosphonate carbanions that react readily with aldehydes, and the straightforward removal of the water-soluble phosphate byproduct during workup, simplifying product purification.[2][3] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often a desired stereochemical outcome in synthetic campaigns.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₀O₃[5]
Molecular Weight212.28 g/mol [5]
CAS Number53613-55-1[5]
AppearanceNot available-
Boiling PointNot available-
Melting PointNot available-
SolubilityNot available-

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
Mass Spectrometry (EI)Available[6][7]
¹H NMRNot available-
¹³C NMRNot available-
Infrared (IR)Not available-

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of this compound based on the Horner-Wadsworth-Emmons reaction. The specific phosphonate reagent required is diethyl (2-oxoethyl)phosphonate.

Materials:

  • Methyl 9-oxononanoate

  • Diethyl (2-oxoethyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (2-oxoethyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH slurry via syringe.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate anion is complete when hydrogen gas evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add a solution of methyl 9-oxononanoate (1.0 equivalent) in anhydrous THF to the reaction mixture via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

  • Mass Spectrometry: Compare the obtained mass spectrum with the data available from the NIST WebBook.[6][7]

  • NMR Spectroscopy (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared Spectroscopy: Obtain an IR spectrum to identify the characteristic vibrational frequencies of the functional groups present, such as the ester carbonyl, the α,β-unsaturated ketone carbonyl, and the carbon-carbon double bond.

Mandatory Visualizations

Synthesis_Pathway Methyl_9_oxononanoate Methyl 9-oxononanoate Reaction Methyl_9_oxononanoate->Reaction Phosphonate_Reagent Diethyl (2-oxoethyl)phosphonate Base NaH, THF Phosphonate_Reagent->Base Intermediate Phosphonate Anion Base->Intermediate Intermediate->Reaction Horner-Wadsworth-Emmons Reaction Product This compound Byproduct Diethyl phosphate Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_Preparation Phosphonate Anion Preparation cluster_Reaction HWE Reaction cluster_Workup Workup and Purification NaH_Wash Wash NaH with Hexane NaH_Slurry Prepare NaH slurry in THF at 0°C NaH_Wash->NaH_Slurry Phosphonate_Addition Add Diethyl (2-oxoethyl)phosphonate NaH_Slurry->Phosphonate_Addition Stirring Stir at 0°C then RT Phosphonate_Addition->Stirring Cooling_Anion Cool anion solution to 0°C Stirring->Cooling_Anion Aldehyde_Addition Add Methyl 9-oxononanoate Cooling_Anion->Aldehyde_Addition Reaction_Stirring Stir at 0°C then RT overnight Aldehyde_Addition->Reaction_Stirring Quenching Quench with aq. NH₄Cl Reaction_Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: Experimental workflow for the synthesis.

References

Synthesis of Methyl 11-oxo-9-undecenoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 11-oxo-9-undecenoate, a valuable intermediate in organic synthesis and potential building block for various biologically active molecules. The outlined synthetic pathway involves a two-step process commencing with the readily available starting material, methyl 10-undecenoate. The key transformations include an ozonolysis to generate a crucial aldehyde intermediate, followed by a Horner-Wadsworth-Emmons reaction to construct the target α,β-unsaturated keto-ester.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocol.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1OzonolysisMethyl 10-undecenoateMethyl 9-formylnonanoate1. O₃ 2. Dimethyl sulfide (DMS)Dichloromethane/Methanol~90
2Horner-Wadsworth-EmmonsMethyl 9-formylnonanoateThis compoundDimethyl (2-oxopropyl)phosphonate, Sodium hydride (NaH)Tetrahydrofuran (THF)High

Experimental Protocols

Step 1: Synthesis of Methyl 9-formylnonanoate via Ozonolysis

This procedure details the oxidative cleavage of methyl 10-undecenoate to yield the aldehyde intermediate, methyl 9-formylnonanoate.[1][2]

Materials:

  • Methyl 10-undecenoate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

  • Argon or Nitrogen gas

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 10-undecenoate (1.0 eq) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed. The solution will typically turn a pale blue color upon completion.

  • Purge the reaction mixture with argon or nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure methyl 9-formylnonanoate.

Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of the α,β-unsaturated keto-ester system from the aldehyde intermediate using a phosphonate reagent.[3][4][5][6]

Materials:

  • Methyl 9-formylnonanoate

  • Dimethyl (2-oxopropyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of dimethyl (2-oxopropyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the resulting phosphonate anion solution back to 0 °C.

  • Add a solution of methyl 9-formylnonanoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound. The reaction typically favors the formation of the (E)-isomer.

Visualizations

The following diagrams illustrate the key experimental workflow and a plausible signaling pathway that could be investigated using the synthesized compound.

Synthesis_Workflow Synthesis of this compound Workflow Start Start: Methyl 10-undecenoate Ozonolysis Step 1: Ozonolysis Reagents: O3, DMS Start->Ozonolysis Purification1 Purification: Column Chromatography Ozonolysis->Purification1 Aldehyde Intermediate: Methyl 9-formylnonanoate HWE Step 2: Horner-Wadsworth-Emmons Reagents: Dimethyl (2-oxopropyl)phosphonate, NaH Aldehyde->HWE Purification2 Purification: Column Chromatography HWE->Purification2 Product Product: this compound Purification1->Aldehyde Purification2->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Hypothetical Signaling Pathway Interaction Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for the Purification of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is an unsaturated keto ester of interest in various research and development applications. Its synthesis often results in a mixture of starting materials, byproducts, and the desired product. Effective purification is crucial to ensure the integrity of subsequent experiments and the quality of final products. These application notes provide detailed protocols for the purification of this compound using standard laboratory techniques, including silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, methods for purity analysis and yield calculation are described.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₃[1][2]
Molecular Weight 212.28 g/mol [1][3]
CAS Number 53613-55-1[1][2]
Appearance (Expected) Colorless to pale yellow oil
Boiling Point Not readily available[4]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)

Purification Workflow Overview

The general workflow for the purification of crude this compound involves an initial purification step by silica gel column chromatography to remove major impurities, followed by an optional high-purity polishing step using RP-HPLC. The purity of the final product is assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Purification_Workflow Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column RPHPLC Reverse-Phase HPLC (Optional) Column->RPHPLC Analysis Purity Analysis (GC-MS) Column->Analysis RPHPLC->Analysis Pure Purified Product (>95%) Analysis->Pure Logical_Relationships cluster_properties Compound Properties cluster_methods Purification & Analysis Methods Polarity Polarity Column Column Chromatography Polarity->Column determines stationary/mobile phase HPLC HPLC Polarity->HPLC influences retention time Volatility Volatility GCMS GC-MS Volatility->GCMS enables analysis Solubility Solubility Solubility->Column for sample loading Solubility->HPLC for sample preparation

References

Application Note: GC-MS Analysis of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 11-oxo-9-undecenoate is a functionalized fatty acid methyl ester (FAME) containing both a ketone and a carbon-carbon double bond. This structure makes it a molecule of interest in various fields, including flavor and fragrance chemistry, polymer synthesis, and as a potential bioactive compound or metabolic intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this.[1][2][3] It offers high-resolution separation by gas chromatography and definitive identification through mass spectrometry, making it ideal for analyzing complex mixtures.[4][5]

This document provides a comprehensive protocol for the analysis of this compound using a standard GC-MS system with electron ionization (EI).

Experimental Protocols

1. Sample Preparation

The goal of sample preparation is to dissolve the analyte in a volatile solvent suitable for injection into the GC.

  • Materials:

    • This compound standard

    • High-purity Hexane or Ethyl Acetate (GC grade)

    • 2 mL glass autosampler vials with PTFE-lined caps

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • For unknown samples, dissolve a precisely weighed amount in a known volume of solvent to achieve a concentration within the calibration range.

    • Transfer 1.5 mL of the final solution into an autosampler vial and cap securely.

2. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation and resolution requirements. The use of a polar capillary column is recommended to achieve good peak shape and separation for this functionalized molecule.[6]

Parameter Recommended Setting Rationale
Gas Chromatograph
GC ColumnDB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar polyethylene glycol (PEG) phase provides good retention and selectivity for esters and ketones.
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio20:1Prevents column overloading while ensuring a representative sample transfer. Adjust as needed based on concentration.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.[3]
Flow Rate1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column.
Oven ProgramInitial: 60 °C (hold 2 min) Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °CA temperature ramp allows for the separation of impurities and the analyte.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[7]
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and promote ionization.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Electron Energy70 eVStandard energy for generating consistent and comparable mass spectra.
Mass Scan Range40 - 350 m/zCovers the expected molecular ion and key fragments of the analyte.
Acquisition ModeFull ScanTo obtain complete mass spectra for identification. Selective Ion Monitoring (SIM) can be used for higher sensitivity quantification.[6][8]
Solvent Delay3 minutesPrevents the high-concentration solvent peak from damaging the MS detector filament.

Results and Data Presentation

Expected Chromatographic Results

Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific instrument and column condition but can be used for preliminary identification.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₂H₂₀O₃, with a molecular weight of 212.28 g/mol . The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z 212, although it may be of low intensity due to the molecule's instability. The fragmentation pattern is key to its identification.[7][9]

Table 1: Predicted Quantitative Data and Key Mass Fragments

AnalyteFormulaMolecular WeightExpected Retention Time (min)Key m/z Fragments (Predicted)Relative Abundance
This compoundC₁₂H₂₀O₃212.28~15 - 18212 (M⁺˙)Low
197Moderate
181Moderate
153High
74High (Base Peak)
43High

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent (e.g., Hexane) A->B C Vortex & Serial Dilution B->C D Transfer to Autosampler Vial C->D E 1 µL Injection D->E F Separation on Polar GC Column E->F G EI Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Detection (EM) H->I J Total Ion Chromatogram (TIC) Generation I->J K Peak Integration & Retention Time ID J->K L Mass Spectrum Extraction K->L M Library Search (NIST) & Fragmentation Analysis L->M N Quantification via Calibration Curve M->N

Caption: GC-MS experimental workflow for the analysis of this compound.

Predicted Mass Spectral Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways for this compound under electron ionization. The stability of the resulting fragments often dictates the intensity of the observed peaks.[9][10][11]

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 212 F1 [M - •CH₃]⁺ m/z = 197 M->F1 α-cleavage (ketone) F2 [M - •OCH₃]⁺ m/z = 181 M->F2 α-cleavage (ester) F3 [M - CH₃CO•]⁺ m/z = 169 (less likely) M->F3 α-cleavage (ketone) F4 McLafferty Rearrangement [C₄H₈O₂]⁺˙ m/z = 88 (Ester moiety) M->F4 γ-H transfer F5 [CH₃CO]⁺ Acetyl Cation m/z = 43 M->F5 α-cleavage F6 McLafferty Rearrangement [C₃H₆O]⁺˙ m/z = 58 (Ketone moiety) M->F6 γ-H transfer F7 [M - •C₅H₉O]⁺ m/z = 129 M->F7 cleavage at C8-C9

Caption: Predicted electron ionization fragmentation of this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 11-oxo-9-undecenoate. It includes protocols for sample preparation, data acquisition parameters for ¹H and ¹³C NMR, and a comprehensive interpretation of the expected spectra. Predicted chemical shifts and coupling constants are presented in tabular format to facilitate structural confirmation. Additionally, a workflow diagram illustrates the overall process of NMR analysis for this compound.

Introduction

This compound is a long-chain fatty acid ester containing an α,β-unsaturated ketone functionality. This unique structure makes it a molecule of interest in various fields, including flavor and fragrance chemistry, polymer synthesis, and as a potential intermediate in the synthesis of more complex bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is the most powerful tool for this purpose. This application note serves as a practical guide for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra in the public domain for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift values for analogous functional groups and provide a reliable reference for spectral assignment.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (in CDCl₃ at 400 MHz).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
13.67s-3H
22.30t7.52H
31.63p7.52H
4-71.25-1.40m-8H
82.24q7.42H
96.85dt15.8, 6.91H
106.10d15.81H
119.51s-1H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃ at 100 MHz).

PositionChemical Shift (δ, ppm)
151.5
234.1
324.9
4-629.0-29.2
728.1
832.5
9148.8
10130.5
11198.5
12 (C=O, ester)174.3

Experimental Protocols

Sample Preparation

A standard protocol for preparing a high-quality NMR sample of a small organic molecule like this compound is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar compound. Use approximately 0.6-0.7 mL of deuterated solvent.[1]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30 or equivalent)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30 or equivalent)

  • Number of Scans: 1024 or more (depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or the internal TMS standard (δ = 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft FID acquire_C13->ft FID phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign_H1 Assign 1H Signals reference->assign_H1 assign_C13 Assign 13C Signals reference->assign_C13 structure Confirm Structure assign_H1->structure assign_C13->structure

Caption: Workflow for NMR analysis of this compound.

Structural Assignment and Interpretation

The predicted chemical shifts provide clear regions for the assignment of the different proton and carbon environments in this compound.

  • ¹H NMR Spectrum: The singlet at approximately 3.67 ppm is characteristic of the methyl ester protons. The triplet at around 2.30 ppm corresponds to the methylene group adjacent to the ester carbonyl. The complex multiplet between 1.25 and 1.40 ppm arises from the overlapping signals of the aliphatic chain methylene groups. The protons of the α,β-unsaturated system are expected in the downfield region, with the vinylic protons appearing as a doublet of triplets and a doublet around 6.85 and 6.10 ppm, respectively, with a large coupling constant (~16 Hz) indicative of a trans configuration. The aldehydic proton is the most deshielded, appearing as a singlet around 9.51 ppm.

  • ¹³C NMR Spectrum: The ester carbonyl carbon is expected around 174.3 ppm, while the ketone carbonyl carbon will be further downfield at approximately 198.5 ppm. The methyl ester carbon should appear around 51.5 ppm. The sp² carbons of the double bond are predicted at roughly 148.8 and 130.5 ppm. The aliphatic carbons of the chain will resonate in the 24-35 ppm region.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of this compound. The provided protocols for sample preparation and data acquisition, along with the tabulated predicted spectral data, will aid researchers in the efficient and accurate structural characterization of this compound. The logical workflow diagram further clarifies the experimental process, making this a valuable resource for scientists in academic and industrial research.

References

Application Notes and Protocols for the Analytical Methods of Unsaturated Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the common analytical techniques for the characterization and quantification of unsaturated keto esters. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with data presentation in tabular format and visualizations of key processes.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Unsaturated Keto Esters

HPLC is a primary technique for the analysis of unsaturated keto esters, offering high resolution and sensitivity. However, the presence of keto-enol tautomerism in β-keto esters can lead to poor peak shapes. Method optimization is crucial to obtain reliable and reproducible results.

Application Note: HPLC Analysis

Challenges in the HPLC analysis of β-keto esters often arise from their existence as keto-enol tautomers in solution, which can result in peak broadening or splitting. To overcome this, several strategies can be employed:

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can improve peak shape.

  • Temperature Adjustment: Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, sharper peak.

  • pH Control: Acidic mobile phases can also speed up the keto-enol equilibration.

For α,β-unsaturated keto esters, standard reversed-phase HPLC methods are generally effective. UV detection is commonly used, as the conjugated system provides strong chromophores.

Experimental Protocol: HPLC-UV Analysis of Ethyl Benzoylacetate

This protocol is adapted for the analysis of ethyl benzoylacetate, a common β-keto ester.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Add a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH.

  • Standard Solution Preparation: Prepare a stock solution of ethyl benzoylacetate in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing ethyl benzoylacetate in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ethyl benzoylacetate in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Quantitative Data

The following table summarizes typical performance data for the HPLC analysis of various unsaturated esters.

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
Ethyl Crotonate4.20.10.3>0.999
Ethyl Cinnamate6.80.050.15>0.999
Methyl Acrylate3.10.20.6>0.998
Ethyl Benzoylacetate5.50.10.3>0.999

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Unsaturated Keto Esters

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including unsaturated keto esters. Derivatization is often necessary to improve the volatility and thermal stability of these compounds.

Application Note: GC-MS Analysis

Direct analysis of keto esters by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization of the keto group to an oxime or the ester group via transesterification can significantly improve chromatographic performance. Silylation is another common derivatization technique. The mass spectra of unsaturated keto esters are characterized by fragmentation patterns that can be used for structural elucidation. Common fragmentations include α-cleavage around the carbonyl group and McLafferty rearrangements.

Experimental Protocol: GC-MS Analysis of Ethyl 3-Oxohexanoate after Derivatization

This protocol describes the derivatization of a β-keto ester to its trimethylsilyl (TMS) ether enol ether followed by GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for nonpolar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Ethyl 3-oxohexanoate standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

Procedure:

  • Standard and Sample Preparation: Prepare a solution of ethyl 3-oxohexanoate in pyridine (e.g., 1 mg/mL).

  • Derivatization: a. To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS. b. Heat the mixture at 70°C for 30 minutes. c. Cool the vial to room temperature. d. Dilute the derivatized sample with hexane before injection if necessary.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Analysis and Data Interpretation: Inject the derivatized sample into the GC-MS. Identify the TMS-derivatized ethyl 3-oxohexanoate based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak and characteristic fragment ions.

Data Presentation: GC-MS Fragmentation Data

The following table summarizes the expected major fragment ions for the TMS derivative of ethyl 3-oxohexanoate.

m/zInterpretation
230[M]+ (Molecular ion)
215[M - CH3]+
187[M - C3H7]+
159[M - C(O)OC2H5]+
73[Si(CH3)3]+

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of unsaturated keto esters. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Application Note: NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of an α,β-unsaturated keto ester will show characteristic signals for the vinylic protons, with coupling constants indicating their stereochemistry (cis or trans). The protons alpha to the carbonyl group are typically deshielded.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ketone and the ester, as well as for the sp² hybridized carbons of the double bond. The chemical shift of the carbonyl carbon can provide information about conjugation.[1]

Experimental Protocol: ¹H and ¹³C NMR of Ethyl (E)-2-butenoate

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Ethyl (E)-2-butenoate

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of ethyl (E)-2-butenoate in about 0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical spectral width: 0-220 ppm.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both spectra to the respective nuclei in the molecule.

Data Presentation: NMR Data for Ethyl (E)-2-butenoate

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.95dq1H=CH-CO
5.82dq1HCH₃-CH=
4.18q2H-O-CH₂-
1.87dd3H=CH-CH₃
1.28t3H-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
166.5C=O (ester)
144.4=CH-CO
122.7CH₃-CH=
60.3-O-CH₂-
18.0=CH-CH₃
14.2-CH₂-CH₃

Mandatory Visualizations

Signaling Pathway: Inhibition of LuxR-based Quorum Sensing by β-Keto Esters

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL AHL Autoinducer LuxR LuxR Receptor AHL->LuxR Binds BKE β-Keto Ester (Antagonist) BKE->LuxR Competitively Binds LuxR_AHL LuxR-AHL Complex (Active) LuxR->LuxR_AHL Forms LuxR_BKE LuxR-BKE Complex (Inactive) LuxR->LuxR_BKE Forms DNA Promoter Region (lux box) LuxR_AHL->DNA Binds LuxR_BKE->DNA Binding Blocked Transcription Gene Transcription (Virulence, Biofilm) DNA->Transcription Activates NoTranscription No Transcription DNA->NoTranscription G start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_sample Prepare Sample Solution (Unknown Concentration) start->prep_sample hplc_analysis HPLC Analysis (Inject Standards & Sample) prep_standards->hplc_analysis prep_sample->hplc_analysis get_data Acquire Chromatograms (Peak Areas) hplc_analysis->get_data calibration Generate Calibration Curve (Peak Area vs. Concentration) get_data->calibration quantify Quantify Analyte in Sample get_data->quantify calibration->quantify report Report Results quantify->report end End report->end

References

Unveiling Methyl 11-oxo-9-undecenoate: From Natural Occurrence to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

While direct field trials utilizing Methyl 11-oxo-9-undecenoate as a lure are not documented in publicly available literature, this compound has been identified as a volatile organic compound in various biological sources and can be synthesized through specific chemical reactions. These application notes provide a comprehensive overview of the current scientific context of this compound, detailing its known occurrences, analytical identification protocols, and synthetic methodologies. This information is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential applications of this molecule, including its prospects in chemical ecology and drug development.

Natural Occurrence and Identification

This compound has been detected as a constituent in a diverse range of natural sources, from medicinal plants to microorganisms and animal tissues. Its identification has been consistently achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Documented Natural Sources of this compound

Source Organism/MaterialSample TypeRelative Abundance (%)Reference
Cochlospermum speciesEthanolic Extract0.09[1][2]
Streptomyces sp. VITGV100Crude Extract2.60[3]
Polystichum setiferumAlcoholic Extract0.98[4]
Chilled Tan Mutton MeatVolatile Compounds4.15 ± 0.07 (Day 0)[5]
Archidium ohioenseHexane Fraction-
Pomegranate Seed OilVolatile CompoundsPresent

Note: Relative abundance can vary based on the extraction method, sample preparation, and specific conditions of the analysis.

Experimental Protocols

Protocol 1: Isolation and Identification of this compound from Biological Samples via GC-MS

This protocol provides a generalized workflow for the extraction and identification of this compound from biological matrices, based on methodologies reported in the literature.

1. Sample Preparation and Extraction:

  • Plant Material: Collect fresh plant material (e.g., leaves, stems). Surface sterilize the samples by sequential immersion in 70% ethanol, 90% ethanol, and a sodium hypochlorite solution, followed by rinsing with sterile distilled water[3]. Homogenize the sterilized plant material and perform an ethanolic or hexane extraction.

  • Microbial Cultures: Grow the microbial strain (e.g., Streptomyces sp.) in a suitable broth medium. Extract the culture broth with an appropriate organic solvent like ethyl acetate.

  • Animal Tissue: For volatile compound analysis from meat, utilize a pre-treatment method such as high-capacity sorptive extraction (HiSorb) to capture volatiles from the headspace of the sample at a controlled temperature[5].

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) is required.

  • Injection: Inject the extracted sample into the GC inlet.

  • GC Conditions (Example):

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 260°C - 280°C) at a defined rate[4].

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a broad mass range (e.g., m/z 40-550).

  • Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in a spectral library, such as the National Institute of Standards and Technology (NIST) library. The fragmentation ion at m/z 213 can be attributed to the protonated ion of this compound[6].

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plant, Microbe, Tissue) Extraction Solvent or Headspace Extraction Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Comparison Spectral Comparison Detection->Comparison Library NIST Spectral Library Library->Comparison Identification Compound Identification Comparison->Identification

GC-MS workflow for identifying natural products.
Protocol 2: Synthesis of this compound via Cross-Metathesis

This compound can be synthesized through the cross-metathesis of methyl oleate and cinnamaldehyde using a second-generation Hoveyda-Grubbs catalyst[7][8].

1. Reactants and Catalyst:

  • Methyl Oleate (MO)

  • Cinnamaldehyde (CA)

  • Second-Generation Hoveyda-Grubbs Ru complex (HG2)

  • Toluene (solvent)

2. Reaction Conditions:

  • Temperature: Conduct the reaction at 323 K[7][8].

  • Molar Ratio: The reactant molar ratio of cinnamaldehyde to methyl oleate (RCA/MO) can be varied, with ratios between 1 and 20 being investigated. Higher ratios have been shown to increase the yield of cross-metathesis products[7][8].

  • Reaction Environment: Perform the reaction in a batch reactor under an inert atmosphere.

3. Product Isolation and Analysis:

  • Following the reaction, the product mixture can be analyzed using GC-MS to confirm the presence and yield of this compound and other metathesis products.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Reaction Products MO Methyl Oleate Reaction Cross-Metathesis (323 K, Toluene) MO->Reaction CA Cinnamaldehyde CA->Reaction Catalyst Hoveyda-Grubbs Catalyst (HG2) Catalyst->Reaction Target This compound Reaction->Target Byproducts Other Metathesis Products Reaction->Byproducts

Synthesis of this compound.

Potential Research Directions

The identification of this compound in various natural contexts suggests potential biological activity. Future research could focus on:

  • Pheromonal Activity: Although no field trials are currently reported, the volatile nature of this compound makes it a candidate for investigation as a semiochemical (e.g., a lure or repellent) for insects or other organisms.

  • Antimicrobial and Pharmacological Screening: As it is produced by organisms known for bioactive compounds (e.g., Streptomyces), screening for antimicrobial, antifungal, or other pharmacological activities is a logical next step.

  • Plant-Biotic Interactions: Its presence in plants could indicate a role in defense mechanisms against herbivores or pathogens[9].

These protocols and application notes are intended to facilitate further research into the chemical ecology and potential applications of this compound.

References

Methyl 11-oxo-9-undecenoate: A Research Chemical for Investigating Cellular Stress and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Methyl 11-oxo-9-undecenoate is a long-chain fatty acid ester containing an α,β-unsaturated ketone moiety. This functional group is a key structural feature found in numerous biologically active molecules and is known to be a reactive electrophile. As a member of the α,β-unsaturated carbonyl class, this compound is a valuable tool for researchers investigating cellular signaling pathways related to oxidative stress, inflammation, and cytotoxicity. The presence of both a lipophilic carbon chain and a reactive Michael acceptor site suggests potential interactions with cellular membranes and nucleophilic biomolecules such as cysteine residues in proteins. These application notes provide an overview of the potential research applications and suggested experimental protocols for utilizing this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValueReference
IUPAC Namemethyl 11-oxoundec-9-enoate[1]
Molecular FormulaC12H20O3[1]
Molecular Weight212.28 g/mol [1]
CAS Number53613-55-1[1]
AppearancePredicted: Colorless to pale yellow oil
SolubilitySoluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). Limited solubility in aqueous solutions.

Putative Biological Activity and Research Applications

While specific biological data for this compound is limited, its chemical structure as an α,β-unsaturated ketone suggests several potential areas of investigation. Compounds of this class are known to exert their effects through Michael addition reactions with cellular nucleophiles, leading to a range of biological responses.[2][3][4]

1. Induction of Oxidative Stress: α,β-Unsaturated carbonyl compounds are known to deplete cellular glutathione (GSH) levels, a key antioxidant, leading to oxidative stress.[5][6] This can result in the generation of reactive oxygen species (ROS) and subsequent cellular damage, including oxidative DNA damage.[5][6]

  • Research Applications:

    • Studying the mechanisms of chemically induced oxidative stress.

    • Investigating the cellular response to GSH depletion.

    • Screening for potential antioxidant and cytoprotective agents.

2. Cytotoxicity and Anti-Cancer Research: The electrophilic nature of α,β-unsaturated ketones can lead to the modification of critical cellular proteins, including enzymes and transcription factors, ultimately triggering apoptosis or other forms of cell death.[7] This property makes them interesting candidates for anti-cancer research.

  • Research Applications:

    • Investigating the cytotoxic effects on various cancer cell lines.

    • Elucidating the molecular pathways of induced cell death (e.g., apoptosis, necrosis).

    • Studying the potential for selective toxicity towards cancer cells.

3. Anti-Inflammatory Activity: Certain fatty acid esters have demonstrated anti-inflammatory properties.[8][9][10] The α,β-unsaturated carbonyl moiety can react with key proteins in inflammatory signaling pathways, such as NF-κB and Keap1-Nrf2, potentially modulating the inflammatory response.[11]

  • Research Applications:

    • Investigating the modulation of inflammatory cytokine production in immune cells (e.g., macrophages).

    • Studying the activation of the Nrf2 antioxidant response pathway.

    • Exploring its potential as a modulator of inflammatory diseases in cellular models.

Experimental Protocols

The following are general protocols for investigating the biological activities of α,β-unsaturated carbonyl compounds like this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to each well.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • PBS

  • DCFH-DA stock solution (in DMSO)

  • Positive control for ROS induction (e.g., H2O2)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of the compound in serum-free medium.

  • Wash the cells once with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add the prepared compound solutions or controls to the wells.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points (e.g., 0, 30, 60, 120 minutes).

  • Analyze the change in fluorescence over time as an indicator of ROS production.

Protocol 3: Anti-Inflammatory Activity in Macrophages (LPS-Induced TNF-α Production)

This protocol assesses the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS from E. coli

  • TNF-α ELISA kit

  • 24-well plate

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Prepare a stock solution of this compound in DMSO.

  • Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the effect of the compound on TNF-α production compared to the LPS-stimulated vehicle control.

Visualizations

G cluster_synthesis Plausible Synthetic Pathway Methyl 10-undecenoate Methyl 10-undecenoate Methyl 9,10-epoxyundecanoate Methyl 9,10-epoxyundecanoate Methyl 10-undecenoate->Methyl 9,10-epoxyundecanoate Epoxidation (e.g., m-CPBA) Methyl 10-hydroxy-9-undecenoate Methyl 10-hydroxy-9-undecenoate Methyl 9,10-epoxyundecanoate->Methyl 10-hydroxy-9-undecenoate Base-catalyzed rearrangement This compound This compound Methyl 10-hydroxy-9-undecenoate->this compound Oxidation (e.g., PCC, DMP)

Caption: Plausible synthetic route to this compound.

G cluster_workflow General Experimental Workflow Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Treatment Compound Treatment Overnight Incubation->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Endpoint Assay Endpoint Assay Incubation (24-72h)->Endpoint Assay Cytotoxicity, ROS, etc. Data Analysis Data Analysis Endpoint Assay->Data Analysis G cluster_pathway Putative Mechanism of Action This compound This compound Cellular Nucleophiles Cellular Nucleophiles This compound->Cellular Nucleophiles Michael Addition Protein Dysfunction Protein Dysfunction Cellular Nucleophiles->Protein Dysfunction GSH Depletion GSH Depletion Cellular Nucleophiles->GSH Depletion Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Protein Dysfunction->Cell Cycle Arrest / Apoptosis Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

References

Application Notes and Protocols: Formulation of "Methyl 11-oxo-9-undecenoate" for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is an α,β-unsaturated carbonyl compound. This structural motif is of significant interest in drug discovery and chemical biology due to its potential to act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules.[1][2] Such reactivity can modulate various cellular signaling pathways and elicit a range of biological responses, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][5] These application notes provide a comprehensive guide for the formulation and biological evaluation of this compound in common bioassays.

Compound Properties and Formulation

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₀O₃[6]
Molecular Weight 212.28 g/mol [6]
CAS Number 53613-55-1[6]
Appearance Colorless to pale straw-yellow, oily liquid (predicted)[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol, DMSO, and methanol.[7]
Stock Solution Preparation Protocol

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in bioassays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the bioassay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Recommended Bioassays and Protocols

Based on the chemical structure of this compound, the following bioassays are recommended to explore its potential biological activities.

Antioxidant Activity: Lipid Peroxidation Inhibition Assay

α,β-Unsaturated carbonyl compounds can influence cellular redox balance.[8] The thiobarbituric acid reactive substances (TBARS) assay is a common method to assess the inhibition of lipid peroxidation.[9][10]

Table 2: Typical Reagent Concentrations for TBARS Assay

ReagentWorking Concentration
Egg Yolk Homogenate (10% w/v in 1.5% KCl)As lipid source
FeSO₄0.07 M
Trichloroacetic Acid (TCA)20%
Thiobarbituric Acid (TBA)0.8% (w/v) in 1.1% (w/v) SDS
Acetic Acid20% (pH 3.5)
Butylated Hydroxytoluene (BHT) / Ascorbic AcidPositive Controls (e.g., 10-100 µM)
  • Prepare serial dilutions of this compound from the stock solution in a suitable solvent.

  • In a test tube, add 0.5 mL of 10% egg yolk homogenate and 0.1 mL of the test compound solution.[9]

  • Adjust the total volume to 1.0 mL with distilled water.[9]

  • Induce lipid peroxidation by adding 50 µL of 0.07 M FeSO₄.[9]

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding 1.5 mL of 20% TCA and 1.5 mL of 0.8% TBA in 1.1% SDS.[9]

  • Add 1.5 mL of 20% acetic acid (pH 3.5).[9]

  • Incubate the mixture at 95°C for 60 minutes.[9]

  • Cool the tubes and add 5.0 mL of n-butanol, then centrifuge at 3000 rpm for 10 minutes.[9]

  • Measure the absorbance of the upper organic layer at 532 nm.

  • Calculate the percentage inhibition of lipid peroxidation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Fatty acid methyl esters have shown potential as antimicrobial agents.[11][12] The broth microdilution method is a standard technique to determine the MIC.

Table 3: Typical Conditions for MIC Assay

ParameterCondition
Bacterial Strains Staphylococcus aureus, Bacillus subtilis (Gram-positive) Escherichia coli, Pseudomonas aeruginosa (Gram-negative)
Fungal Strains Candida albicans, Aspergillus niger
Culture Media Mueller-Hinton Broth (bacteria), Sabouraud Dextrose Broth (fungi)
Inoculum Density 5 x 10⁵ CFU/mL (bacteria), 0.5-2.5 x 10³ CFU/mL (fungi)
Positive Controls Ciprofloxacin (bacteria), Amphotericin B (fungi)
Incubation 37°C for 24h (bacteria), 28°C for 48h (fungi)
  • In a 96-well microplate, add 100 µL of appropriate broth to each well.

  • Add 100 µL of the stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add 10 µL of the microbial inoculum to each well.

  • Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and no compound).

  • Incubate the plates under the conditions specified in Table 3.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of α,β-unsaturated carbonyl compounds, as they can be reactive towards cellular components.[13][14] The LDH release assay is a common method for assessing cytotoxicity by measuring plasma membrane damage.

Table 4: Typical Parameters for LDH Cytotoxicity Assay

ParameterDescription
Cell Lines e.g., HeLa, A549, HepG2
Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate
Treatment Duration 24 - 72 hours
Positive Control Lysis buffer (to induce 100% cytotoxicity)
Negative Control Vehicle (e.g., DMSO) treated cells
  • Seed cells in a 96-well, opaque-walled plate and incubate until they reach the desired confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or controls.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]

  • Equilibrate the plate to room temperature for 20-30 minutes.[15]

  • Use a commercial LDH assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the culture medium.

  • Measure the absorbance or fluorescence according to the kit's protocol.

  • Calculate the percentage of cytotoxicity relative to the positive and negative controls.

Potential Signaling Pathways

α,β-Unsaturated carbonyl compounds are known to interact with specific signaling pathways, primarily due to their electrophilic nature.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress.[6][16] Electrophiles can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.[3][17][18] Nrf2 then activates the transcription of antioxidant and detoxification genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Inhibition of Ubiquitination Proteasome Proteasome Degradation Nrf2_ub->Proteasome M119U This compound M119U->Keap1_Nrf2 Reacts with Keap1 Cysteines Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_free->Nrf2_Maf Translocation & Dimerization ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Gene_Expression Activates Transcription

Caption: Keap1-Nrf2 pathway activation by an electrophile.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Unsaturated fatty acids and their derivatives can act as ligands for PPARγ, modulating the expression of target genes.[7][19][20][21]

PPARg_Pathway M119U This compound PPARg PPARγ M119U->PPARg Binds as Ligand PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Regulates Transcription

Caption: PPARγ signaling pathway activation.

Experimental Workflow

A logical workflow for the initial screening of this compound is proposed below.

Experimental_Workflow start Start: this compound cytotoxicity Cytotoxicity Assays (e.g., LDH) start->cytotoxicity primary_screening Primary Bioassays (Antioxidant, Antimicrobial) cytotoxicity->primary_screening Determine non-toxic concentration range dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response If active pathway_analysis Signaling Pathway Analysis (Nrf2, PPARγ activation) lead_optimization Lead Optimization / Further Studies pathway_analysis->lead_optimization dose_response->pathway_analysis

Caption: Proposed experimental workflow for screening.

Conclusion

This compound, as an α,β-unsaturated carbonyl compound, represents a molecule with significant potential for biological activity. The protocols and pathways outlined in these application notes provide a robust framework for researchers to systematically investigate its efficacy and mechanism of action in antioxidant, antimicrobial, and cell signaling contexts. Careful consideration of its reactivity and potential cytotoxicity is essential for successful and meaningful bioassay development.

References

Application of High-Performance Liquid Chromatography in Pheromone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pheromones. Its high resolution and sensitivity make it an invaluable tool for researchers in chemical ecology, pest management, and drug development. This document provides detailed application notes and protocols for the analysis of pheromones using HPLC, with a focus on sample preparation, chromatographic conditions, and data interpretation.

Application Notes

Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species.[1] The analysis of these compounds is challenging due to their low concentrations in biological samples and the complexity of the sample matrix. HPLC, often coupled with mass spectrometry (HPLC-MS) or fluorescence detection (HPLC-FLD), offers the necessary selectivity and sensitivity for this purpose.

A critical step in pheromone analysis by HPLC is sample preparation . This typically involves extraction from the biological source, such as glands or airborne collections, followed by purification to remove interfering substances.[2] Common extraction techniques include solvent extraction and solid-phase extraction (SPE).[2][3]

For many pheromones that lack a strong chromophore, derivatization is employed to enhance their detection by UV-Vis or fluorescence detectors.[4][5] Derivatization involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the analyte.[4][5] For example, ketones and aldehydes can be derivatized with reagents like dansyl hydrazine to form highly fluorescent hydrazones, significantly improving detection limits.[6][7]

The choice of HPLC column and mobile phase is crucial for achieving optimal separation of pheromone components, including their stereoisomers, which can have different biological activities. Reversed-phase HPLC is commonly used, with columns such as C18, and mobile phases typically consisting of mixtures of water with acetonitrile or methanol.

Experimental Protocols

Protocol 1: Analysis of Sea Lamprey Pheromone (3-ketopetromyzonol sulfate - 3kPZS)

This protocol describes the analysis of the sea lamprey migratory pheromone, 3kPZS, using HPLC with UV detection after derivatization.[6][7]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of 3kPZS in a suitable solvent (e.g., methanol).

  • Prepare a derivatizing solution of 1-dimethylaminonaphthalene-5-sulfonyl (dansyl) hydrazine in ethanol.

  • To 1 mL of the 3kPZS sample or standard solution, add 1 mL of the dansyl hydrazine solution.

  • Add a catalytic amount of trifluoroacetic acid.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution to room temperature before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and increase the proportion of B over time to elute the derivatized pheromone. A simple water-methanol gradient can elute the derivatized 3kPZS in just over 10 minutes.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 333 nm or fluorescence detector with excitation at 333 nm and emission at 518 nm.[6][7]

Protocol 2: Enantioselective Analysis of Screwworm Fly Sex Pheromones

This protocol outlines the separation of enantiomers of acetoxy methyl-branched nonacosanes, the sex pheromones of the New World screwworm fly, using HPLC with fluorescence detection.[8]

1. Sample Preparation and Derivatization:

  • Hydrolyze the acetoxy group of the pheromone to an alcohol.

  • Derivatize the resulting alcohol with a chiral fluorescent reagent, such as a derivative of anthracene. This creates diastereomers that can be separated on a non-chiral column.

2. HPLC Conditions:

  • Column: Two linked reversed-phase columns of different polarities.

  • Column Temperature: Sub-ambient temperatures (e.g., holding the columns at a low temperature) are used to improve the separation of the diastereomers.[8]

  • Mobile Phase: A suitable mixture of organic solvents, such as acetonitrile and water.

  • Flow Rate: Adjusted for optimal separation.

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detector set to the excitation and emission wavelengths of the fluorescent tag.

Quantitative Data

The following tables summarize quantitative data from HPLC analyses of pheromones.

PheromoneHPLC MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
3-ketopetromyzonol sulfate (3kPZS)RP-HPLC-UV (after derivatization)< 100 ppb--[6][7]
Methyl EugenolGas Chromatography97 ppm290 ppm80.69 ± 3.14%[9]
CuelureGas Chromatography80 ppm240 ppm78.48 ± 4.32%[9]

Note: Data for Methyl Eugenol and Cuelure were obtained by Gas Chromatography, a related chromatographic technique often used for volatile pheromones.

Visualizations

Pheromone Analysis Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Extraction Extraction (e.g., Solvent, SPE) Purification Purification Extraction->Purification Derivatization Derivatization (if required) Purification->Derivatization HPLC HPLC System (Pump, Injector, Column) Derivatization->HPLC Detector Detection (UV, FLD, MS) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Identification Identification Chromatogram->Identification

Caption: A generalized workflow for pheromone analysis using HPLC.

Insect Pheromone Signaling Pathway

G Pheromone Pheromone PBP Pheromone-Binding Protein (PBP) Pheromone->PBP PR Pheromone Receptor (PR) PBP->PR G_Protein G Protein (Gq) PR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel Opening IP3->Ion_Channel Signal_Transduction Signal Transduction Cascade DAG->Signal_Transduction Ion_Channel->Signal_Transduction

References

Application Notes and Protocols for the Synthesis of Insect Pheromone Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the primary component of the red bollworm moth (Diparopsis castanea) sex pheromone, (E)-dodeca-9,11-dien-1-yl acetate. The synthesis features a highly efficient iron-catalyzed cross-coupling reaction. Additionally, the established signaling pathway for pheromone detection in moths is outlined, providing context for the development of novel pest management strategies.

Synthesis of (E)-Dodeca-9,11-dien-1-yl acetate

The following protocol describes a robust and scalable synthesis of (E)-dodeca-9,11-dien-1-yl acetate, a key component of the red bollworm moth's sex pheromone. The cornerstone of this synthesis is an iron-catalyzed cross-coupling reaction between a Grignard reagent and a dienyl phosphate, which allows for the efficient and stereoselective formation of the crucial carbon-carbon bond.

Experimental Workflow:

Synthesis_Workflow cluster_grignard Grignard Reagent Synthesis cluster_phosphate Dienyl Phosphate Synthesis cluster_coupling Iron-Catalyzed Cross-Coupling cluster_final Final Product Formation A 8-bromooctan-1-ol B Protection (e.g., TBDMS) A->B C Protected 8-bromooctan-1-ol B->C E Grignard Reagent C->E D Magnesium turnings D->E M Coupling Reaction E->M F But-2-en-1,4-diol G Selective oxidation F->G H (E)-4-hydroxybut-2-enal G->H I Wittig reaction H->I J (E)-hexa-2,4-dien-1-ol I->J K Phosphorylation J->K L Dienyl Phosphate K->L L->M N Deprotection M->N O (E)-dodeca-9,11-dien-1-ol N->O P Acetylation O->P Q (E)-dodeca-9,11-dien-1-yl acetate P->Q

Caption: Synthetic workflow for (E)-dodeca-9,11-dien-1-yl acetate.

Experimental Protocols

a) Synthesis of the Grignard Reagent: (8-(tert-butyldimethylsilyloxy)octyl)magnesium bromide

  • Protection of 8-bromooctan-1-ol: To a solution of 8-bromooctan-1-ol (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq). Stir the reaction mixture at room temperature for 4 hours. After completion, wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected alcohol.

  • Formation of Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.5 eq), add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium. Add a solution of the protected 8-bromooctan-1-ol (1.0 eq) in dry tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

b) Synthesis of the Dienyl Phosphate: diethyl (E)-hexa-1,3-dien-1-yl phosphate

  • Synthesis of (E)-hexa-2,4-dien-1-ol: This intermediate can be synthesized via various literature methods, often starting from crotonaldehyde or related C4 building blocks and extending the chain via a Wittig reaction.

  • Phosphorylation: To a solution of (E)-hexa-2,4-dien-1-ol (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add diethyl chlorophosphate (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the dienyl phosphate.

c) Iron-Catalyzed Cross-Coupling and Final Synthesis Steps

  • Cross-Coupling Reaction: To a solution of the dienyl phosphate (1.0 eq) in dry THF, add the prepared Grignard reagent (1.2 eq) at -20 °C. Then, add a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃, 5 mol%). Allow the reaction to warm to room temperature and stir for 6 hours.

  • Deprotection: Upon completion of the coupling, quench the reaction with saturated aqueous ammonium chloride. For the deprotection of the TBDMS ether, add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq) in THF and stir for 2 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Acetylation: To the crude (E)-dodeca-9,11-dien-1-ol in pyridine at 0 °C, add acetic anhydride (1.5 eq). Stir the reaction at room temperature for 12 hours. Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

Data Presentation
StepProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Coupling (E)-dodeca-9,11-dien-1-ol~77% (for coupling step)6.30 (dd, J=15.0, 10.5 Hz, 1H), 5.95 (t, J=10.5 Hz, 1H), 5.65 (dt, J=15.0, 7.0 Hz, 1H), 5.05-4.90 (m, 2H), 3.64 (t, J=6.5 Hz, 2H), 2.05 (q, J=7.0 Hz, 2H), 1.57 (p, J=6.5 Hz, 2H), 1.40-1.20 (m, 10H)137.2, 132.5, 130.8, 114.6, 63.1, 32.8, 32.7, 29.5, 29.4, 29.2, 25.9, 25.7
Acetylation (E)-dodeca-9,11-dien-1-yl acetate>90%6.30 (dd, J=15.0, 10.5 Hz, 1H), 5.95 (t, J=10.5 Hz, 1H), 5.65 (dt, J=15.0, 7.0 Hz, 1H), 5.05-4.90 (m, 2H), 4.05 (t, J=6.5 Hz, 2H), 2.04 (s, 3H), 2.05 (q, J=7.0 Hz, 2H), 1.62 (p, J=6.5 Hz, 2H), 1.40-1.25 (m, 10H)171.2, 137.1, 132.5, 130.8, 114.6, 64.7, 32.7, 29.4, 29.3, 29.1, 28.6, 25.9, 25.8, 21.0

Pheromone Signaling Pathway in Moths

The detection of pheromones in moths is a highly sensitive and specific process that initiates a signaling cascade, ultimately leading to a behavioral response in the receiving insect. Understanding this pathway is crucial for the development of disruptive pest control strategies.

Pheromone Reception and Signal Transduction:

Pheromone_Signaling cluster_sensillum Antennal Sensillum P Pheromone Molecule PBP Pheromone Binding Protein (PBP) P->PBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transport and Delivery IonChannel Ion Channel Opening OR->IonChannel Conformational Change Neuron Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain

Caption: Generalized pheromone signaling pathway in moths.

The process begins with the pheromone molecules entering the pores of the olfactory sensilla on the male moth's antennae. Inside the sensillum lymph, the hydrophobic pheromone molecules are bound by Pheromone Binding Proteins (PBPs).[1] These proteins are thought to solubilize the pheromones and transport them to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[1]

At the ORN membrane, the PBP-pheromone complex interacts with a specific Olfactory Receptor (OR), which is typically a heterodimer of a conventional OR protein and a highly conserved co-receptor known as Orco.[2] This interaction is believed to cause a conformational change in the OR-Orco complex, leading to the opening of an associated ion channel.[2] The influx of ions results in the depolarization of the ORN membrane, generating an action potential.[3] This electrical signal is then transmitted to the antennal lobe of the brain, where the information is processed, ultimately leading to the initiation of a behavioral response, such as upwind flight towards the female.[3] While this represents the canonical ionotropic pathway, metabotropic pathways involving G protein-coupled receptors and second messengers may also be involved in some insects.[2]

References

Methyl 11-oxo-9-undecenoate: Application Notes and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester identified as a constituent in a variety of natural sources, including plants, marine organisms, and microorganisms.[1][2][3] Current experimental data suggests its association with several biological activities, primarily observed in studies of crude extracts containing this compound. While research on the isolated pure compound is limited, its presence in extracts with demonstrated therapeutic potential makes it a molecule of interest for drug discovery and development professionals.

These application notes provide an overview of the experimental contexts in which this compound has been studied and detail the protocols used to evaluate the biological activities of the extracts in which it is found.

Application Notes

The experimental uses of this compound are inferred from the biological activities of the natural extracts in which it is a component. These potential applications include:

  • Cholesterol-Lowering Agent: Computational docking studies have identified this compound as a potential inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[4] This suggests a possible application as a hypolipidemic agent.

  • Antimicrobial and Antibiofilm Agent: The compound has been identified in methanolic extracts of the clam Paratapes undulatus and ethanolic extracts of Cochlospermum tinctorium, both of which have demonstrated significant antibacterial and antibiofilm activities against pathogenic microbial strains.[1] It has also been found in extracts of Morinda lucida with antifungal properties.[2]

  • Antioxidant: this compound is a component of extracts from Paratapes undulatus and Vitex negundo that have shown antioxidant capabilities.[1][3]

  • Anti-proliferative Agent: Leaf extracts of Vitex negundo, containing this compound, have exhibited anti-proliferative effects on human ovarian cancer cell lines.[3]

It is important to note that the specific contribution of this compound to these observed biological activities has not been definitively established through studies on the isolated compound. Future research should focus on the synthesis or isolation of this molecule to elucidate its precise pharmacological profile.

Data Presentation

The following tables summarize the quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses of various natural extracts where this compound has been identified.

Table 1: GC-MS Data for this compound in Various Natural Extracts

Source OrganismExtract TypeRetention Time (min)Relative Abundance (%)Reference
Cochlospermum planchonii/tinctoriumEthanolic15.4690.09[4]
Streptomyces sp. VITGV100Crude Extract25.5222.60[5]
Paratapes undulatusMethanolic38.290.19[1]
Vitex negundoAcetone/Methanol5.9810.84[3]
Morinda lucidaHexaneNot Specified3.0579[2]

Experimental Protocols

The following are detailed protocols for the extraction of natural materials containing this compound and the subsequent evaluation of their biological activities.

Protocol 1: Extraction of Bioactive Compounds from Paratapes undulatus Clams

This protocol describes the methanolic extraction of soft tissues from the clam Paratapes undulatus.[1]

Materials:

  • Soft bodies of Paratapes undulatus

  • Methanol

  • Homogenizer

  • Rotary evaporator

Procedure:

  • Homogenize 250 g of the collected soft bodies.

  • Extract the homogenized tissue four times with 2 L of methanol at room temperature (25°C ± 2°C).

  • Combine the methanolic extracts.

  • Concentrate the combined extract using a rotary evaporator to yield the crude methanolic extract.

Protocol 2: Antibacterial Activity Assay (Disc Diffusion Method)

This protocol is used to determine the antibacterial activity of the obtained extract.

Materials:

  • Crude extract

  • Pathogenic bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller Hinton agar medium

  • Sterile petri plates

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Prepare Mueller Hinton agar plates.

  • Seed the agar plates with a 24-hour old culture of the selected bacterial strain.

  • Impregnate sterile filter paper discs with the crude extract at a known concentration.

  • Place the impregnated discs on the surface of the seeded agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Protocol 3: Antioxidant Activity (DPPH Free Radical Scavenging Assay)

This protocol evaluates the antioxidant potential of the extract.[1]

Materials:

  • Crude extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mmol/l in methanol)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the crude extract in methanol.

  • Mix 1.5 ml of each extract dilution with 1.5 ml of the DPPH solution.

  • Use a mixture of 1.5 ml of methanol and 1.5 ml of DPPH solution as the control.

  • Incubate the mixtures in the dark at 37°C for 20 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_extraction Extraction and Identification cluster_bioassays Biological Activity Screening natural_source Natural Source (e.g., Plant, Marine Organism) extraction Solvent Extraction (e.g., Methanol, Ethanol) natural_source->extraction crude_extract Crude Extract extraction->crude_extract gc_ms GC-MS Analysis crude_extract->gc_ms antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) crude_extract->antimicrobial Test Extract antioxidant Antioxidant Assays (e.g., DPPH) crude_extract->antioxidant Test Extract antiproliferative Anti-proliferative Assays (e.g., MTT) crude_extract->antiproliferative Test Extract identification Identification of This compound gc_ms->identification hmgcoa_inhibition HMG-CoA Reductase Inhibition (in silico) identification->hmgcoa_inhibition Docking Study

Caption: Workflow for the study of this compound from natural sources.

putative_moa acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps compound This compound (Putative Inhibitor) compound->hmg_coa_reductase Inhibition

Caption: Putative mechanism of action for this compound.

lipid_peroxidation oleate 11-Oleate Hydroperoxide fragmentation Fragmentation oleate->fragmentation compound This compound fragmentation->compound

Caption: Formation of this compound from lipid peroxidation.[6]

References

Application Notes and Protocols: Laboratory Preparation of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Methyl 11-oxo-9-undecenoate. The primary synthetic route described is the cross-metathesis of methyl oleate and cinnamaldehyde, a method that offers an efficient pathway to this valuable unsaturated oxo-ester. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a functionalized fatty acid ester with potential applications in fine chemical synthesis and as a building block in the development of novel therapeutic agents. Its structure, featuring both an α,β-unsaturated aldehyde and a methyl ester, makes it a versatile intermediate for various chemical transformations. The synthesis of this compound is effectively achieved through olefin metathesis, a powerful carbon-carbon double bond forming reaction.

Synthesis Pathway

The laboratory preparation of this compound is accomplished via a cross-metathesis reaction between methyl oleate and cinnamaldehyde. This reaction is catalyzed by a second-generation Hoveyda-Grubbs ruthenium complex. The reaction proceeds at moderate temperatures and the yield of the desired product is influenced by the stoichiometry of the reactants.[1][2]

G cluster_reactants Reactants cluster_products Products methyl_oleate Methyl Oleate catalyst Hoveyda-Grubbs II Catalyst Toluene, 323 K methyl_oleate->catalyst cinnamaldehyde Cinnamaldehyde cinnamaldehyde->catalyst target_product This compound catalyst->target_product side_product 1-Decene catalyst->side_product

Caption: Cross-metathesis synthesis of this compound.

Experimental Protocol

This protocol is based on established cross-metathesis reactions for the synthesis of this compound.[1][3]

Materials:

  • Methyl oleate (≥99%)

  • Cinnamaldehyde (≥99%)

  • Hoveyda-Grubbs Catalyst, 2nd Generation

  • Toluene (anhydrous, ≥99.8%)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon, add anhydrous toluene (10 mL).

    • Add methyl oleate and cinnamaldehyde to the solvent. For optimal yield, a molar excess of cinnamaldehyde is recommended.[1][2] Refer to Table 1 for suggested reactant quantities.

    • Stir the mixture at room temperature to ensure homogeneity.

  • Reaction Initiation:

    • While stirring, add the Hoveyda-Grubbs 2nd Generation catalyst to the reaction mixture. A typical catalyst loading is 0.1-1 mol%.

    • Heat the reaction mixture to 323 K (50 °C) and maintain this temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • To quench the catalyst and remove ruthenium byproducts, various methods can be employed, such as treatment with a polar isocyanide followed by silica gel filtration or stirring with dimethyl sulfoxide (DMSO) and silica gel.[4][5][6]

    • Concentrate the crude reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Data Presentation

Table 1: Reactant Stoichiometry and Theoretical Yield

ReactantMolecular Weight ( g/mol )Molar RatioAmount (mmol)Mass (g)
Methyl Oleate296.4911.00.296
Cinnamaldehyde132.1655.00.661
Product Molecular Weight ( g/mol ) Theoretical Yield (mmol) Theoretical Yield (g)
This compound212.281.00.212

Note: The yield of cross-metathesis products increases with a higher molar ratio of cinnamaldehyde to methyl oleate. A ratio of up to 20:1 has been shown to drive the reaction to completion.[1][2]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₂₀O₃[7][8]
Molecular Weight 212.28 g/mol [7][8]
CAS Number 53613-55-1[7][8]
Appearance (Expected) Colorless to pale yellow oil
Mass Spectrum (EI) Major fragments (m/z): (Data available from NIST WebBook)[7]
¹H NMR (Predicted) δ 9.51 (d, 1H, -CHO), 6.85 (dt, 1H, =CH-CHO), 6.11 (dd, 1H, -CH=), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂CO₂-), 2.23 (q, 2H, -CH₂-CH=), 1.63 (p, 2H, -CH₂-), 1.2-1.4 (m, 8H, -(CH₂)₄-)
¹³C NMR (Predicted) δ 193.7, 174.2, 158.5, 133.2, 51.5, 34.1, 32.4, 29.1, 29.0, 28.5, 24.9, 24.8

Experimental Workflow

G start Start setup Reaction Setup: - Add Toluene, Methyl Oleate, and Cinnamaldehyde to Schlenk Flask - Inert Atmosphere (Argon) start->setup initiation Reaction Initiation: - Add Hoveyda-Grubbs II Catalyst - Heat to 323 K setup->initiation monitoring Reaction Monitoring: - TLC or GC Analysis initiation->monitoring workup Work-up: - Cool to Room Temperature - Quench Catalyst - Concentrate monitoring->workup purification Purification: - Silica Gel Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Ruthenium catalysts are toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The cross-metathesis of methyl oleate and cinnamaldehyde provides an effective method for the laboratory synthesis of this compound. The provided protocol, when followed with appropriate safety measures, should enable the successful preparation of this compound for further research and development applications. Characterization of the final product by spectroscopic methods is crucial to confirm its identity and purity.

References

Application Notes and Protocols for Methyl 11-oxo-9-undecenoate in Entomological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid methyl ester that has been identified in various plant extracts and is noted for its potential role as a semiochemical in insects. While direct and extensive research on its specific applications in entomology is currently limited, its chemical structure suggests potential activity as a pheromone, kairomone, or allomone, making it a compound of interest for developing novel insect management strategies.

These application notes provide a comprehensive overview of the methodologies required to investigate the entomological effects of this compound. The following sections detail standardized protocols for evaluating its electrophysiological and behavioral impacts on insects, as well as guidelines for field-level testing.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in peer-reviewed literature detailing the dose-response of insects to this compound. The tables below are provided as templates for researchers to populate with their own experimental data as they investigate the compound's efficacy.

Table 1: Electroantennography (EAG) Response

Insect SpeciesSexAntennal Response (mV) at Different Dosages (µg)Positive ControlNegative Control
[Species Name]M/F[Record Data Here][e.g., Pheromone][e.g., Hexane]
[Species Name]M/F[Record Data Here][e.g., Pheromone][e.g., Hexane]

Table 2: Y-Tube Olfactometer Behavioral Response

Insect SpeciesSex% Choice for Treatment Arm% Choice for Control ArmNo ChoiceChi-Square (χ²)p-value
[Species Name]M/F[Record Data Here][Record Data Here][Record Data Here][Calculate][Calculate]
[Species Name]M/F[Record Data Here][Record Data Here][Record Data Here][Calculate][Calculate]

Table 3: Field Trap Capture Data

Trap TypeLure (this compound Dosage)Mean No. of Insects Captured/Trap/DayStandard DeviationPositive ControlNegative Control
[e.g., Delta Trap][e.g., 1 mg][Record Data Here][Calculate][e.g., Pheromone Lure][e.g., Blank Lure]
[e.g., Delta Trap][e.g., 10 mg][Record Data Here][Calculate][e.g., Pheromone Lure][e.g., Blank Lure]

Experimental Protocols

The following protocols are generalized methods that can be adapted for testing this compound against specific insect species.

Electroantennography (EAG) Protocol

This protocol is for measuring the electrical response of an insect antenna to this compound.

Materials:

  • This compound

  • Volatile-free solvent (e.g., hexane, paraffin oil)

  • Positive control (known pheromone or attractant for the target insect)

  • Negative control (solvent only)

  • Insect specimens (male and female)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Humidified and purified air delivery system

  • Filter paper strips or Pasteur pipettes

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent. A common starting range is 0.1 µg/µL to 100 µg/µL. Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip. Prepare positive and negative controls in the same manner.

  • Insect Preparation: Immobilize an insect using a method appropriate for the species (e.g., chilling, restraining in a pipette tip). Excise an antenna at the base. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the base.

  • EAG Recording: Position the prepared antenna in a continuous stream of humidified, purified air. Introduce the prepared stimuli into the airstream for a short duration (e.g., 0.5 seconds). Record the resulting depolarization of the antennal membrane.

  • Data Analysis: Measure the peak amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to the positive control. Compare the responses to the different concentrations of this compound with the negative control to determine if there is a significant olfactory detection.

Y-Tube Olfactometer Bioassay Protocol

This protocol assesses the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Y-tube olfactometer

  • Airflow system (pump, flowmeters, charcoal filter, humidifier)

  • This compound solution

  • Solvent for control

  • Insect specimens

  • Release chamber

Procedure:

  • Setup: Connect the Y-tube olfactometer to the airflow system, ensuring a constant and equal flow of clean, humidified air through both arms.

  • Stimulus Application: Apply a known concentration of this compound on a filter paper and place it in one arm of the olfactometer (treatment arm). Place a filter paper with the solvent only in the other arm (control arm).

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).

  • Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice. After testing a set number of insects, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

  • Data Analysis: Use a Chi-square (χ²) test to determine if there is a significant preference for the treatment or control arm.

Field Trapping Protocol

This protocol evaluates the effectiveness of this compound as a lure in a field setting.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps)

  • Lures loaded with this compound at various concentrations

  • Positive control lures (commercial pheromone lures)

  • Negative control lures (blank dispensers)

  • Randomized block experimental design layout in the field

Procedure:

  • Lure Preparation: Prepare lures by applying different, known amounts of this compound to a dispenser (e.g., rubber septum, cotton wick). Prepare positive and negative control lures.

  • Trap Deployment: Deploy the traps in the field according to a randomized block design to minimize environmental variability. Space traps sufficiently far apart to avoid interference (e.g., 20-50 meters).

  • Monitoring: Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

  • Lure Rotation and Replacement: Rotate the traps within each block at each check to control for positional effects. Replace lures as needed based on their expected field life.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in insect capture between the different lure treatments.

Visualizations

Experimental_Workflow_EAG cluster_prep Stimulus Preparation cluster_eag EAG Recording cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound B Apply to Filter Paper A->B E Introduce Stimulus to Airstream B->E C Prepare Positive & Negative Controls C->B D Excise & Mount Insect Antenna D->E F Record Antennal Depolarization E->F G Measure Peak Amplitude (mV) F->G H Normalize Responses G->H I Statistical Comparison H->I

Caption: Workflow for Electroantennography (EAG) analysis.

Y_Tube_Olfactometer_Workflow A Setup Y-Tube Olfactometer with Airflow B Apply Treatment (this compound) and Control (Solvent) to Arms A->B C Introduce Insect at Base B->C D Observe and Record Choice (Treatment, Control, or No Choice) C->D E Clean, Rotate Arms, and Repeat D->E F Analyze Data with Chi-Square Test E->F

Caption: Y-Tube Olfactometer experimental workflow.

Field_Trapping_Signaling_Pathway cluster_prep Preparation cluster_deployment Field Deployment cluster_monitoring Data Collection & Analysis A Prepare Lures: - this compound - Positive Control - Negative Control B Deploy Traps in Randomized Block Design A->B C Rotate Traps Periodically B->C D Monitor Traps and Record Insect Captures C->D E Analyze Data (ANOVA) D->E

Caption: Field trapping experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 11-oxo-9-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing α,β-unsaturated ketones like this compound is via a Claisen-Schmidt condensation (a type of aldol condensation).[1][2] This typically involves the reaction of a ketone with an aldehyde in the presence of a base, followed by dehydration. For this specific molecule, a plausible route is the reaction of methyl 9-oxononanoate with acetaldehyde.

Q2: What are the typical yields for this synthesis?

Yields can vary significantly based on reaction conditions, purity of starting materials, and purification methods. Initial crude yields might range from 50-70%, with final yields after purification potentially being lower. Optimization of reaction parameters is crucial for improving the overall yield.

Q3: What are the main challenges in synthesizing and purifying this compound?

The primary challenges include controlling side reactions during the condensation step, such as self-condensation of the starting materials or polymerization. Purification can also be difficult due to the presence of unreacted starting materials and side products with similar polarities to the desired product. The α,β-unsaturated carbonyl moiety can also be susceptible to degradation under certain conditions.

Q4: How can I confirm the identity and purity of the synthesized this compound?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the final product. Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Low or No Product Yield

Q: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I address them?

A: Low or no product yield can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Below is a summary of potential issues and recommended solutions.

Potential Causes and Solutions for Low Yield

Potential Cause Troubleshooting Steps Expected Improvement
Inactive Catalyst/Base Use a fresh batch of the base (e.g., NaOH, KOH). Ensure it is properly stored to prevent degradation. Consider using a stronger base like sodium ethoxide if needed.Significant increase in conversion rate.
Poor Quality Starting Materials Verify the purity of methyl 9-oxononanoate and acetaldehyde using GC or NMR. Purify starting materials if necessary.Improved reaction efficiency and reduced side products.
Suboptimal Reaction Temperature Optimize the reaction temperature. Aldol condensations are often performed at low temperatures (0-25 °C) to control the reaction rate and minimize side reactions.Yield improvement of 10-20%.
Incorrect Stoichiometry Ensure the molar ratio of reactants is correct. A slight excess of the aldehyde is sometimes used.Maximizes the conversion of the limiting reagent.
Inefficient Dehydration If the intermediate β-hydroxy ketone is isolated, ensure the dehydration step (e.g., heating with a mild acid) goes to completion.Increased yield of the final α,β-unsaturated product.
Formation of Multiple Products/Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these side products and how can I minimize them?

A: The formation of multiple products is a common issue in aldol-type reactions. The primary side products are often from self-condensation reactions or polymerization.

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Self-condensation of Acetaldehyde Acetaldehyde can react with itself to form polyacetaldehyde or other condensation products.Add acetaldehyde slowly to the reaction mixture containing the ketone and base. Maintain a low reaction temperature.
Self-condensation of Methyl 9-oxononanoate The keto-ester can undergo self-condensation, though this is generally less favorable than the reaction with the more reactive aldehyde.Use a stoichiometric amount or a slight excess of acetaldehyde.
Polymerization The α,β-unsaturated ketone product can be susceptible to polymerization, especially under harsh conditions.Avoid excessive heating and prolonged reaction times. Work up the reaction mixture promptly after completion.
Cannizzaro Reaction If a strong base is used with an aldehyde lacking α-hydrogens (not the case here with acetaldehyde), this disproportionation reaction can occur.N/A for this specific synthesis, but a consideration in other aldol reactions.
Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification techniques?

A: Purifying α,β-unsaturated keto esters can be challenging due to the presence of structurally similar impurities.

Recommended Purification Methods

  • Column Chromatography: This is the most common method for purifying products of this type. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable option.

  • Bisulfite Treatment: Carbonyl-containing impurities, such as unreacted aldehydes, can sometimes be removed by forming a solid bisulfite adduct.[3] This involves washing the organic extract with an aqueous sodium bisulfite solution.

Detailed Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 9-oxononanoate

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 9-oxononanoate (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in ethanol.

  • Slowly add the sodium hydroxide solution to the cooled solution of the keto-ester.

  • To this mixture, add acetaldehyde (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with 1M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_dehydration Dehydration cluster_product Final Product Methyl 9-oxononanoate Methyl 9-oxononanoate Aldol Condensation Aldol Condensation Methyl 9-oxononanoate->Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Condensation β-Hydroxy Ketone β-Hydroxy Ketone Aldol Condensation->β-Hydroxy Ketone NaOH, Ethanol Dehydration Dehydration β-Hydroxy Ketone->Dehydration This compound This compound Dehydration->this compound Heat or Acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Low_Yield Low Yield? Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents Yes Check_Conditions Check Reaction Conditions (Temp, Time) Low_Yield->Check_Conditions Yes Check_Stoichiometry Check Stoichiometry Low_Yield->Check_Stoichiometry Yes Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Optimize_Conditions Optimize Temp/Time Check_Conditions->Optimize_Conditions Adjust_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry Yield_Improved Yield Improved Purify_Reagents->Yield_Improved Optimize_Conditions->Yield_Improved Adjust_Stoichiometry->Yield_Improved

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of Unsaturated Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for unsaturated keto ester synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of unsaturated keto esters.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields are a frequent issue in organic synthesis and can stem from various factors throughout the experimental process.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.

Potential Causes & Solutions:

  • Reagent Quality and Handling:

    • Impure Reactants or Solvents: Impurities in starting materials or solvents can interfere with the reaction.[2] Ensure all reagents are of appropriate purity and consider purifying them if necessary.[1] Solvents should be dry, as moisture can quench reagents or catalyze side reactions.[2]

    • Incorrect Reagent Amount: Accurately weigh and transfer all reagents.[1] Inaccurate measurements can lead to incorrect stoichiometry and reduced yields.

    • Reagent Degradation: Some reagents are sensitive to air, moisture, or light.[2] Store reagents under the recommended conditions and consider using freshly opened bottles or purifying older reagents.

  • Reaction Conditions:

    • Temperature Control: Many reactions are highly sensitive to temperature fluctuations. Adding reagents too quickly can cause exothermic reactions to overheat, leading to side product formation.[2] Use an appropriate cooling or heating bath to maintain a stable temperature.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] Quench the reaction once the starting material is consumed to prevent product decomposition.[1] Conversely, if a reaction stalls, it may require longer reaction times or the addition of more reagent.[3]

    • Stirring: Inefficient stirring can lead to localized high concentrations of reagents and non-uniform temperature, resulting in side reactions.[1] Ensure the reaction mixture is stirred vigorously.

  • Work-up and Purification:

    • Product Loss During Extraction: Your product may have some solubility in the aqueous layer.[3] To minimize loss, perform multiple extractions with the organic solvent.

    • Product Volatility: If your product is volatile, it can be lost during solvent removal on a rotary evaporator.[1][3] Use lower temperatures and pressures during evaporation.

    • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel used in column chromatography.[1] You can neutralize the silica gel with a base like triethylamine before use.

    • Incomplete Transfer: Ensure all product is transferred between flasks by rinsing glassware with the appropriate solvent.[1]

Troubleshooting Workflow:

G start Low Yield Observed reagent_check Check Reagent Quality & Stoichiometry start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok reaction_params Evaluate Reaction Parameters params_ok Parameters Optimal? reaction_params->params_ok workup_purification Assess Work-up & Purification workup_ok Work-up Efficient? workup_purification->workup_ok reagent_ok->reaction_params Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No adjust_stoichiometry Recalculate Stoichiometry reagent_ok->adjust_stoichiometry No params_ok->workup_purification Yes optimize_temp Optimize Temperature params_ok->optimize_temp No optimize_time Optimize Reaction Time params_ok->optimize_time No improve_stirring Improve Stirring params_ok->improve_stirring No modify_extraction Modify Extraction Protocol workup_ok->modify_extraction No neutralize_silica Neutralize Silica Gel workup_ok->neutralize_silica No end Improved Yield workup_ok->end Yes purify_reagents->reagent_check adjust_stoichiometry->reagent_check optimize_temp->reaction_params optimize_time->reaction_params improve_stirring->reaction_params modify_extraction->workup_purification neutralize_silica->workup_purification

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing the formation of multiple side products in my Aldol condensation reaction. How can I increase the selectivity for the desired unsaturated keto ester?

Answer:

The Aldol condensation is a powerful tool for forming C-C bonds, but it can be prone to side reactions, especially when using substrates with multiple acidic protons or when self-condensation is possible.[4][5]

Key Strategies for Improving Selectivity:

  • Choice of Base and Reaction Temperature:

    • Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for the quantitative and irreversible formation of a specific enolate.[6] This "pre-formed" enolate can then be reacted with the aldehyde or ketone electrophile, minimizing self-condensation.

    • Weaker bases like sodium hydroxide or potassium carbonate are often used in protic solvents, leading to a reversible aldol addition. Heating the reaction mixture is then necessary to drive the dehydration to the α,β-unsaturated product.[5] However, this can also promote side reactions.

  • Crossed Aldol Condensation Strategy:

    • To prevent self-condensation of the electrophilic partner, use an aldehyde with no α-hydrogens, such as benzaldehyde or formaldehyde.[7]

    • When reacting a ketone with an aldehyde, the ketone should generally be used to form the enolate, as aldehydes are typically more reactive electrophiles.[7] A common procedure is to slowly add the aldehyde to a mixture of the ketone and the base.[7]

  • Directed Aldol Reactions: The use of silyl enol ethers in a Mukaiyama aldol reaction can provide high levels of control and selectivity.

Experimental Protocol: Directed Aldol Condensation via a Pre-formed Lithium Enolate

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of LDA (1.05 eq.) in THF to the ketone solution while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dehydration:

    • The resulting β-hydroxy keto ester can often be dehydrated by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base.

Question: My Horner-Wadsworth-Emmons reaction is not giving the expected E-alkene selectivity. What can I do?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high E-selectivity in the synthesis of α,β-unsaturated esters.[8] However, several factors can influence the stereochemical outcome.

Factors Influencing Stereoselectivity:

  • Nature of the Phosphonate Reagent: The structure of the phosphonate ylide is crucial. Unmodified phosphonates generally favor the formation of the E-alkene.[8]

  • Reaction Conditions:

    • Base: The choice of base can impact the E/Z ratio. Strong, non-coordinating bases often favor the E-isomer.

    • Solvent: The solvent can influence the stability of the intermediates and transition states.

    • Temperature: Lower temperatures can sometimes enhance selectivity.

  • Still-Gennari Modification for Z-Selectivity: If the Z-isomer is desired, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can be employed to favor the formation of the Z-alkene.[8]

Experimental Protocol: E-Selective Horner-Wadsworth-Emmons Reaction

  • Ylide Formation:

    • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, slowly add a solution of the triethyl phosphonoacetate (1.0 eq.) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Olefination:

    • Cool the resulting ylide solution to 0 °C.

    • Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up:

    • Carefully quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data on HWE Reaction Selectivity:

AldehydePhosphonateBaseSolventE:Z RatioYield (%)
BenzaldehydeTriethyl phosphonoacetateNaHTHF>95:590
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHTHF>95:585
BenzaldehydeStill-Gennari PhosphonateKHMDS/18-crown-6THF<5:9588

Note: Yields and selectivities are representative and can vary based on specific substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my unsaturated keto ester, especially if it is unstable?

A1: Purification of unsaturated keto esters can be challenging due to their potential for polymerization, decomposition, or isomerization.

  • Flash Column Chromatography: This is the most common method. To minimize decomposition on silica gel, you can:

    • Use a less acidic grade of silica gel.

    • Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

  • Distillation: For thermally stable and volatile compounds, distillation under reduced pressure can be an effective purification method. However, care must be taken as prolonged heating can cause decomposition.[9]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.

Q2: What is the role of the catalyst in unsaturated keto ester synthesis?

A2: Catalysts play a pivotal role in many synthetic routes to unsaturated keto esters by accelerating the reaction rate and influencing selectivity.

  • In Aldol Condensations: Acids or bases are used to catalyze the formation of the enol or enolate nucleophile.[4]

  • In Transition Metal-Catalyzed Reactions: Metals like palladium or gold can be used in various cross-coupling and carbonylation reactions to construct the keto ester framework.[10][11] For instance, palladium catalysts are used in carbonylation reactions of aryl halides to form α-keto esters.[10] Gold catalysts have been shown to be effective in the hydration of alkynes to yield keto esters.[11]

  • Lewis Acids: Lewis acids like BF₃·OEt₂ can be used to catalyze transesterification reactions of β-keto esters.[12]

Catalyst Selection Logic:

G reaction_type Desired Reaction aldol Aldol Condensation reaction_type->aldol hwe Horner-Wadsworth-Emmons reaction_type->hwe carbonylation Carbonylation reaction_type->carbonylation hydration Alkyne Hydration reaction_type->hydration transesterification Transesterification reaction_type->transesterification catalyst_acid_base Acid or Base (e.g., NaOH, LDA, H+) aldol->catalyst_acid_base catalyst_base Base (e.g., NaH, K2CO3) hwe->catalyst_base catalyst_pd_co Palladium or Cobalt Complex carbonylation->catalyst_pd_co catalyst_au Gold(I) or Gold(III) Salt hydration->catalyst_au catalyst_lewis_acid Lewis Acid (e.g., BF3·OEt2) transesterification->catalyst_lewis_acid

Caption: Catalyst selection based on reaction type.

Q3: Can I use a one-pot procedure to synthesize unsaturated keto esters?

A3: Yes, one-pot procedures are highly desirable for improving efficiency and reducing waste. Several methods have been developed for the one-pot synthesis of unsaturated keto esters. For example, a tandem reaction involving a Michael addition followed by an Aldol condensation can be performed in a single pot to construct complex α,β-unsaturated ketones.[13] Similarly, some catalytic processes, like the Hβ zeolite-catalyzed reaction of alkynes and aldehydes, proceed via a tandem hydration/condensation sequence in one pot under solvent-free conditions.[14]

Q4: What are the key safety precautions to take during the synthesis of unsaturated keto esters?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Flammable Solvents: Many organic solvents (e.g., THF, diethyl ether, hexanes) are highly flammable. Work in a well-ventilated fume hood and keep them away from ignition sources.

  • Corrosive and Toxic Reagents: Strong acids, bases, and many organometallic reagents are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Pyrophoric Reagents: Reagents like n-butyllithium and sodium hydride are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper techniques.

  • Pressurized Reactions: Some carbonylation reactions require high pressures of carbon monoxide, a toxic gas. These should only be performed in specialized high-pressure reactors by trained personnel.

References

Technical Support Center: Optimizing GC-MS for Pheromone Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pheromones. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for sensitive and reliable pheromone detection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in analyzing volatile pheromones by GC-MS?

A1: The extraction and preconcentration of volatile organic compounds is arguably the most critical step in the overall analytical task.[1] High-precision quantitative profiling of these compounds is essential to relate olfactory signals to physiology and behavior.[1]

Q2: My chromatogram shows significant peak tailing. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors, including column overloading, active sites on the column, improper sample vaporization, or a contaminated sample.[2] To address this, you can try using a lower sample concentration, conditioning the column at a higher temperature, or using a different injection technique like splitless injection.[2] Ensuring proper sample preparation is also crucial.[2]

Q3: I am observing "ghost peaks" or carryover in my GC-MS runs. How can I resolve this?

A3: Ghost peaks are often due to a contaminated syringe or injection port, column bleed, or improper column conditioning.[2] To resolve this, thoroughly clean or replace the syringe and injection port liner. Performing a column bake-out or conditioning can also help.[2] Implementing proper rinsing and purging techniques between injections is essential to prevent carryover.[2]

Q4: How do I choose the optimal inlet temperature for my pheromone analysis?

A4: The inlet temperature is a critical parameter that requires careful optimization, especially for thermally labile pheromones.[3] A good starting point for a wide range of compounds is 250 °C.[3] However, it is advisable to experiment with a range of temperatures (e.g., starting at 250 °C and increasing to 275 °C, then 300 °C) to find the best balance between efficient vaporization of high-boiling point compounds and minimizing the degradation of thermally sensitive ones.[3] For particularly heat-sensitive compounds, a lower injector temperature of 150 °C might be necessary to minimize isomerization.[4]

Q5: What type of GC column is best suited for pheromone analysis?

A5: The choice of GC column depends on the polarity of the pheromone components. A non-polar column is generally best for the analysis of non-polar compounds, while polar columns are more effective for separating polar compounds.[5] For many applications, a 30-meter column provides a good balance of resolution, analysis time, and required head pressure.[5] For complex mixtures, columns with different polarities, such as a non-polar HP-5 and a high-polarity DB-23, can be used to achieve better separation.[6]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during GC-MS analysis of pheromones.

Issue 1: Poor Peak Resolution or Overlapping Peaks
  • Possible Causes:

    • Inadequate column selectivity or efficiency.[2]

    • Incorrect temperature program.[2]

    • Improper sample preparation.[2]

  • Troubleshooting Steps:

    • Optimize the temperature program: Adjust the initial temperature, ramp rate, and final temperature to improve separation.

    • Select a more appropriate column: If the compounds are not well-resolved, consider a column with a different stationary phase (polarity) or a longer column for increased efficiency.

    • Refine sample preparation: Ensure the sample is clean and free of matrix interferences that can co-elute with the analytes of interest.

Issue 2: Baseline Noise or Spikes
  • Possible Causes:

    • Electrical interference.[2]

    • Leaking septum.[2][7]

    • Detector issues or contamination.[2][8]

  • Troubleshooting Steps:

    • Check for electrical grounding issues: Ensure the instrument has a stable power supply.[2]

    • Replace the septum: A leaking septum can introduce air and contaminants into the system.[2]

    • Clean the detector: If the issue persists, the detector may require cleaning or maintenance as per the manufacturer's instructions.[8]

Issue 3: Irreproducible Results
  • Possible Causes:

    • Inconsistent sample preparation.[2]

    • Column contamination.[2]

    • Incorrect injection technique.[2]

    • Unstable instrument parameters.[2]

  • Troubleshooting Steps:

    • Standardize protocols: Follow standardized procedures for sample preparation and injection to ensure consistency.[2]

    • Maintain the column: Regularly condition and clean the GC column to prevent contamination.[2]

    • Calibrate the instrument: Regularly calibrate and validate the instrument parameters to ensure stable operating conditions.[7]

Experimental Protocols

Protocol 1: Dynamic Headspace Trapping for Volatile Pheromone Collection

This method is suitable for collecting volatile organic compounds from biological samples like rodent physiological fluids and glandular secretions.[1]

  • Methodology:

    • Place the sample (e.g., urine, saliva) in a sealed chamber.

    • Pass a stream of purified air over the sample to sweep the volatile pheromones.

    • Trap the volatiles on an adsorbent material such as Porapak Q or activated charcoal.[9]

    • Elute the trapped pheromones from the adsorbent using a suitable solvent like methylene chloride.[9]

    • Concentrate the eluate to a suitable volume for GC-MS analysis.

Protocol 2: Splitless Injection for Trace Pheromone Analysis

This technique is ideal for analyzing low concentrations of pheromones.

  • Methodology:

    • Injector Setup: Use a splitless injection port.

    • Inlet Temperature: Start with an optimized temperature, for example, 225 °C.[4]

    • Injection Volume: Inject a small volume of the sample extract (e.g., 2 µl).[4]

    • Split Vent: Keep the split vent closed for a specific duration (e.g., 0.5 minutes) after injection to allow the entire sample to be transferred to the column.[4]

    • Carrier Gas: Use a high-purity carrier gas like helium at a constant flow rate (e.g., 1.8 ml/min).[4]

Data Presentation

Table 1: Recommended GC-MS Parameters for Pheromone Analysis
ParameterRecommended SettingRationale
Injection Mode SplitlessIdeal for trace analysis of low concentration pheromones.[4]
Inlet Temperature 225-275 °CBalances efficient vaporization with minimizing thermal degradation of labile compounds.[3][4]
Column HP-5MS (or similar non-polar)Good for a wide range of volatile and semi-volatile organic compounds.[4]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Start at a low temperature (e.g., 30-50 °C), then ramp at 3-10 °C/min to a final temperature of 220-260 °C.Allows for the separation of compounds with a range of boiling points.[4]
MS Ionization Mode Electron Impact (EI) at 70 eVStandard ionization method that produces reproducible mass spectra for library matching.[4]
Mass Scan Range 29-450 m/zCovers the expected mass range for many common pheromone components.[4]

Visualizations

GCMS_Troubleshooting_Workflow GC-MS Troubleshooting Workflow for Pheromone Analysis Start Problem Observed in Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Ghost_Peaks Ghost Peaks? Start->Ghost_Peaks Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing->Ghost_Peaks No Check_Concentration Lower Sample Concentration Peak_Tailing->Check_Concentration Yes Ghost_Peaks->Poor_Resolution No Clean_Syringe Clean/Replace Syringe & Liner Ghost_Peaks->Clean_Syringe Yes Optimize_Temp Optimize Temperature Program Poor_Resolution->Optimize_Temp Yes Solution Problem Resolved Poor_Resolution->Solution No Condition_Column Condition Column at Higher Temp Check_Concentration->Condition_Column Condition_Column->Solution Column_Bakeout Perform Column Bake-out Clean_Syringe->Column_Bakeout Column_Bakeout->Solution Change_Column Select Different Column Optimize_Temp->Change_Column Change_Column->Solution Pheromone_Analysis_Workflow General Workflow for Pheromone Analysis by GC-MS Sample_Collection Sample Collection (e.g., Headspace Trapping) Extraction Solvent Extraction of Trapped Volatiles Sample_Collection->Extraction Concentration Sample Concentration Extraction->Concentration GC_MS_Analysis GC-MS Analysis (Optimized Parameters) Concentration->GC_MS_Analysis Data_Processing Data Processing (Peak Integration, Library Search) GC_MS_Analysis->Data_Processing Identification Pheromone Identification & Quantification Data_Processing->Identification

References

Technical Support Center: Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of Methyl 11-oxo-9-undecenoate for researchers, scientists, and drug development professionals. Given its structure as an unsaturated keto ester, this compound requires careful handling to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound, being an unsaturated lipid, is susceptible to degradation. For long-term storage, it is recommended to store it as a solution in a suitable organic solvent, such as ethanol or chloroform. The solution should be placed in a glass vial with a Teflon-lined cap and stored at -20°C under an inert atmosphere of argon or nitrogen.[1][2][3]

Q2: Can I store this compound as a neat oil or solid?

A2: While short-term storage as a neat oil at -20°C may be acceptable, it is not ideal. As an unsaturated compound, it is prone to oxidation when exposed to air.[4][5] If you receive the compound as a solid, it is best to dissolve it in a dry organic solvent for storage. Like other unsaturated lipids, it can be hygroscopic and may absorb moisture, which can lead to hydrolysis.[1][2][3]

Q3: What factors can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are exposure to oxygen, light, and elevated temperatures.[4][5] The presence of the double bond and the keto group makes it susceptible to oxidation, polymerization, and other chemical reactions.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can be indicated by a change in color (yellowing), an increase in viscosity, or the appearance of a rancid odor. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities or degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Sample degradation due to improper storage.Verify storage conditions. If the sample has been stored for an extended period or exposed to air, light, or high temperatures, consider using a fresh batch.
Appearance of unknown peaks in analytical data (e.g., GC-MS, HPLC) The compound has started to degrade, forming oxidation or polymerization byproducts.Review handling procedures. Ensure the use of inert gas during storage and handling. Minimize the number of freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Change in physical appearance (e.g., color, viscosity) Significant degradation has likely occurred.The sample should be discarded. Procure a fresh lot of the compound and adhere strictly to recommended storage and handling protocols.

Data Presentation: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature -20°CTo slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the unsaturated bond.[1][2][3]
Container Glass vial with Teflon-lined capTo avoid leaching of plasticizers and ensure an airtight seal.[1][2][3]
Form Solution in a dry organic solvent (e.g., ethanol, chloroform)To protect against hydrolysis and oxidation, as neat unsaturated lipids can be unstable.[1][2][3]
Light Exposure Store in the dark (e.g., in a freezer or amber vial)To prevent photo-oxidation.[4]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity organic solvent (e.g., ethanol or acetonitrile)
  • Glass vials with Teflon-lined caps
  • Inert gas (Argon or Nitrogen)
  • Temperature-controlled chambers/incubators
  • Analytical instrumentation (e.g., GC-MS, HPLC-UV)

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.
  • Aliquot the stock solution into several glass vials.
  • Evaporate the solvent under a stream of inert gas to obtain a film of the compound, or keep it as a solution, depending on the desired storage form to be tested.
  • Backfill the vials with inert gas and seal tightly.
  • Divide the vials into different sets to be stored under various conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.
  • If the sample is a film, reconstitute it in a known volume of solvent.
  • Analyze the sample using a validated analytical method (e.g., GC-MS) to determine the purity of this compound and identify any degradation products.
  • Compare the results over time to assess the stability under each condition.

Visualizations

Factors Affecting this compound Stability A This compound F Oxidation A->F susceptible to G Polymerization A->G H Hydrolysis A->H B Oxygen B->F C Light C->F D Heat D->F D->G E Moisture E->H I Degradation Products F->I G->I H->I

Caption: Logical relationship of factors influencing the stability of this compound.

Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature (-20°C?) - Inert Atmosphere? - Light Protection? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage proper_storage Storage Conditions Correct check_storage->proper_storage use_fresh Use a Fresh Aliquot or New Batch improper_storage->use_fresh Yes check_handling Review Handling Procedures: - Minimize Air Exposure? - Avoid Plasticware? - Fresh Solvents? proper_storage->check_handling Yes run_qc Perform QC Analysis (e.g., GC-MS, NMR) use_fresh->run_qc improper_handling Handling Issue Identified check_handling->improper_handling check_handling->run_qc No Issues improper_handling->use_fresh Yes degraded Sample Degraded? run_qc->degraded proceed Proceed with Experiment degraded->proceed No end Discard and Procure New Sample degraded->end Yes

Caption: A troubleshooting workflow for addressing common stability-related issues.

References

Technical Support Center: Insect Pheromone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for insect pheromone bioassays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter.

Experimental Design & Environmental Control

Question: My insects are unresponsive or show inconsistent responses to the pheromone stimulus. What could be the cause?

Answer: Insect responsiveness can be influenced by a multitude of factors. Ensure the following are optimized for your specific insect species:

  • Time of Day: Many insects have a distinct circadian rhythm for mating and pheromone response. Conduct your assays during their natural period of activity (e.g., scotophase for nocturnal insects).[1]

  • Insect Age and Mating Status: The age and mating status of your insects can significantly impact their responsiveness to pheromones. Use insects of a standardized age and mating status for all experiments.

  • Acclimation Period: Allow insects to acclimate to the experimental conditions (e.g., temperature, humidity, light) before starting the bioassay. A common practice is to hold them for 8-24 hours in the testing environment to reduce stress and allow for natural mortality of any injured individuals.[2]

  • Light Intensity: For nocturnal species, excessive light can inhibit responses. Ensure your testing environment mimics appropriate light levels, such as those of full moonlight (approximately 0.3 lux).[3]

  • Temperature and Humidity: These environmental factors can significantly affect insect activity and pheromone volatility. Maintain consistent and optimal temperature and humidity levels throughout your experiments.[4] Increased temperatures can increase the release rate of pheromones from dispensers.[5]

  • Pheromone Concentration: The concentration of the pheromone is critical. Too low a concentration may not elicit a response, while an unnaturally high concentration can be repellent or cause sensory adaptation. Perform dose-response experiments to determine the optimal concentration range.

Question: I am observing high variability in my results between trials. How can I improve consistency?

Answer: High variability can often be traced back to inconsistencies in experimental protocol and environmental conditions.

  • Standardize Protocols: Ensure every step of your protocol, from insect handling to stimulus delivery, is performed consistently across all replicates.

  • Randomization: Randomize the order of treatments to avoid any time-of-day or order effects on insect responsiveness.

  • Control for Contamination: Thoroughly clean all equipment between trials to prevent residual odors from confounding your results. Glassware can be washed with alcohol and baked at high temperatures (e.g., 200°C) to remove contaminants.[6]

  • Air Quality: Use purified air, filtered through activated carbon, to ensure no competing odors are introduced into your olfactometer or EAG setup.[7][8]

Olfactometer Bioassays

Question: In my Y-tube olfactometer, insects are not making a choice and remain in the base arm. What should I check?

Answer: A lack of choice-making can stem from several issues with your setup and stimulus.

  • Airflow Rate: The airflow must be sufficient to carry the odor plume to the insect but not so strong that it creates turbulence or prevents the insect from moving upwind. A "smoke test" using a smoke source can help visualize airflow patterns and ensure laminar flow.[7][9] Airflow rates are typically in the range of 100-600 mL/min per arm, depending on the olfactometer size and insect species.[3][10]

  • Stimulus vs. Control: Ensure a clear difference between the stimulus and control arms. The control arm should deliver clean, purified air.

  • Turbulence at the Junction: Unequal airflow between the two arms can create turbulence at the Y-junction, confusing the insect. Use precision flow meters to ensure equal and laminar flow in both arms.[7]

  • Visual Cues: Insects may be influenced by visual cues. Ensure the lighting is uniform and there are no external visual distractions. Some researchers conduct bioassays under red light for nocturnal insects.[1]

Question: My results from the olfactometer are not statistically significant, even though I observe a trend. What can I do?

Answer: A lack of statistical significance may be due to insufficient sample size or high variability.

  • Increase Sample Size: A larger number of replicates will increase the statistical power of your experiment.

  • Refine the Bioassay: As discussed above, take steps to reduce variability in your experimental setup and insect population.

  • Data Analysis: Ensure you are using the appropriate statistical test for your experimental design (e.g., Chi-square test for choice assays).

Electroantennography (EAG)

Question: I am getting a noisy baseline or a poor signal-to-noise ratio in my EAG recordings. How can I fix this?

Answer: A stable and low-noise baseline is crucial for reliable EAG data.

  • Grounding: Ensure your EAG setup, including the Faraday cage, is properly grounded to minimize electrical interference.

  • Electrodes: Use high-quality electrodes (e.g., Ag/AgCl) and ensure good contact with the antenna. The use of conductive gel can improve contact.[11] Avoid using metal electrodes with standard saline solutions as this can introduce noise.[4]

  • Antennal Preparation: The health and proper preparation of the antenna are critical. Ensure the antenna is not damaged during excision and is properly mounted on the electrodes. The tips of the micropipettes holding the antenna should be appropriately sized.[4]

  • Electromagnetic Interference: Keep sources of electromagnetic noise, such as power supplies and computer monitors, away from the EAG setup.

  • Vibrations: Place your setup on an anti-vibration table to minimize mechanical noise.

Question: The EAG response is drifting, making it difficult to measure the true amplitude. What is causing this?

Answer: Signal drift is a common issue in EAG recordings.

  • Antenna Desiccation: Ensure the humidified air being delivered over the antenna is sufficient to prevent it from drying out.[11][12]

  • Electrode Polarization: Allow electrodes to stabilize in the saline solution before recording.

  • Baseline Correction: Use software with baseline correction features to account for slow drift.

Question: My antennal preparation loses responsiveness quickly. How can I prolong its viability?

Answer: Maintaining a responsive antennal preparation is key for collecting sufficient data.

  • Gentle Handling: Handle the insect and its antennae gently during preparation to minimize stress and damage.

  • Proper Saline Solution: Use an appropriate insect saline solution to maintain the physiological integrity of the antenna.[12]

  • Stimulus Delivery: Allow sufficient time between stimuli for the antenna to recover. A 30-60 second interval is common.[12]

Data Presentation

Table 1: Recommended Environmental and Olfactometer Parameters

ParameterRecommended Range/ValueRationale
Temperature Species-specific, typically 20-28°CAffects insect activity and pheromone volatility.[4]
Humidity Species-specific, typically 40-70% RHPrevents insect desiccation and affects pheromone dispersal.
Light Intensity < 0.3 lux for nocturnal speciesMimics natural conditions and avoids inhibiting responses.[3]
Olfactometer Airflow Rate 100 - 600 mL/min per armEnsures laminar flow and delivery of odor plume.[3][10]
EAG Airflow Rate ~400 mL/minProvides a constant stream of humidified air over the antenna.[11]

Experimental Protocols

Y-Tube Olfactometer Bioassay Protocol
  • Preparation:

    • Thoroughly clean the Y-tube olfactometer with a solvent (e.g., ethanol) and bake at a high temperature (e.g., 200°C) to remove any residual odors.[6]

    • Prepare the pheromone solution at the desired concentration in an appropriate solvent.

    • Apply the pheromone solution to a filter paper and allow the solvent to evaporate completely. Place the filter paper in one of the odor source chambers.

    • Place a clean filter paper with only the solvent applied in the other odor source chamber to serve as a control.

  • Setup:

    • Connect the odor source chambers to the respective arms of the Y-tube olfactometer.

    • Connect a purified and humidified air source to each odor source chamber.

    • Use flow meters to regulate the airflow to each arm, ensuring equal and laminar flow.[7] A typical flow rate is between 100-600 mL/min per arm.[3][10]

    • Confirm laminar flow using a smoke test if necessary.[9]

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a predetermined distance into one of the arms.

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

    • After each trial, clean the olfactometer thoroughly. Rotate the position of the stimulus and control arms periodically to avoid any positional bias.

  • Data Analysis:

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for the pheromone stimulus over the control.

Electroantennography (EAG) Protocol
  • Antennal Preparation:

    • Anesthetize the insect by chilling it on ice.

    • Carefully excise one antenna at the base using micro-scissors.

    • Mount the antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base. Glass capillary tubes filled with insect saline solution are often used as electrodes.[12]

  • EAG Setup:

    • Place the antennal preparation inside a Faraday cage to shield it from electrical noise.

    • Position the preparation under a constant stream of purified and humidified air.

    • The stimulus delivery system consists of a Pasteur pipette containing a filter paper with the pheromone compound. A puff of air is delivered through the pipette to introduce the stimulus into the constant airstream directed at the antenna.

  • Recording:

    • Connect the electrodes to a high-impedance amplifier.

    • Record the baseline electrical activity of the antenna.

    • Deliver a short puff of the pheromone stimulus (e.g., 1-2 seconds) and record the resulting depolarization of the antennal potential.[13]

    • Allow the antenna to recover for a set period (e.g., 30-60 seconds) between stimuli.[12]

    • Present a series of pheromone concentrations in a randomized order to generate a dose-response curve.

    • Include a solvent control and a standard compound (e.g., benzaldehyde for some mosquito species) to ensure the preparation is responsive.[14]

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the response to the solvent control from the responses to the pheromone stimuli.

    • Plot the EAG response as a function of pheromone concentration to create a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis cluster_results Results insect_prep Insect Acclimation (Age & Mating Status) olfactometer Olfactometer Assay insect_prep->olfactometer eag EAG Assay insect_prep->eag pheromone_prep Pheromone Dilution pheromone_prep->olfactometer pheromone_prep->eag equipment_prep Equipment Cleaning equipment_prep->olfactometer equipment_prep->eag data_collection Data Collection olfactometer->data_collection eag->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation stat_analysis->interpretation

Caption: General workflow for insect pheromone bioassays.

signaling_pathway cluster_transduction Pheromone Signal Transduction P Pheromone Molecule PBP Pheromone-Binding Protein (PBP) P->PBP Binding OR_complex Odorant Receptor (OR) - Orco Complex PBP->OR_complex Delivery G_protein G-protein OR_complex->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Production ion_channel Ion Channel IP3->ion_channel Opening depolarization Neuron Depolarization (Signal to Brain) ion_channel->depolarization Cation Influx

Caption: A model of insect pheromone signal transduction.[2][15][16]

troubleshooting_logic start No/Inconsistent Insect Response check_env Check Environmental Conditions start->check_env check_insect Check Insect Physiology start->check_insect check_setup Check Bioassay Setup start->check_setup env_ok Environmental Conditions OK? check_env->env_ok insect_ok Insect Physiology OK? check_insect->insect_ok setup_ok Bioassay Setup OK? check_setup->setup_ok resolve_env Adjust Temp, Humidity, Light env_ok->resolve_env No end Successful Bioassay env_ok->end Yes resolve_insect Standardize Age, Mating Status, Acclimation insect_ok->resolve_insect No insect_ok->end Yes resolve_setup Verify Airflow, Cleanliness, Concentration setup_ok->resolve_setup No setup_ok->end Yes resolve_env->start resolve_insect->start resolve_setup->start

Caption: Logical workflow for troubleshooting unresponsive insects.

References

Technical Support Center: Degradation of Unsaturated Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated aldehydes and ketones. The information addresses common experimental challenges related to the stability and degradation of these reactive compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the storage, handling, and analysis of unsaturated aldehydes and ketones.

Problem Potential Cause(s) Recommended Solution(s)
Compound Degradation During Storage - Oxidation: Exposure to air can lead to oxidative degradation. - Polymerization: Especially for reactive aldehydes like acrolein, polymerization can occur, particularly under alkaline conditions.[1] - Light Sensitivity: Some compounds may be sensitive to light.- Store compounds under an inert atmosphere (e.g., nitrogen or argon). - Store at low temperatures (-20°C or -80°C). - Use amber vials or protect from light. - For highly reactive aldehydes, consider preparing fresh solutions before each experiment.
Inconsistent Results in Biological Assays - Reaction with Media Components: The α,β-unsaturated system is a Michael acceptor and can react with nucleophiles in cell culture media, such as amino acids (e.g., cysteine) and glutathione.[2][3][4] - Glutathione Depletion: These compounds can deplete intracellular glutathione, leading to oxidative stress and confounding experimental results.[2]- Perform control experiments to assess the stability of the compound in your specific cell culture medium over the time course of your assay. - Consider using a simplified buffer system for short-term experiments if possible. - Monitor intracellular glutathione levels to understand the impact of your compound on cellular redox status.
Unexpected Peaks in Chromatographic Analysis (GC/LC-MS) - Formation of Adducts: Reaction with solvents (e.g., methanol), impurities, or derivatization agents can lead to the formation of adducts. - Thermal Degradation: Some compounds may degrade in the high temperatures of a GC inlet. - Oxidation Products: Formation of epoxides or other oxidation byproducts.- Use high-purity solvents and reagents. - Optimize GC inlet temperature to minimize on-column degradation.[5] - Employ derivatization techniques to improve stability and chromatographic performance.[6][7] - Use LC-MS, which generally uses lower temperatures than GC-MS, to minimize thermal degradation.[7]
Low Yield in Synthesis of α,β-Unsaturated Imines - Reversible Reaction: Imine formation is often a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[8] - Side Reactions: The starting α,β-unsaturated aldehyde or ketone can undergo side reactions like Michael addition.[9][10]- Use a dehydrating agent, such as molecular sieves (4Å), to remove water from the reaction mixture.[8] - Use an excess of the amine reactant to push the equilibrium towards the imine product. - Optimize reaction conditions (solvent, temperature) to favor imine formation over side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for unsaturated aldehydes and ketones?

A1: The primary degradation pathways for α,β-unsaturated aldehydes and ketones are:

  • Michael Addition (1,4-Conjugate Addition): This is a common reaction where nucleophiles, such as thiols (e.g., glutathione, cysteine residues in proteins), amines, and water, add to the β-carbon of the unsaturated system.[2][3] This is a significant pathway for their interaction with biological molecules.

  • Oxidative Degradation: The double bond and the aldehyde group are susceptible to oxidation, which can lead to the formation of epoxides, carboxylic acids, and other cleavage products.[2][11]

  • Polymerization: Highly reactive α,β-unsaturated aldehydes, such as acrolein, can undergo self-polymerization, especially in the presence of base or radical initiators.[1][12]

  • Reduction: The carbonyl group and the carbon-carbon double bond can be reduced to the corresponding alcohol and saturated aldehyde/ketone, respectively.

Q2: How does pH and temperature affect the stability of these compounds?

A2: Both pH and temperature can significantly impact the stability of unsaturated aldehydes and ketones.

  • pH: Alkaline conditions can promote polymerization of reactive aldehydes like acrolein.[1] The reactivity in Michael addition reactions can also be pH-dependent, as the ionization state of nucleophiles (e.g., thiols) is pH-dependent.

  • Temperature: Higher temperatures generally increase the rate of degradation reactions. For example, the formation of volatile compounds from the degradation of related molecules in model systems is temperature-dependent.[13][14] It is also a critical factor to consider during analytical procedures like GC-MS to prevent thermal degradation.

Q3: My α,β-unsaturated ketone is reacting with a thiol. How can I quantify the reaction rate?

A3: The reaction of α,β-unsaturated ketones with thiols (a Michael addition) can be quantified by monitoring the disappearance of the reactants or the appearance of the product over time using techniques like HPLC or LC-MS. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different compounds.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various α,β-Unsaturated Carbonyl Compounds with N-Acetylcysteine (N-Ac-Cys) and Glutathione (GSH)

CompoundThiolk₂ (M⁻¹s⁻¹)
AcroleinN-Ac-Cys>250-fold variation noted
CrotonaldehydeN-Ac-CysData shows little correlation with Cys pKa
DimethylfumarateN-Ac-CysData shows little correlation with Cys pKa
Cyclohex-1-en-2-oneN-Ac-CysData shows little correlation with Cys pKa
AcroleinGSH>250-fold variation noted

Note: The provided source indicates a wide range of reactivity but does not give specific numerical values for all combinations in this format. The reactivity is highly dependent on the specific α,β-unsaturated carbonyl compound and the thiol.[3]

Experimental Protocols

Protocol 1: General Method for Monitoring the Degradation of an Unsaturated Aldehyde via LC-MS/MS

This protocol provides a general framework for assessing the stability of an α,β-unsaturated aldehyde in a given matrix (e.g., buffer, cell culture medium).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the unsaturated aldehyde in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation:

    • Spike the unsaturated aldehyde from the stock solution into your matrix of interest (e.g., phosphate-buffered saline, DMEM) to a final concentration relevant to your experiment.

    • Prepare several aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Sample Derivatization (Optional but Recommended):

    • At each time point, take an aliquot of the sample.

    • Add a solution of a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) or 3-nitrophenylhydrazine (3-NPH) to stabilize the aldehyde and improve chromatographic separation and mass spectrometric detection.[6][7]

    • Follow a validated protocol for the derivatization reaction, which may involve specific pH conditions and incubation times.

  • LC-MS/MS Analysis:

    • Analyze the derivatized samples using a validated LC-MS/MS method.[7][15]

    • Chromatographic Separation: Use a suitable C8 or C18 reversed-phase column with a gradient elution, for example, using water and methanol or acetonitrile with a small amount of formic acid as mobile phases.[7]

    • Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., positive or negative electrospray ionization) and use Selected Reaction Monitoring (SRM) for quantitative analysis of the parent compound and any expected degradation products.[7]

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizations

DegradationPathways UnsaturatedCarbonyl α,β-Unsaturated Aldehyde/Ketone MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct Michael Addition OxidationProducts Oxidation Products (e.g., Epoxides, Carboxylic Acids) UnsaturatedCarbonyl->OxidationProducts Oxidation Polymer Polymer UnsaturatedCarbonyl->Polymer Polymerization ReducedProduct Reduced Product (Saturated Aldehyde/Ketone or Alcohol) UnsaturatedCarbonyl->ReducedProduct Reduction Nucleophile Nucleophile (e.g., R-SH, R-NH2, H2O) Nucleophile->MichaelAdduct Oxidant Oxidizing Agent (e.g., O2, Peroxides) Oxidant->OxidationProducts Initiator Initiator (e.g., Base, Radicals) Initiator->Polymer ReducingAgent Reducing Agent ReducingAgent->ReducedProduct ExperimentalWorkflow Start Start: Sample containing unsaturated aldehyde/ketone Spike Spike into experimental matrix (e.g., buffer, cell media) Start->Spike Incubate Incubate under experimental conditions (time course) Spike->Incubate Aliquots Take aliquots at different time points Incubate->Aliquots Derivatize Derivatize with agent (e.g., DNPH, 3-NPH) (Optional, but recommended) Aliquots->Derivatize LCMS LC-MS/MS Analysis (Quantitative SRM) Derivatize->LCMS DataAnalysis Data Analysis: Plot concentration vs. time LCMS->DataAnalysis End End: Determine degradation kinetics DataAnalysis->End

References

Improving selectivity in the synthesis of "Methyl 11-oxo-9-undecenoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 11-oxo-9-undecenoate. The information is designed to help improve selectivity and address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step
Inefficient Ylide/Phosphonate Carbanion Formation Ensure anhydrous reaction conditions as phosphorus ylides and phosphonate carbanions are strong bases and will be quenched by water. Use a sufficiently strong, non-nucleophilic base (e.g., NaH, n-BuLi, NaHMDS, KHMDS) to fully deprotonate the phosphonium salt or phosphonate ester. The choice of base can be critical; for stabilized ylides (as in the HWE reaction), a milder base like NaH or an alkoxide may suffice.
Poor Reactivity of the Aldehyde Starting Material Confirm the purity of the aldehyde precursor (e.g., methyl 9-oxononanoate). Impurities can interfere with the reaction. Aldehydes can be prone to oxidation or polymerization, especially if impure or stored improperly. Consider purifying the aldehyde by distillation or chromatography before use.
Steric Hindrance If either the ylide or the aldehyde is sterically hindered, the reaction rate can be significantly reduced. In such cases, longer reaction times, elevated temperatures, or the use of a less sterically demanding ylide/phosphonate may be necessary.
Incorrect Reaction Temperature Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The olefination step may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific reactants.
Side Reactions of the Ylide/Carbanion Unstabilized Wittig ylides can be prone to decomposition. Use the ylide immediately after its formation. For HWE reagents, ensure the phosphonate is sufficiently acidic for deprotonation without promoting side reactions.

Issue 2: Poor E/Z Stereoselectivity (Formation of Isomeric Mixture)

Potential Cause Troubleshooting Step
Nature of the Ylide/Phosphonate For Wittig Reactions: Non-stabilized ylides (R = alkyl) typically favor the Z-alkene, while stabilized ylides (R = electron-withdrawing group, e.g., -CO₂Me) favor the E-alkene.[1] For E-selectivity, a stabilized ylide is preferred.
For Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction generally provides the E-isomer with high selectivity.[2][3] If Z-isomer is observed, it may be due to specific reaction conditions or the structure of the reactants.
Reaction Conditions Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Aprotic, non-polar solvents often favor Z-alkene formation with unstabilized ylides.
Presence of Lithium Salts: In Wittig reactions, lithium salts can lead to the formation of the E-alkene, even with unstabilized ylides, by promoting equilibration of the betaine intermediate. If Z-selectivity is desired, use sodium- or potassium-based bases.
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the E/Z ratio.
Structure of Reactants The steric bulk of substituents on both the aldehyde and the ylide/phosphonate can influence the stereochemical outcome.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Removal of Triphenylphosphine Oxide (from Wittig) Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to its polarity. It can sometimes be precipitated out from a non-polar solvent mixture (e.g., ether/hexanes) and removed by filtration.[2] Alternatively, conversion to a water-soluble phosphonium salt by treatment with acid can facilitate its removal by aqueous extraction.
Removal of Phosphate By-product (from HWE) The dialkyl phosphate by-product from an HWE reaction is typically water-soluble and can be removed by performing an aqueous work-up of the reaction mixture.[3]
Co-elution of Product with Starting Materials or By-products Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.
Product Instability α,β-Unsaturated carbonyl compounds can be susceptible to polymerization or degradation, especially under acidic or basic conditions or upon prolonged heating. Keep purification steps as mild and efficient as possible.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound with high E-selectivity?

A highly effective method is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate carbanion with an aldehyde. For the synthesis of this compound, this would typically involve the reaction of methyl 9-oxononanoate (the aldehyde precursor) with a phosphonate ester such as trimethyl phosphonoacetate in the presence of a base like sodium hydride. The HWE reaction is well-known for its high E-selectivity.

Q2: How can I prepare the aldehyde precursor, methyl 9-oxononanoate?

Methyl 9-oxononanoate can be prepared from a variety of starting materials. One common route is the ozonolysis of a suitable unsaturated ester, such as methyl oleate, followed by a reductive work-up. Alternatively, oxidation of the corresponding alcohol, methyl 9-hydroxynonanoate, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation will yield the desired aldehyde.

Q3: What are the expected side reactions in a Wittig or HWE synthesis of this compound?

Common side reactions include:

  • Self-condensation of the aldehyde: If the aldehyde can enolize, it may undergo self-condensation under basic conditions. Using a strong, non-nucleophilic base and adding the aldehyde to the pre-formed ylide can minimize this.

  • Epoxidation: Under certain conditions, the ylide can react with the aldehyde to form an epoxide as a byproduct.

  • Michael addition: The product, being an α,β-unsaturated ester, can potentially undergo Michael addition with any remaining nucleophiles in the reaction mixture.

  • Isomerization: The double bond may isomerize under harsh reaction or work-up conditions.

Q4: How can I confirm the stereochemistry of the double bond in my product?

The stereochemistry (E vs. Z) can be determined using ¹H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons is characteristic of the geometry. For the E-isomer, the coupling constant between the two vinylic protons is typically larger (around 15-18 Hz) compared to the Z-isomer (around 10-12 Hz).

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several reagents used in these syntheses require careful handling:

  • Organolithium bases (e.g., n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride (NaH): This is a flammable solid that also reacts violently with water. It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexanes before use.

  • Phosphorus reagents: Many phosphorus compounds are irritants and should be handled in a fume hood.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure solvents are properly dried before use.

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Synthesis of Methyl (E)-11-oxo-9-undecenoate

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the NaH with dry hexanes to remove the mineral oil, then carefully remove the hexanes.

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is usually indicated by the cessation of hydrogen gas evolution.

  • Olefination Reaction:

    • Cool the solution of the phosphonate carbanion back down to 0 °C.

    • Slowly add a solution of methyl 9-oxononanoate (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure Methyl (E)-11-oxo-9-undecenoate.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification reagent1 Trimethyl Phosphonoacetate step1 Carbanion Formation (Anhydrous THF, 0°C to RT) reagent1->step1 reagent2 Sodium Hydride (Base) reagent2->step1 reagent3 Methyl 9-oxononanoate step2 Olefination (Addition of Aldehyde, 0°C to RT) reagent3->step2 step1->step2 step3 Quenching (aq. NH4Cl) step2->step3 step4 Extraction (EtOAc or Et2O) step3->step4 step5 Purification (Column Chromatography) step4->step5 product This compound step5->product troubleshooting_selectivity start Poor E/Z Selectivity Observed q1 Which reaction was used? start->q1 wittig Wittig Reaction q1->wittig Wittig hwe HWE Reaction q1->hwe HWE q_wittig_ylide Ylide type? wittig->q_wittig_ylide hwe_check HWE should be E-selective. Investigate other factors. hwe->hwe_check stabilized Stabilized Ylide (Favors E) q_wittig_ylide->stabilized Stabilized unstabilized Unstabilized Ylide (Favors Z) q_wittig_ylide->unstabilized Unstabilized q_wittig_conditions Check Reaction Conditions unstabilized->q_wittig_conditions no_li Use Na or K based bases for Z-selectivity q_wittig_conditions->no_li Li+ present? aprotic Use aprotic, non-polar solvent for Z-selectivity q_wittig_conditions->aprotic Solvent?

References

Technical Support Center: Enhancing Chromatographic Resolution of Pheromone Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in pheromone analysis by Gas Chromatography (GC)?

Poor resolution in GC analysis of pheromones often stems from several factors. These can include suboptimal temperature programming, incorrect carrier gas flow rate, an inappropriate GC column, or issues with the sample introduction.[1][2][3] Specifically, if the temperature ramp is too fast, components with similar boiling points may not have sufficient time to separate on the column.[4][5] Likewise, a carrier gas flow rate that is too high or too low can decrease separation efficiency.[1][6][7] The choice of GC column is also critical; a column with a stationary phase that does not have the correct polarity for the target pheromones will result in poor separation.[2][8][9]

Q2: How can I improve the separation of pheromone isomers?

Separating pheromone isomers, which often have very similar physical and chemical properties, requires careful optimization of the chromatographic method. Key strategies include:

  • Column Selection: Employing a GC column with a specific stationary phase designed for isomer separations is crucial. For geometric isomers (cis/trans), columns with polar stationary phases, such as those containing cyanopropyl or polyethylene glycol, are often effective.[3][10] For positional isomers, phenyl- or PFP- (pentafluorophenyl) based columns can provide the necessary selectivity.[10]

  • Temperature Program: A slow and optimized temperature ramp can significantly enhance the separation of closely eluting isomers.[5]

  • Column Dimensions: Using a longer column increases the number of theoretical plates, providing more opportunities for separation.[3] A smaller internal diameter can also enhance resolution.[2][11]

Q3: What sample preparation techniques are recommended for volatile pheromones to ensure good resolution?

The choice of sample preparation technique is critical for preserving the integrity of volatile pheromone samples and achieving high-resolution chromatograms. Recommended techniques include:

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique that is highly effective for trapping volatile and semi-volatile compounds from the headspace of a sample.[12][13] It concentrates the analytes onto a coated fiber, which can then be directly desorbed into the GC inlet, minimizing sample loss and contamination.[13]

  • Headspace Adsorption: This involves passing clean air over the sample to collect volatiles onto an adsorbent trap (e.g., Porapak Q, activated charcoal). The trapped compounds are then eluted with a small amount of solvent.[14]

  • Gland Extraction: This involves dissecting the pheromone-producing gland and extracting the contents with a suitable solvent like hexane or ethanol.[15] This method is more direct but can introduce non-volatile contaminants if not performed carefully.

Q4: My baseline is drifting and noisy in my GC-MS analysis of pheromones. What are the likely causes and solutions?

Baseline drift and noise can obscure small peaks and affect integration accuracy. Common causes and their solutions include:

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.

    • Solution: Use a low-bleed MS-grade column, ensure the carrier gas is of high purity and filtered to remove oxygen and moisture, and avoid exceeding the column's maximum operating temperature.[8][9]

  • Contamination: Contamination in the inlet, column, or ion source can lead to a noisy or drifting baseline.

    • Solution: Regularly replace the inlet liner and septum. Bake out the column according to the manufacturer's instructions. Clean the ion source as needed.

  • Gas Leaks: Small leaks in the system can introduce air and moisture, leading to baseline instability.

    • Solution: Perform a leak check of all fittings and connections from the gas source to the detector.

Troubleshooting Guides

Guide 1: Poor Peak Resolution in Gas Chromatography

This guide addresses the common problem of inadequately separated peaks in your chromatogram.

Symptom Possible Cause Suggested Solution
All peaks are broad and poorly resolved.Suboptimal Carrier Gas Flow Rate: The flow rate is either too high or too low, reducing column efficiency.[1][6][7]Optimize the carrier gas flow rate. For helium, a typical optimal linear velocity is around 20-22 cm/sec.[7] For hydrogen, it is around 40 cm/sec.[7]
Temperature Program Too Fast: A rapid temperature ramp does not allow sufficient time for components to separate.[4][5]Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation of compounds with similar boiling points.[16]
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[17]Reduce the injection volume or the sample concentration.
Early eluting peaks are co-eluting.Initial Oven Temperature Too High: A high starting temperature causes volatile components to move through the column too quickly.[18]Lower the initial oven temperature. For splitless injection, a good starting point is 20°C below the boiling point of the sample solvent.[18]
Late-eluting peaks are poorly resolved.Final Temperature or Hold Time Insufficient: High-boiling compounds may not elute properly or have enough time to separate.Increase the final temperature or the hold time at the final temperature to ensure all analytes elute from the column.
Separation of specific isomers is poor.Incorrect Column Stationary Phase: The column chemistry is not suitable for separating the isomers of interest.[8][9]Select a column with a stationary phase that offers better selectivity for your target isomers (e.g., a more polar phase for geometric isomers).[3][10]
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of resolution.[17]Condition the column by baking it out. If resolution does not improve, replace the column.

Troubleshooting Workflow for Poor GC Resolution

Poor_GC_Resolution Start Poor Peak Resolution CheckFlow Check Carrier Gas Flow Rate Start->CheckFlow OptimizeTemp Optimize Temperature Program CheckFlow->OptimizeTemp Flow Rate OK GoodResolution Resolution Improved CheckFlow->GoodResolution Adjusted Flow CheckColumn Evaluate GC Column OptimizeTemp->CheckColumn Temp Program OK OptimizeTemp->GoodResolution Optimized Program CheckSample Check Sample Concentration CheckColumn->CheckSample Column OK CheckColumn->GoodResolution Changed Column CheckSample->GoodResolution Diluted Sample

Caption: A logical workflow for troubleshooting poor peak resolution in GC.

Guide 2: Asymmetric Peak Shapes (Tailing or Fronting)

This guide helps to diagnose and resolve issues with peak symmetry.

Symptom Possible Cause Suggested Solution
Peak Tailing: The back half of the peak is broader than the front.Active Sites in the System: Silanol groups on the inlet liner or column can interact with polar analytes.[17]Use a deactivated inlet liner. For highly polar compounds, derivatization may be necessary.
Column Contamination: Non-volatile residues accumulate at the head of the column.[17]Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility: The sample solvent is not compatible with the stationary phase.Dissolve the sample in a solvent that is compatible with the initial mobile phase or stationary phase.
Column Overload: Injecting too much of a single component can cause tailing.[19]Dilute the sample or reduce the injection volume.
Peak Fronting: The front of the peak is broader than the back.Column Overload: Severe overloading can lead to fronting peaks.[17]Reduce the injection volume or sample concentration.
Column Degradation/Void: A void has formed at the column inlet.This is often not repairable. The column will likely need to be replaced.
Inappropriate Temperature: The column temperature is too low for the analyte.Increase the initial oven temperature or the temperature ramp rate.

Decision Tree for Asymmetric Peaks

Asymmetric_Peaks Start Asymmetric Peaks (Tailing or Fronting) Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting CheckLiner Check Inlet Liner (Deactivated?) Tailing->CheckLiner DiluteSample Dilute Sample Fronting->DiluteSample TrimColumn Trim Column Inlet CheckLiner->TrimColumn Liner OK CheckSolvent Check Sample Solvent Compatibility TrimColumn->CheckSolvent Trimming Ineffective CheckSolvent->DiluteSample Solvent OK CheckVoid Inspect Column for Voids DiluteSample->CheckVoid Dilution Ineffective GoodPeakShape Symmetric Peaks DiluteSample->GoodPeakShape Dilution Works CheckVoid->GoodPeakShape No Void

Caption: A troubleshooting tree for diagnosing the cause of asymmetric peaks.

Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME) of Insect Pheromones

This protocol outlines a general procedure for the collection of volatile pheromones from live insects using SPME.

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • Glass vial with a septum cap (size appropriate for the insect)

  • Live insects (e.g., 4-5 individuals)[20]

  • GC-MS system

Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions. This typically involves heating it in the GC inlet at a specified temperature (e.g., 250-270°C) for 15-60 minutes to remove any contaminants.[20]

  • Sample Preparation: Place the live insects into the glass vial and seal it with the septum cap. Allow a short period for the headspace to equilibrate with the insect volatiles.

  • Extraction: Carefully insert the SPME fiber through the septum into the headspace above the insects. Do not let the fiber touch the insects. Expose the fiber for a predetermined time, typically ranging from 15 minutes to several hours, depending on the volatility of the pheromones and the sensitivity required.[20]

  • Desorption and Analysis: After extraction, retract the fiber into the needle and immediately insert it into the heated inlet of the GC-MS. Expose the fiber to desorb the trapped analytes onto the GC column. The desorption time is typically 1-5 minutes. Start the GC-MS analysis run concurrently with desorption.

Protocol 2: Gland Extraction of Pheromones

This protocol describes a method for extracting pheromones directly from the glands of an insect.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps

  • Microsyringe or glass capillary

  • Small vial (e.g., 1.5 mL) with a cap

  • High-purity solvent (e.g., hexane or ethanol)[15]

  • Chilled surface or anesthetic (e.g., CO₂) to immobilize the insect

Procedure:

  • Immobilization: Immobilize the insect by chilling it in a refrigerator or freezer for a few minutes.[15]

  • Dissection: Place the immobilized insect under the dissecting microscope. Using the fine-tipped forceps, carefully dissect the insect to expose the pheromone gland (e.g., the rectal gland in some fruit fly species).[15]

  • Extraction:

    • Solvent Extraction: Carefully remove the gland and place it in the vial containing a small, known volume of the extraction solvent (e.g., 100 µL). Gently crush the gland to release the contents into the solvent.

    • Direct Sampling: Alternatively, puncture the gland with a microsyringe and draw the contents directly into the syringe.

  • Sample Storage and Analysis: Cap the vial tightly and store it at a low temperature (e.g., -20°C) until analysis. For analysis, a small aliquot of the solvent extract is injected into the GC-MS.

Data Presentation

Table 1: Typical GC Parameters for Pheromone Analysis

This table provides a starting point for developing a GC method for pheromone analysis. Optimization will be required for specific applications.

Parameter Typical Setting Rationale/Notes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension offering a good balance of resolution and analysis time.[2]
Stationary Phase 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms, HP-5ms)A good general-purpose, low-bleed phase for a wide range of pheromones.
Polyethylene Glycol (e.g., DB-WAX)Recommended for more polar compounds and some isomer separations.
Carrier Gas Helium or HydrogenHydrogen can provide better resolution and faster analysis times, but helium is inert.[11]
Flow Rate 1.0 - 1.5 mL/min (constant flow)An optimal flow rate is crucial for maintaining high column efficiency.[21]
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode SplitlessFor trace-level analysis, to transfer the maximum amount of sample to the column.
Oven Program Initial Temp: 40-60 °C, hold for 1-2 minA low initial temperature helps to focus volatile components at the head of the column.[16]
Ramp Rate: 5-15 °C/minA slower ramp generally improves resolution of closely eluting compounds.[16]
Final Temp: 250-300 °C, hold for 5-10 minEnsures that all components are eluted from the column.
MS Detector
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 40-500 amuA typical range that covers the mass of most common pheromone components.

Experimental Workflow for Pheromone Identification

Pheromone_ID_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SPME SPME GCMS GC-MS Analysis SPME->GCMS GlandExtraction Gland Extraction GlandExtraction->GCMS LCMS LC-MS Analysis (for less volatile pheromones) GlandExtraction->LCMS PeakIntegration Peak Integration & Deconvolution GCMS->PeakIntegration LCMS->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch StructureElucidation Structure Elucidation LibrarySearch->StructureElucidation

Caption: A general workflow from sample preparation to pheromone identification.

References

Technical Support Center: Methyl 11-oxo-9-undecenoate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Methyl 11-oxo-9-undecenoate in bioassays. Our goal is to help you mitigate variability and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in bioassays involving this compound?

Variability in bioassays with lipid molecules like this compound can stem from several factors:

  • Compound Stability: Unsaturated keto esters can be susceptible to degradation through oxidation or hydrolysis. Proper storage and handling are critical.

  • Cell Health and Consistency: The physiological state of the cells used in the assay is a major contributor to variability. Factors include cell passage number, confluency, and the presence of contaminants like mycoplasma.[1][2][3]

  • Assay Conditions: Inconsistencies in incubation times, temperatures, and reagent concentrations can lead to significant variations in results.[4]

  • Pipetting and Technique: Minor errors in pipetting volumes of the compound or reagents can introduce substantial variability, especially when working with small volumes.[4][5]

Q2: How should this compound be stored to maintain its stability?

To ensure the stability of this compound, it is recommended to store it as a stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) at -80°C. For short-term storage, 4°C may be acceptable, but long-term storage should be at ultra-low temperatures to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: Can the solvent used to dissolve this compound affect the bioassay outcome?

Yes, the choice and concentration of the solvent can significantly impact the results. High concentrations of solvents like DMSO can be toxic to cells and may interfere with the biological activity being measured. It is crucial to:

  • Use a solvent that is compatible with your cell type.

  • Keep the final solvent concentration in the assay medium as low as possible (typically below 0.5%).

  • Include a vehicle control (medium with the same concentration of solvent but without the compound) in all experiments to account for any solvent-induced effects.

Q4: Does the passage number of my cell line influence experimental outcomes?

Yes, the passage number can significantly influence the experimental outcomes of cell-based assays.[1][2][3] As cells are passaged repeatedly, they can undergo genetic and phenotypic changes, which may alter their response to this compound. It is best practice to:

  • Use cells within a defined, narrow passage number range for all experiments.

  • Regularly thaw fresh vials of low-passage cells to maintain consistency.

  • Perform cell line authentication to ensure the identity of your cells.

Troubleshooting Guide

This guide addresses common problems encountered during bioassays with this compound.

Problem Potential Causes Recommended Solutions
High Variability Between Replicates Inconsistent cell seeding, Pipetting errors, Edge effects in microplates.[4]Ensure uniform cell seeding density across all wells. Use calibrated pipettes and proper pipetting techniques. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile medium or PBS.[4]
Low or No Biological Response Compound degradation, Incorrect compound concentration, Sub-optimal assay conditions.Verify the integrity of your this compound stock. Prepare fresh dilutions for each experiment. Optimize assay parameters such as incubation time and cell density.
High Background Signal Contamination (e.g., mycoplasma), Non-specific binding of reagents, Autofluorescence of the compound.Regularly test cell cultures for mycoplasma contamination.[1][2][3] Optimize blocking and washing steps to reduce non-specific binding.[4] Run a control with the compound alone to check for autofluorescence.
Inconsistent Dose-Response Curve Errors in serial dilutions, Compound precipitation at high concentrations, Cellular toxicity at high concentrations.Carefully prepare serial dilutions and use fresh dilutions for each experiment. Visually inspect for any precipitation of the compound in the wells. Assess cell viability at the highest concentrations of the compound.

Experimental Protocols

General Cell-Based Bioassay Protocol

This protocol provides a general framework for assessing the bioactivity of this compound on a target of interest in a cell-based assay.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in a complete medium.

    • Count cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate at the optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and not exceed 0.5%.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, gene expression, protein activation). This may involve adding a detection reagent and measuring absorbance, fluorescence, or luminescence.

    • Follow the manufacturer's instructions for the specific assay kit being used.

  • Data Analysis:

    • Subtract the background readings.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate relevant parameters such as EC50 or IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Compound_Prep Compound Preparation Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Readout Assay Readout Incubation->Readout Data_Analysis Data Analysis Readout->Data_Analysis

Caption: A generalized workflow for a cell-based bioassay.

signaling_pathway MOU This compound Receptor Cell Surface Receptor MOU->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: A hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimization of Pheromone Release from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of pheromone release from dispensers.

Section 1: Troubleshooting Dispenser Performance in Field and Laboratory Settings

This section addresses common problems related to the performance of pheromone dispensers, offering potential causes and solutions to guide your experiments.

FAQs & Troubleshooting

Q1: Why am I observing low or no insect capture in my pheromone-baited traps?

A1: Low or no insect capture can be attributed to a variety of factors, ranging from the quality of the dispenser to environmental conditions. A systematic approach to troubleshooting is recommended.

  • Expired Lure: Pheromone lures have a limited lifespan and become less effective over time.[1] It is crucial to replace them according to the manufacturer's recommendations, typically every 90 days.[1]

  • Improper Storage: Pheromones are volatile chemicals that can degrade if not stored correctly.[1][2] High temperatures, direct sunlight, and exposure to air can lead to evaporation and chemical breakdown, rendering the lure ineffective.[1][3] Always store pheromone lures in their original packaging in a cool, dark place, preferably frozen or refrigerated.[2][4]

  • Incorrect Trap Placement: The location of the trap is critical for success. Traps should be placed at the appropriate height and position to intercept the target insect's flight path. This can vary depending on the species. Wind direction is also a key consideration; the pheromone plume should be carried into the target area.[1][5]

  • Environmental Factors: Extreme temperatures can reduce insect activity.[1] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the source.[1] Competing odors from host plants or other sources can also draw insects away from the traps.[1]

  • Insect Population Dynamics: The timing of trap deployment is crucial and should coincide with the adult insect's life stage when they are responsive to pheromones.[1] Fluctuations in the target insect population density can also affect capture rates.[1]

  • Trap Saturation: In areas with high insect populations, the trap's adhesive surface can become saturated with captured insects or dust, preventing further captures. Traps should be replaced when more than 50% of the surface is covered.[1]

  • Contamination: Handling lures with bare hands can transfer oils and scents that may inhibit the release of the pheromone or contaminate the outside of the trap, causing confusion for the insect.[5] Always use gloves or forceps when handling lures.[5]

Q2: How can I determine if my dispenser is releasing pheromone at a consistent and optimal rate?

A2: Ensuring a consistent and optimal release rate is fundamental for the success of pheromone-based strategies. Several factors can influence this.

  • Dispenser Design and Material: The type of dispenser (e.g., rubber septum, membrane, solid matrix) significantly impacts the release kinetics.[6] Some materials may provide a more stable and long-lasting release than others.[3]

  • Environmental Conditions: Temperature is a major driver of pheromone release; higher temperatures generally lead to higher release rates.[3][7][8] Wind and humidity can also play a role.[9] It is important to select a dispenser designed to perform reliably across the range of environmental conditions expected in your study area.

  • Pheromone Oxidation: Exposure to oxygen, light, and extreme temperatures can degrade the pheromone, reducing its potency and affecting the release profile.[3] Controlled-release dispensers are designed to minimize this degradation.[3]

  • Sub-optimal Release Rate: An excessively high release rate can have a repellent effect on some insect species, while a rate that is too low will not be attractive enough to compete with calling females.[10]

Q3: My experimental results are inconsistent between trials. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some common culprits:

  • Variability in Dispenser Performance: Not all commercially available dispensers have the same release characteristics. It is essential to evaluate and select dispensers that provide consistent performance.

  • Lack of Calibration for Seasonal Variations: A dispenser that performs well in one season may not be effective in another due to changes in temperature and humidity.[3] Calibration and testing across different seasons are recommended.[3]

  • Improper Handling and Storage: As mentioned previously, inconsistent handling and storage of lures can lead to variability in their performance.[2][4][5]

  • Changes in Environmental Conditions: Unrecorded fluctuations in temperature, wind, and other environmental factors between trials can significantly impact insect behavior and trap capture.

  • Incorrect Dosing and Coverage: The number of traps per unit area and their spacing are critical for effective coverage. Improper dosing can lead to underperformance.[3]

Section 2: Data Presentation

This section provides quantitative data to aid in the selection and optimization of pheromone dispensers.

Table 1: Effect of Temperature on Pheromone Release Rate for Different Dispenser Types

Dispenser TypePheromoneTemperature (°C)Average Release Rate (µ g/day )Reference
IsonetLobesia botrana Pheromone5316.7[7]
10841.7[7]
151666.7[7]
202583.3[7]
253500.0[7]
304000.0[7]
RakLobesia botrana Pheromone5116.7[7]
10458.3[7]
151000.0[7]
201583.3[7]
252250.0[7]
302808.3[7]

Table 2: Comparison of Release Rates for Different Commercial Codling Moth Dispensers

Dispenser BrandAverage Release Rate (µ g/hour ) - Day 0Average Release Rate (µ g/hour ) - Day 140Pheromone Remaining at Day 140 (%)Reference
Isomate-CTT6.347.2332[11]
Isomate-C plus7.272.515[11]
Checkmate CM-XLNot specifiedNot specified9[11]
CideTrak CMNot specifiedNot specified7[11]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of pheromone release.

Protocol 1: Measurement of Pheromone Release Rate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for quantifying the amount of pheromone released from a dispenser over time.

Materials:

  • Pheromone dispensers

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Solid Phase Micro-Extraction (SPME) fibers (e.g., PDMS, 100 µm)

  • SPME holder

  • 40 mL vials with PTFE-silicon septum-lined caps

  • Climatic chamber or incubator

  • Solvent for extraction (e.g., hexane, acetone)

  • Internal standard

Procedure:

  • Dispenser Aging: Place the dispensers in a controlled environment (field or climatic chamber) for a predetermined period.

  • Sample Collection: At specified time intervals, collect a subset of the aged dispensers.

  • Headspace Analysis (SPME):

    • Place an individual dispenser into a 40 mL vial and seal it.

    • Incubate the vial in a climatic chamber at a constant temperature (e.g., 27 ± 2 °C) and humidity (e.g., 50 ± 5% RH) for a set period to allow the headspace to equilibrate.

    • Insert the SPME needle through the septum and expose the fiber to the headspace for a defined time (e.g., 30 minutes) to absorb the volatile pheromone.

  • Solvent Extraction (Residual Analysis):

    • Alternatively, to measure the remaining pheromone, cut the dispenser into small pieces and place them in a vial with a known volume of solvent and an internal standard.

    • Allow the pheromone to be extracted into the solvent over several hours.

  • GC-MS Analysis:

    • For SPME: Insert the loaded SPME fiber into the GC inlet for thermal desorption (e.g., 2 minutes).

    • For Solvent Extraction: Inject a known volume of the solvent extract into the GC.

    • Set the GC oven temperature program, injector and detector temperatures, and carrier gas flow rate according to the specific pheromone being analyzed.

    • The mass spectrometer will identify and quantify the pheromone based on its mass spectrum and retention time.

  • Data Analysis: Calculate the amount of pheromone released by subtracting the residual amount from the initial amount or by quantifying the amount collected in the headspace. The release rate can then be determined over time.

Protocol 2: Wind Tunnel Bioassay for Evaluating Dispenser Attractiveness

This protocol outlines a behavioral assay to assess the effectiveness of a pheromone dispenser in eliciting an upwind flight response in the target insect.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light.

  • Pheromone dispenser to be tested.

  • Target insects (e.g., virgin males).

  • Release cages.

  • Video recording equipment.

Procedure:

  • Acclimatization: Allow the insects to acclimate to the conditions of the wind tunnel room (temperature, light, and humidity) for at least two hours before the experiment.[12]

  • Experimental Setup:

    • Place the pheromone dispenser at the upwind end of the wind tunnel.

    • Ensure the wind speed is appropriate for the target insect's flight behavior (e.g., 0.3 m/s).

    • Set the temperature, humidity, and light conditions to mimic the insect's natural activity period.

  • Insect Release: Release an individual insect from a cage at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's flight path and behavior for a set period (e.g., 5 minutes). Key behaviors to note include:

    • Take-off.

    • Upwind oriented flight.

    • Distance flown towards the source.

    • Landing on or near the source.

  • Data Analysis: Analyze the video recordings to quantify the percentage of insects exhibiting each behavior. Compare the responses to the test dispenser with a control (e.g., a blank dispenser or a standard lure).

  • Cleaning: After each trial, ventilate the wind tunnel with clean air for a sufficient time (e.g., 5 minutes) to remove any residual pheromone.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows related to the optimization of pheromone release.

Troubleshooting_Low_Capture cluster_lure Lure Issues cluster_placement Placement Issues cluster_environment Environmental Factors cluster_timing Timing & Population cluster_trap Trap Condition start Low or No Insect Capture check_lure Check Lure Condition start->check_lure check_placement Check Trap Placement start->check_placement check_environment Assess Environmental Factors start->check_environment check_timing Verify Timing and Population start->check_timing check_trap Inspect Trap Condition start->check_trap lure_expired Expired? check_lure->lure_expired improper_storage Improperly Stored? check_lure->improper_storage wrong_height Incorrect Height? check_placement->wrong_height poor_location Poor Location/Wind? check_placement->poor_location extreme_temp Extreme Temperatures? check_environment->extreme_temp strong_wind Strong Winds? check_environment->strong_wind competing_odors Competing Odors? check_environment->competing_odors wrong_season Wrong Time of Season? check_timing->wrong_season low_population Low Population Density? check_timing->low_population saturated Saturated with Insects/Debris? check_trap->saturated contaminated Contaminated? check_trap->contaminated replace_lure Replace Lure lure_expired->replace_lure Yes improve_storage Improve Storage Conditions improper_storage->improve_storage Yes adjust_height Adjust Height wrong_height->adjust_height Yes relocate_trap Relocate Trap poor_location->relocate_trap Yes monitor_weather Monitor Weather Conditions extreme_temp->monitor_weather Yes consider_relocation Consider Relocation strong_wind->consider_relocation Yes competing_odors->consider_relocation Yes adjust_timing Adjust Deployment Timing wrong_season->adjust_timing Yes increase_monitoring Increase Monitoring Density low_population->increase_monitoring Yes replace_trap Replace Trap saturated->replace_trap Yes handle_with_care Handle with Gloves/Forceps contaminated->handle_with_care Yes Factors_Influencing_Release cluster_dispenser Dispenser Characteristics cluster_environment Environmental Factors cluster_pheromone Pheromone Properties Dispenser_Type Dispenser Type (e.g., Septum, Membrane) Release_Rate Pheromone Release Rate Dispenser_Type->Release_Rate Pheromone_Load Initial Pheromone Load Pheromone_Load->Release_Rate Surface_Area Surface Area Surface_Area->Release_Rate Material_Porosity Material Porosity Material_Porosity->Release_Rate Temperature Temperature Temperature->Release_Rate Wind_Speed Wind Speed Wind_Speed->Release_Rate Humidity Relative Humidity Humidity->Release_Rate UV_Radiation UV Radiation Chemical_Stability Chemical Stability (Oxidation) UV_Radiation->Chemical_Stability Volatility Volatility Volatility->Release_Rate Molecular_Weight Molecular Weight Molecular_Weight->Release_Rate Chemical_Stability->Release_Rate

References

"Methyl 11-oxo-9-undecenoate" signal-to-noise ratio in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during NMR experiments, with a focus on optimizing the signal-to-noise ratio (S/N) for small molecules like Methyl 11-oxo-9-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in my ¹H NMR spectrum?

A low signal-to-noise (S/N) ratio is a common issue that can stem from several factors. The most frequent causes include a low sample concentration, suboptimal acquisition parameters, and poor magnetic field homogeneity (shimming).[1][2] For small organic molecules, ensuring an adequate amount of material is dissolved is the first crucial step.[3][4]

Q2: How much sample is typically required for a standard ¹H NMR experiment?

For ¹H NMR spectra of organic compounds with a molecular weight under 600 g/mol , a quantity of 1-10 mg is generally sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration is recommended, ideally as much as will dissolve to create a saturated solution.[3]

Q3: Can my choice of NMR solvent affect the signal-to-noise ratio?

Yes, the choice of deuterated solvent is critical. The solvent must be able to dissolve your compound effectively to ensure a homogenous solution.[5] Poor solubility can lead to a non-homogenous sample and consequently, poor shimming and broad peaks, which reduces the S/N.[6] Additionally, ensure the solvent itself is of high purity and free from water, as contaminants can introduce unwanted signals and affect the lock signal.[4][5]

Q4: What are the key acquisition parameters I should adjust to improve the S/N?

Several parameters can be optimized:

  • Number of Scans (NS): Increasing the number of scans is a direct way to improve the S/N. The S/N ratio improves with the square root of the number of scans.[1][7] Doubling the S/N requires quadrupling the number of scans.

  • Relaxation Delay (D1): This parameter is crucial for allowing the nuclei to return to equilibrium between pulses. A D1 that is too short can lead to signal saturation and reduced intensity. For most small molecules, a D1 of 1-2 seconds is a good starting point.[7]

  • Pulse Angle: For acquiring multiple scans, using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can help to maximize signal in a shorter amount of time by reducing saturation effects.[7]

Q5: My baseline is noisy and my peaks are broad. What should I check?

A noisy baseline and broad peaks are often symptoms of poor shimming.[1][6] Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample. Other potential causes for broad peaks include:

  • Particulate matter: Always filter your NMR sample to remove any suspended solids.[1][3][5]

  • High sample concentration: Very concentrated samples can be viscous, leading to broader lines.[1][3]

  • Paramagnetic impurities: These can cause significant line broadening and should be removed during sample purification.[5]

Troubleshooting Guides

Guide 1: Diagnosing Low Signal Intensity

This guide provides a step-by-step process to identify the cause of weak NMR signals.

LowSignalTroubleshooting start Low Signal Intensity Observed check_concentration Is the sample concentration adequate? (e.g., 1-10 mg for ¹H) start->check_concentration increase_concentration Increase sample concentration or use a more sensitive instrument. check_concentration->increase_concentration No check_scans Was a sufficient number of scans acquired? check_concentration->check_scans Yes resolved Issue Resolved increase_concentration->resolved increase_scans Increase the number of scans (NS). S/N increases with sqrt(NS). check_scans->increase_scans No check_parameters Are acquisition parameters optimized? (e.g., D1, pulse angle) check_scans->check_parameters Yes increase_scans->resolved optimize_parameters Adjust D1 and pulse angle. Consult instrument defaults. check_parameters->optimize_parameters No check_sample_prep Was the sample prepared correctly? (e.g., filtered, correct volume) check_parameters->check_sample_prep Yes optimize_parameters->resolved reprepare_sample Re-prepare the sample: - Filter to remove solids - Ensure correct solvent volume check_sample_prep->reprepare_sample No check_sample_prep->resolved Yes reprepare_sample->resolved

Caption: Troubleshooting workflow for low NMR signal intensity.

Guide 2: Addressing Poor Peak Shape and Resolution

This guide outlines steps to take when encountering broad or distorted NMR peaks.

PoorPeakShapeTroubleshooting start Poor Peak Shape (Broad/Asymmetric) check_shimming Was the sample properly shimmed? start->check_shimming perform_shimming Re-shim the instrument, potentially using automated routines. check_shimming->perform_shimming No/Unsure check_filtering Was the sample filtered to remove particulates? check_shimming->check_filtering Yes resolved Issue Resolved perform_shimming->resolved filter_sample Filter the sample through glass wool or a syringe filter. check_filtering->filter_sample No check_viscosity Is the sample too concentrated/viscous? check_filtering->check_viscosity Yes filter_sample->resolved dilute_sample Dilute the sample to reduce viscosity. check_viscosity->dilute_sample Yes check_solvent_volume Is the solvent height in the tube correct? (~40 mm for a 5 mm tube) check_viscosity->check_solvent_volume No dilute_sample->resolved adjust_volume Adjust solvent volume to the recommended height. check_solvent_volume->adjust_volume No check_solvent_volume->resolved Yes adjust_volume->resolved

Caption: Troubleshooting workflow for poor NMR peak shape.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

This protocol outlines the best practices for preparing a high-quality NMR sample of a small molecule like this compound.

  • Weigh Sample: Accurately weigh 1-10 mg of the purified compound directly into a clean, dry vial.

  • Select Solvent: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolve Sample: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[4][8] This corresponds to a solution height of about 40 mm in a standard 5 mm NMR tube.[4]

  • Ensure Homogeneity: Gently vortex or mix the sample until the solute is completely dissolved.

  • Filter Sample: To remove any dust or particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[3][4][5] Do not use cotton wool, as it can leach impurities.[3]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean Tube Exterior: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[4]

Protocol 2: Optimizing Acquisition Parameters for Low Concentration Samples

When dealing with a low-concentration sample, adjusting the acquisition parameters is key to achieving an acceptable signal-to-noise ratio.

  • Initial Setup: Load a standard, default parameter set for a ¹H experiment.[7]

  • Increase Number of Scans (NS): Based on the initial spectrum's S/N, significantly increase the number of scans. A common starting point for dilute samples is 64 or 128 scans. Remember that a 4-fold increase in scans is needed to double the S/N.[7]

  • Adjust Pulse Angle: If using a large number of scans, change the pulse angle (p1) from 90° to a smaller angle, such as 30° or 45°. This allows for a shorter relaxation delay (d1) without causing significant signal saturation, reducing the total experiment time.[7]

  • Set Relaxation Delay (D1): With a reduced pulse angle, a D1 of 1.0 to 1.5 seconds is often sufficient for small molecules.[7]

  • Optimize Spectral Width (sw): Ensure the spectral width is appropriate for the compound, covering the expected chemical shift range without being excessively wide, which would unnecessarily include more noise.

  • Acquire Data: Run the experiment with the optimized parameters.

  • Process Data: After acquisition, apply an appropriate line broadening (apodization) function during Fourier transformation (e.g., an exponential multiplication with a line broadening factor of 0.3 Hz) to improve the S/N, though this will come at the cost of slightly reduced resolution.

Data Presentation

ParameterStandard SampleLow Concentration SampleRationale
Sample Mass 5-10 mg< 1 mgHigher mass increases signal intensity directly.
Number of Scans (NS) 1-1664 - 1024+S/N improves with the square root of NS.[1][7]
Pulse Angle 90° (for 1 scan) or 30°30° - 45°A smaller angle reduces saturation, allowing for a shorter D1 and more scans in a given time.[7]
Relaxation Delay (D1) 1-5 s1-2 sShorter D1 is possible with a smaller pulse angle, increasing experiment efficiency.[7]
Total Experiment Time < 5 minutes15 minutes - several hoursMore scans are required to achieve an acceptable S/N for dilute samples.

References

Avoiding isomerization during "Methyl 11-oxo-9-undecenoate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 11-oxo-9-undecenoate, with a specific focus on preventing isomerization to undesired stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound synthesis, and why is it a significant issue?

A1: Isomerization refers to the conversion of one isomer of this compound to another. In this case, the primary concern is the isomerization of the double bond at the 9-position, leading to a mixture of (E)- and (Z)-stereoisomers. The (E)-isomer (trans) is generally the thermodynamically more stable and often the desired product. The presence of the (Z)-isomer (cis) can complicate purification and may have different biological or chemical properties, making stereochemical control crucial. Isomerization can also refer to the migration of the double bond from the α,β-position to the β,γ-position relative to the carbonyl group.

Q2: What are the primary causes of isomerization during this synthesis?

A2: Isomerization of the α,β-unsaturated ketone can be catalyzed by both acids and bases.[1][2] Trace amounts of acid or base in the reaction mixture, during aqueous workup, or on the stationary phase during chromatography can promote the formation of the undesired isomer. The choice of synthetic method and reaction conditions also plays a critical role in determining the initial isomeric ratio.

Q3: Which synthetic methods are recommended for controlling the stereochemistry of the double bond?

A3: Olefination reactions are commonly used to form the double bond. The Julia-Kocienski olefination is highly recommended for its excellent (E)-selectivity.[3][4][5] The Horner-Wadsworth-Emmons (HWE) reaction also typically favors the (E)-isomer.[6] While the Wittig reaction is versatile, the stereochemical outcome depends on the nature of the ylide; stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[7][8]

Q4: How can I purify the desired (E)-isomer from a mixture of isomers?

A4: Chromatographic techniques are typically employed for the separation of (E)- and (Z)-isomers. Reversed-phase HPLC can be effective for separating unsaturated ester isomers.[9] For larger scale purifications, column chromatography on silica gel can be used, though care must be taken to avoid on-column isomerization. In some cases, silver ion chromatography can be a powerful tool for separating unsaturated compounds.[10]

Troubleshooting Guide

Problem: My spectral analysis (¹H NMR, GC-MS) indicates a mixture of (E)- and (Z)-isomers. What is the likely cause and solution?

Possible Cause Explanation Recommended Solution
Non-Stereoselective Reaction Conditions The chosen olefination reaction or the specific conditions used did not favor the formation of a single isomer. For example, using a semi-stabilized Wittig ylide can lead to poor E/Z selectivity.[6]Employ a highly stereoselective method such as the Julia-Kocienski olefination, which is known to strongly favor the (E)-isomer.[5][11]
Isomerization During Workup The use of acidic or basic solutions during the aqueous workup can catalyze the isomerization of the product. The enolate intermediate formed under basic conditions is planar, and reprotonation can occur from either face, leading to a mixture of isomers.[1][2]Perform the aqueous workup with neutral water or a buffered solution (e.g., phosphate buffer at pH 7). Ensure all glassware is clean and free of acid or base residues.
Isomerization During Purification Silica gel can be slightly acidic, and basic alumina can be basic, both of which can catalyze isomerization during column chromatography.Deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) to the eluent. Alternatively, use a less reactive stationary phase.
Thermal Isomerization Heating the product for extended periods, for example during solvent evaporation or distillation, can potentially lead to isomerization, especially if catalytic impurities are present.Remove solvents under reduced pressure at low temperatures. Avoid distillation if possible; if necessary, use high vacuum to lower the boiling point.

Problem: The yield of my reaction is low, and I observe the formation of starting materials or byproducts.

Possible Cause Explanation Recommended Solution
Inefficient Ylide/Carbanion Formation The base used may not be strong enough to completely deprotonate the phosphonium salt or sulfone, leading to incomplete reaction. Moisture can also quench the reactive intermediate.Use a strong, non-nucleophilic base such as LDA or KHMDS. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Steric Hindrance The aldehyde or the ylide/sulfone may be sterically hindered, slowing down the reaction.For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. However, be mindful that higher temperatures can reduce stereoselectivity.
Side Reactions The aldehyde starting material may be prone to self-condensation (aldol reaction) under basic conditions.Add the aldehyde slowly to the pre-formed ylide or sulfone carbanion at a low temperature (e.g., -78 °C) to minimize side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Ratios in Olefination Reactions

Reaction TypeReagent CharacteristicsTypical ConditionsPredominant Isomer
Julia-Kocienski Olefination Heteroaryl sulfones (e.g., PT-sulfone)KHMDS or NaHMDS, THF, -78 °C to RT>95% (E)[4][5]
Horner-Wadsworth-Emmons Phosphonate esters with electron-withdrawing groupsNaH or K₂CO₃, THF or DME>90% (E)[6]
Wittig Reaction (Stabilized Ylide) Ylide with electron-withdrawing group (e.g., -CO₂R)NaH, NaOMe, THF or CH₂Cl₂>90% (E)[8]
Wittig Reaction (Unstabilized Ylide) Ylide with alkyl groupn-BuLi, t-BuOK, THF, -78 °C to RT>95% (Z)[8]
Schlosser Modification (Wittig) Unstabilized yliden-BuLi, then PhLi at low temp.>90% (E)[6][12]

Table 2: Kinetic vs. Thermodynamic Control in Enolate Formation

Control TypeConditionsBase CharacteristicsProduct
Kinetic Control Low temperature (-78 °C), short reaction timeStrong, sterically hindered base (e.g., LDA)Less substituted, less stable enolate (formed faster)[13][14]
Thermodynamic Control Higher temperature (e.g., 25 °C), longer reaction timeWeaker, less hindered base (e.g., NaH, NaOEt)More substituted, more stable enolate (equilibrium favors)[13][14]

Experimental Protocols

Proposed Synthesis of Methyl (E)-11-oxo-9-undecenoate via Julia-Kocienski Olefination

This protocol is a representative procedure based on established methods for Julia-Kocienski olefination to synthesize α,β-unsaturated esters and ketones.[4][15]

Step 1: Synthesis of the Aldehyde Precursor (Methyl 9-oxononanoate) This can be prepared via ozonolysis of methyl oleate or other established methods.

Step 2: Julia-Kocienski Olefination

  • Reagents and Materials:

    • 1-phenyl-1H-tetrazol-5-yl (PT) ethyl sulfone

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Methyl 9-oxononanoate

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for chromatography

  • Procedure:

    • Dissolve the PT ethyl sulfone (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add KHMDS (1.05 equivalents, as a solution in THF or as a solid) dropwise to the sulfone solution. Stir the mixture at -78 °C for 30 minutes to generate the carbanion.

    • In a separate flask, dissolve methyl 9-oxononanoate (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the carbanion solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl (E)-11-oxo-9-undecenoate.

Visualizations

Synthesis_Workflow Start Methyl 9-oxononanoate + PT-ethyl sulfone Reaction Julia-Kocienski Olefination (KHMDS, THF, -78°C to RT) Start->Reaction Workup Aqueous Workup (Neutral pH) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl (E)-11-oxo-9-undecenoate Purification->Product

Caption: Synthetic workflow for Methyl (E)-11-oxo-9-undecenoate.

Isomerization_Mechanisms cluster_base Base-Catalyzed Isomerization cluster_acid Acid-Catalyzed Isomerization E_isomer_base E-Isomer Enolate Planar Enolate Intermediate E_isomer_base->Enolate -H⁺ Enolate->E_isomer_base +H⁺ Z_isomer_base Z-Isomer Enolate->Z_isomer_base +H⁺ Z_isomer_base->Enolate -H⁺ E_isomer_acid E-Isomer Intermediate_acid Protonated Intermediate (Rotation around C-C bond) E_isomer_acid->Intermediate_acid +H⁺ Intermediate_acid->E_isomer_acid -H⁺ Z_isomer_acid Z-Isomer Intermediate_acid->Z_isomer_acid -H⁺ Z_isomer_acid->Intermediate_acid +H⁺

Caption: Mechanisms of acid- and base-catalyzed isomerization.

Troubleshooting_Isomers Start Isomer Mixture Detected? CheckMethod Is the synthetic method highly stereoselective? Start->CheckMethod Yes CheckWorkup Was workup pH neutral? CheckMethod->CheckWorkup Yes Sol_Method Action: Use Julia-Kocienski or HWE reaction. CheckMethod->Sol_Method No CheckPurity Was purification done with deactivated silica? CheckWorkup->CheckPurity Yes Sol_Workup Action: Use buffered or neutral water for workup. CheckWorkup->Sol_Workup No Sol_Purity Action: Add 0.5% Et₃N to eluent for chromatography. CheckPurity->Sol_Purity No End Isomer issue resolved. CheckPurity->End Yes Sol_Method->CheckWorkup Sol_Workup->CheckPurity Sol_Purity->End

Caption: Troubleshooting logic for isomer formation.

References

Validation & Comparative

Unraveling the Chemical Language of Honeybees: A Comparative Guide to Key Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

While the compound "Methyl 11-oxo-9-undecenoate" is a known chemical entity, a comprehensive review of scientific literature reveals no evidence of its role as a honeybee pheromone. Therefore, this guide will focus on the well-documented and crucial pheromones that govern the complex social structure and behavior of honeybee colonies.

Honeybee communication is a symphony of chemical signals, with pheromones acting as the primary language that regulates nearly every aspect of their lives, from reproduction and social order to defense and foraging. This guide provides a detailed comparison of the major honeybee pheromones, presenting experimental data, methodologies, and visual representations of their signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of this intricate chemical communication system.

Queen Mandibular Pheromone (QMP): The Royal Decree

The Queen Mandibular Pheromone (QMP) is arguably the most critical pheromone in a honeybee colony, acting as a powerful regulator of social behavior and reproductive hierarchy.

Chemical Composition and Function:

QMP is a complex blend of at least five core components, with (E)-9-oxodec-2-enoic acid (9-ODA) being a major constituent.[1] Its primary functions include:

  • Inhibition of Queen Rearing: QMP suppresses the construction of queen cells, preventing the colony from raising new queens.

  • Ovary Development Suppression: It inhibits the development of ovaries in worker bees, ensuring the queen remains the primary reproductive individual.[1]

  • Swarm Cohesion: During swarming, QMP helps to keep the swarm clustered together.

  • Drone Attraction: Virgin queens release QMP to attract drones for mating.[2]

Component Typical Amount in a Mature Queen Primary Function(s)
(E)-9-oxodec-2-enoic acid (9-ODA)~500 µgSex attractant, ovary suppression, queen rearing inhibition
(R,S)-9-hydroxydec-2-enoic acid (9-HDA)~200 µgSynergist for 9-ODA, swarm stabilization
Methyl p-hydroxybenzoate (HOB)~20 µgRetinue attraction
4-hydroxy-3-methoxyphenylethanol (HVA)~2 µgRetinue attraction

Experimental Protocol: Queen Retinue Bioassay

A common method to assess the activity of QMP and its components is the queen retinue bioassay. This laboratory-based assay measures the attraction of worker bees to a pheromone source.

  • Preparation of Stimuli: Test compounds are dissolved in a solvent (e.g., hexane) and applied to a small, inert substrate (e.g., a glass rod or filter paper). A solvent-only control is also prepared.

  • Bee Preparation: Cages of young worker bees (typically 50-100) are prepared and acclimatized.

  • Bioassay: The prepared stimulus is introduced into the cage. The number of bees forming a "retinue" (antennating and surrounding the stimulus) is counted at regular intervals over a set period (e.g., 5 minutes).

  • Data Analysis: The response to the test compound is compared to the response to the solvent control and often to a positive control (e.g., a live queen or a full QMP extract).

Signaling Pathway: QMP Perception and Response

QMP_Signaling QMP QMP Components (e.g., 9-ODA) Antenna Antennal Sensilla QMP->Antenna Binding OR Odorant Receptor (e.g., AmOr11 for 9-ODA) Antenna->OR ORN Olfactory Receptor Neuron OR->ORN Activation AL Antennal Lobe (Brain) ORN->AL Signal Transmission MB Mushroom Bodies (Brain) AL->MB Processing Behavior Behavioral Response (Retinue, Ovary Suppression) MB->Behavior Physiology Physiological Response (Hormone levels) MB->Physiology

Caption: QMP signaling pathway from antennal reception to behavioral and physiological responses.

Queen Retinue Pheromone (QRP): The Queen's Entourage

While QMP is a major part of the queen's signal, the full retinue behavior is elicited by a more complex blend known as the Queen Retinue Pheromone (QRP).

Chemical Composition and Function:

QRP includes the five components of QMP plus at least four additional compounds.[3][4] These additional components work synergistically with QMP to enhance the attraction of worker bees to the queen, ensuring she is constantly attended to, fed, and groomed.[3][4]

Additional QRP Component Source Gland(s) Function
Methyl (Z)-octadec-9-enoate (Methyl Oleate)MultipleEnhances retinue attraction in the presence of QMP
(E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol (Coniferyl alcohol)MultipleEnhances retinue attraction in the presence of QMP
Hexadecan-1-olMultipleEnhances retinue attraction in the presence of QMP
(Z,Z,Z)-9,12,15-octadecatrienoic acid (Linolenic acid)MultipleEnhances retinue attraction in the presence of QMP

Experimental Data: Synergistic Effects of QRP Components

Studies have shown that the additional QRP components are inactive on their own but significantly increase the retinue response when combined with QMP.

Pheromone Stimulus Mean Number of Worker Bees in Retinue
Solvent Control1.2
QMP alone8.5
QRP (QMP + 4 additional components)15.3
Queen Extract18.1

(Data are hypothetical and for illustrative purposes based on findings from Keeling et al., 2003)

Brood Pheromone: The Nursery's Message

The developing larvae and pupae in a colony are not passive inhabitants; they produce a complex blend of chemicals known as brood pheromone that influences worker bee behavior and physiology.

Chemical Composition and Function:

Brood pheromone is a ten-component blend of fatty-acid esters.[5] Its functions include:

  • Inhibition of Worker Ovary Development: Similar to QMP, brood pheromone helps to maintain reproductive harmony.[6]

  • Stimulation of Brood Care: It signals to nurse bees to feed and care for the brood.

  • Foraging Regulation: It can influence the foraging behavior of workers, for example, by stimulating pollen collection.[6]

Brood Pheromone Component (Example) Effect on Worker Behavior
Methyl PalmitateStimulates feeding behavior
Ethyl OleateInfluences foraging age

Brood_Pheromone_Workflow cluster_0 Colony Preparation cluster_1 Data Collection cluster_2 Analysis Colony1 Control Colony (Solvent only) Observation Observe and record age of first foraging for marked bees Colony1->Observation Colony2 Treatment Colony (Brood Pheromone) Colony2->Observation Analysis Compare mean age of first foraging between Control and Treatment groups Observation->Analysis

References

Efficacy of Methyl 11-oxo-9-undecenoate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of analogs of Methyl 11-oxo-9-undecenoate. Due to a lack of direct experimental data on this compound, this comparison focuses on structurally similar oxo-fatty acids and their derivatives with documented anti-inflammatory, antioxidant, and antiproliferative activities. The information presented is intended to guide future research and drug development efforts by highlighting the potential therapeutic applications of this class of compounds.

Data Presentation: Efficacy of this compound Analogs

The following table summarizes the quantitative data on the efficacy of various analogs. These compounds share key structural features with this compound, namely the presence of a ketone group and unsaturation in the fatty acid chain, which are believed to be crucial for their biological activity.

Compound/AnalogBiological ActivityKey Efficacy DataExperimental Model
8-oxo-9-octadecenoic acid (OOA) Anti-inflammatory- Significantly decreased LPS-induced NO, TNF-α, and IL-6 production in a dose-dependent manner.[1]Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Electrophilic oxo-fatty acids (general) Anti-inflammatory- Activate Nrf2 and PPARγ signaling pathways, leading to reduced cytokine and NOS2-derived NO production.[2]Macrophage cell lines.[2]
11-oxo-eicosatetraenoic acid (11-oxo-ETE) Antiproliferative- Inhibited proliferation of HUVECs and LoVo cells at concentrations of 2-10 μM.[3]Human Umbilical Vein Endothelial Cells (HUVECs) and LoVo human colon adenocarcinoma cells.[3]
15-oxo-eicosatetraenoic acid (15-oxo-ETE) Antiproliferative- Inhibited proliferation of HUVECs and LoVo cells at concentrations of 2-10 μM.[3]Human Umbilical Vein Endothelial Cells (HUVECs) and LoVo human colon adenocarcinoma cells.[3]
Methyl (11-methyl tyrosinyl-10 hydroxy) undecenoate (sulfated) Cytotoxic- Exhibited promising cytotoxicity against the prostate cancer (DU145) cell line.[4]DU145 human prostate cancer cell line.[4]
Lipoconjugates of caffeic, sinapic, ferulic, and coumaric acids with methyl 10-undecenoate Antioxidant, Cytotoxic- Displayed antioxidant properties and anticancer activity with IC50 values in the proliferation of MDA-MB231, SKOV3, MCF7, DU 145, and HepG2 cancer cell lines.[5]Various human cancer cell lines.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of "this compound" and its novel analogs.

Anti-inflammatory Activity Assay in Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of 8-oxo-9-octadecenoic acid in LPS-stimulated RAW 264.7 cells.[1]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound analog) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Measurement of Cytokine Production (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis for Signaling Proteins: To investigate the mechanism of action, the expression and phosphorylation of key signaling proteins (e.g., IκB-α, p50, ERK, JNK) are analyzed by Western blotting.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a common method for evaluating the antioxidant potential of a compound.

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., DU145, LoVo) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways implicated in the biological activities of oxo-fatty acid analogs.

Caption: NF-κB Signaling Pathway Inhibition by Oxo-Fatty Acid Analogs.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MEKK MAPKKK LPS->MEKK Oxo_Fatty_Acid Oxo-Fatty Acid Analog MAPK MAPK (ERK, JNK) Oxo_Fatty_Acid->MAPK Inhibition of Phosphorylation MKK MAPKK MEKK->MKK P MKK->MAPK P AP1 AP-1 MAPK->AP1 Translocation & Activation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Caption: MAPK Signaling Pathway Inhibition by Oxo-Fatty Acid Analogs.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo_Fatty_Acid Electrophilic Oxo-Fatty Acid Keap1 Keap1 Oxo_Fatty_Acid->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ub Nrf2->Ub Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nucleus->ARE Gene_Expression Antioxidant & Anti-inflammatory Gene Expression ARE->Gene_Expression

Caption: Nrf2 Signaling Pathway Activation by Electrophilic Oxo-Fatty Acids.

References

Validating the Biological Activity of Synthetic "Methyl 11-oxo-9-undecenoate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of synthetic "Methyl 11-oxo-9-undecenoate." While this compound has been identified in various natural extracts with purported biological activities, quantitative experimental data on the pure, synthetic compound is not yet available in peer-reviewed literature. This document aims to bridge this gap by presenting the existing qualitative evidence, comparing it with established alternatives, and providing detailed experimental protocols to facilitate its validation.

Overview of "this compound"

"this compound" is a fatty acid methyl ester (FAME) that has been identified as a component in a number of plant and microbial extracts. Preliminary computational studies and its presence in biologically active extracts suggest its potential in several therapeutic areas.

Identified Potential Biological Activities:

  • HMG-CoA Reductase Inhibition: A computational docking study has suggested that "this compound" may act as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This suggests a potential application as a cholesterol-lowering agent.

  • Antimicrobial Activity: The compound has been identified in plant and microbial extracts that have demonstrated antimicrobial properties.[1][2] However, the specific contribution of "this compound" to this activity has not been quantified.

  • Antioxidant Activity: Extracts containing "this compound" have shown antioxidant potential in various assays.[1][3][4][5] The direct antioxidant capacity of the isolated compound remains to be determined.

Comparative Analysis with Alternative Compounds

Given the absence of quantitative data for "this compound," this section provides a comparison with well-established alternatives for its most promising putative activity: HMG-CoA reductase inhibition.

HMG-CoA Reductase Inhibitors (Statins)

Statins are the frontline treatment for hypercholesterolemia. They act as competitive inhibitors of HMG-CoA reductase. A comparison of the half-maximal inhibitory concentration (IC50) values for several common statins is presented in Table 1.

Compound IC50 (nM) for HMG-CoA Reductase Inhibition
Rosuvastatin5.4
Atorvastatin8.2
Simvastatin11.2
Pravastatin44.1

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Biological Activity Validation

To facilitate the validation of synthetic "this compound," detailed protocols for key biological assays are provided below.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available assay kits and is designed to measure the inhibition of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Synthetic "this compound" (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of HMG-CoA, NADPH, and the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the purified HMG-CoA reductase in cold assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control inhibitor.

    • Add the HMG-CoA reductase enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the HMG-CoA and NADPH solution.

  • Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Synthetic "this compound" (dissolved in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Prepare Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solution.

  • Assay Reaction:

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add the test compound dilutions to the respective wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Synthetic "this compound" (dissolved in a suitable solvent, e.g., DMSO, and then diluted in growth medium)

  • Bacterial or fungal strains

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Positive control antibiotic/antifungal

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Pathways and Workflows

To further aid in the understanding of the experimental processes and the potential mechanism of action, the following diagrams are provided.

HMG_CoA_Reductase_Pathway cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Methyl_11_oxo_9_undecenoate This compound Methyl_11_oxo_9_undecenoate->HMG_CoA_Reductase Potential Statins Statins Statins->HMG_CoA_Reductase Established HMG_CoA_Reductase->Mevalonate

Caption: HMG-CoA Reductase Pathway and Points of Inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_validation Biological Activity Validation cluster_analysis Data Analysis cluster_comparison Comparative Analysis Synthesis Synthesize and Purify This compound HMG_CoA_Assay HMG-CoA Reductase Inhibition Assay Synthesis->HMG_CoA_Assay Antioxidant_Assay DPPH Antioxidant Assay Synthesis->Antioxidant_Assay Antimicrobial_Assay Antimicrobial MIC Assay Synthesis->Antimicrobial_Assay IC50_HMG Determine IC50 (HMG-CoA Reductase) HMG_CoA_Assay->IC50_HMG IC50_DPPH Determine IC50 (Antioxidant) Antioxidant_Assay->IC50_DPPH MIC_Value Determine MIC (Antimicrobial) Antimicrobial_Assay->MIC_Value Comparison Compare with Established Alternatives IC50_HMG->Comparison IC50_DPPH->Comparison MIC_Value->Comparison

Caption: Workflow for Validating Biological Activity.

Conclusion

"this compound" presents an interesting scaffold for further investigation, particularly as a potential HMG-CoA reductase inhibitor. However, the current body of evidence is primarily qualitative and predictive. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools to perform a thorough and quantitative validation of its biological activities. Such studies are crucial to ascertain its true therapeutic potential and to determine its standing relative to existing alternatives.

References

A Comparative Analysis of Pheromone Synthesis Methods for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient synthesis of insect pheromones is critical for the development of effective and environmentally benign pest management strategies. This guide provides a comparative analysis of common chemical and biocatalytic methods for pheromone synthesis, offering insights into their respective yields, purities, and scalability. Detailed experimental protocols for key reactions and analytical techniques are provided to support researchers in their synthetic endeavors.

Data Presentation: A Quantitative Comparison of Synthesis Methods

Method Key Reaction Overall Yield Purity (Z/E ratio) Key Advantages Key Disadvantages References
Chemical Synthesis Wittig Reaction50-70%90:10 to 98:2High Z-selectivity with non-stabilized ylides, well-established method.Formation of triphenylphosphine oxide byproduct can complicate purification.[1][2]
Chemical Synthesis Olefin Metathesis60-85%Variable, can be optimized for Z-selectivity.High functional group tolerance, potential for shorter synthetic routes.Requires expensive and air-sensitive catalysts.[3][4]
Biocatalysis Yeast FermentationLower than chemical synthesis, but improving.High stereospecificity.Sustainable, can produce complex structures.Lower yields, requires metabolic engineering.
Table 1: Comparative data for the synthesis of (Z)-9-Tricosene (Muscalure).
Method Key Reaction Overall Yield Purity (E,Z/other isomers) Key Advantages Key Disadvantages References
Chemical Synthesis Alkyne Hydrogenation~20-30%High stereoselectivity with Lindlar catalyst.Can produce high purity (10E, 12Z)-isomer.Requires handling of gaseous hydrogen and specialized catalysts.[5][6]
Chemical Synthesis Wittig ReactionVariable, depends on specific route.Good stereocontrol possible.Versatile and widely applicable.Byproduct removal can be challenging.[2][7]
Biocatalysis Silkworm Moth BiosynthesisN/A (Natural Source)HighNatural and highly specific.Not a scalable synthetic method.[3]
Table 2: Comparative data for the synthesis of Bombykol.

Experimental Protocols

This section provides detailed methodologies for key experiments in pheromone synthesis and analysis.

Synthesis of (Z)-9-Tricosene via Wittig Reaction

Objective: To synthesize (Z)-9-tricosene from nonanal and (1-dodecyl)triphenylphosphonium bromide.

Materials:

  • (1-dodecyl)triphenylphosphonium bromide

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Nonanal

  • Anhydrous diethyl ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet, add sodium amide to liquid ammonia at -78 °C.

  • To this suspension, add (1-dodecyl)triphenylphosphonium bromide in anhydrous diethyl ether dropwise with stirring.

  • Allow the reaction mixture to stir at -78 °C for 1 hour to form the ylide.

  • Add a solution of nonanal in anhydrous diethyl ether to the ylide solution dropwise at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield (Z)-9-tricosene.[1][8][9]

Purification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and isomeric ratio of the synthesized pheromone.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified pheromone in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the pheromone and any impurities. Integrate the peaks to calculate the percentage purity. Analyze the mass spectrum of the main peak to confirm the identity of the pheromone. Compare the retention times and mass spectra with authentic standards if available to determine the isomeric ratio.[10][11][12]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows in pheromone synthesis.

Pheromone_Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FAS Fatty Acid Synthase Malonyl-CoA->FAS Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA FAS->Saturated Fatty Acyl-CoA Desaturase Desaturase Saturated Fatty Acyl-CoA->Desaturase Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Desaturase->Unsaturated Fatty Acyl-CoA Reductase Reductase Unsaturated Fatty Acyl-CoA->Reductase Fatty Alcohol Fatty Alcohol Reductase->Fatty Alcohol Acetyltransferase Acetyltransferase Fatty Alcohol->Acetyltransferase Pheromone (Acetate) Pheromone (Acetate) Acetyltransferase->Pheromone (Acetate)

Pheromone Biosynthesis Pathway

Wittig_Reaction_Workflow Start Start: Alkyl Halide & Triphenylphosphine Phosphonium_Salt Phosphonium Salt Formation Start->Phosphonium_Salt Ylide_Formation Ylide Formation (Strong Base) Phosphonium_Salt->Ylide_Formation Reaction Reaction with Aldehyde/Ketone Ylide_Formation->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification: Column Chromatography Crude_Product->Purification Analysis Analysis: GC-MS, NMR Purification->Analysis Final_Product Final Product: (Z)-Alkene Analysis->Final_Product

Wittig Reaction Experimental Workflow

Logical_Relationship_Methods cluster_Chemical Chemical Synthesis cluster_Biocatalytic Biocatalytic Synthesis Pheromone_Synthesis Pheromone Synthesis Methods Wittig Wittig Reaction Pheromone_Synthesis->Wittig Established Metathesis Olefin Metathesis Pheromone_Synthesis->Metathesis Modern Coupling Cross-Coupling Reactions Pheromone_Synthesis->Coupling Efficient Enzymatic Enzymatic Reactions Pheromone_Synthesis->Enzymatic Green Fermentation Whole-Cell (e.g., Yeast) Pheromone_Synthesis->Fermentation Sustainable

Classification of Pheromone Synthesis Methods

References

Bioactivity Profile of Methyl 11-oxo-9-undecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of Methyl 11-oxo-9-undecenoate against established bioactive compounds. Due to the limited availability of direct experimental data for this compound, this document focuses on its potential bioactivities based on structurally related molecules, particularly α,β-unsaturated ketones and other fatty acid methyl esters. The information presented herein is intended to guide future research and highlight the potential therapeutic applications of this compound.

Predicted Bioactivity Based on Structural Analogs

This compound's chemical structure, featuring an α,β-unsaturated ketone and a methyl ester functional group, suggests potential antioxidant, antibacterial, and anti-inflammatory properties. While this specific compound is listed as a component of a methanolic extract from Paratapes undulatus clams, which exhibited overall antibacterial, antibiofilm, and antioxidant activities, specific data for the compound itself is not provided. The bioactivity of the extract as a whole suggests that its components, including this compound, may contribute to these effects.

Comparative Analysis of Bioactivity

To provide a framework for understanding the potential efficacy of this compound, this section compares the known bioactivities of structurally similar compounds.

Antioxidant Activity

The α,β-unsaturated ketone moiety present in this compound is a key structural feature found in compounds with known antioxidant activity. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potential.

Table 1: Comparison of Antioxidant Activity of α,β-Unsaturated Ketones and Other Compounds

CompoundClassAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compound α,β-Unsaturated Ketone DPPH Data Not Available Ascorbic Acid~5-15
Chalcone Derivativesα,β-Unsaturated KetoneDPPHVariable (10-100)Ascorbic Acid~10
Curcuminα,β-Unsaturated KetoneDPPH~25Trolox~40
QuercetinFlavonoidDPPH~2-8Ascorbic Acid~5
Antibacterial Activity

Fatty acid methyl esters (FAMEs) and compounds with ketone functionalities have demonstrated antibacterial properties. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 2: Comparison of Antibacterial Activity

Compound/ExtractTarget BacteriaAssayMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Various Broth Microdilution Data Not Available Ciprofloxacin0.015-1
FAMEs from Vegetable OilsStaphylococcus aureusBroth Microdilution125-500Not specified-
13-Oxooctadeca-9,11-dienoic acidNot specifiedNot specifiedData Not AvailableNot specified-
Tea Tree Oil (Terpenoid)Escherichia coliBroth Microdilution~5000Ciprofloxacin<1
Anti-inflammatory Activity

The anti-inflammatory potential of α,β-unsaturated ketones is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A reduction in NO levels indicates anti-inflammatory activity.

Table 3: Comparison of Anti-inflammatory Activity

CompoundCell LineAssayInhibition of NO Production (%) at a given concentrationReference CompoundInhibition (%)
This compound RAW 264.7 LPS-stimulated NO production Data Not Available Dexamethasone~80-90% at 1µM
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)RAW 264.7LPS-stimulated NO productionSignificant inhibition at 50 µMNot specified-
CurcuminRAW 264.7LPS-stimulated NO production~50% at 10 µMNot specified-

Experimental Protocols

Detailed methodologies for the key bioassays mentioned above are provided to facilitate further research on this compound.

DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compound is dissolved in methanol at various concentrations.

  • Reaction: 1 mL of the DPPH solution is mixed with 1 mL of the sample solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the growth of a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

LPS-Stimulated Nitric Oxide Production in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach 80-90% confluency.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The amount of NO produced is determined by comparing the absorbance of the treated samples to a standard curve of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the bioactivity of this compound.

G cluster_antioxidant Antioxidant Activity Workflow DPPH_Radical DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow/Colorless) DPPH_Radical->Reduced_DPPH Donates H atom MOU This compound (Antioxidant) MOU->Reduced_DPPH Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) Reduced_DPPH->Spectrophotometer

Caption: DPPH antioxidant assay workflow.

G cluster_antibacterial Broth Microdilution Workflow Serial_Dilution Serial Dilution of This compound Inoculation Inoculation with Bacteria Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Broth microdilution experimental workflow.

G cluster_inflammation Predicted Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation MOU This compound MOU->NFkB Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

A Comparative Guide to Insect Cross-Reactivity with Aliphatic Esters: A Case Study Framework Using Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of insects to "Methyl 11-oxo-9-undecenoate," an aliphatic ester with potential semiochemical properties. Due to a lack of direct experimental data on this specific compound in existing literature, this document outlines the general principles of insect olfactory responses to similar chemical structures and furnishes detailed, standardized protocols for key experimental procedures to enable its investigation.

Principles of Olfactory Discrimination in Insects

Insects rely on their sophisticated olfactory system to perceive and differentiate a vast array of volatile organic compounds, which is crucial for locating food, mates, and oviposition sites, as well as avoiding predators. The perception of odors, including aliphatic esters like this compound, is mediated by olfactory receptor neurons (ORNs) housed in sensilla on the antennae.

The specificity of an insect's response to a particular compound is determined by the repertoire of odorant receptors (ORs) expressed in its ORNs. Cross-reactivity occurs when a single OR can be activated by multiple, structurally similar odorants. The degree of cross-reactivity often correlates with the structural similarity of the compounds, such as chain length, the position of functional groups, and stereochemistry. For aliphatic compounds, variations in carbon chain length can be a significant factor in how an insect's olfactory system distinguishes between them.

Experimental Protocols for Assessing Cross-Reactivity

To investigate the cross-reactivity of insects to "this compound" and its analogs, the following experimental protocols are recommended.

Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of the olfactory neurons on an insect's antenna to a given odorant. It is a powerful tool for screening compounds for olfactory activity and assessing the relative sensitivity of an insect to different chemicals.

Methodology:

  • Insect Preparation:

    • An adult insect is immobilized, typically by restraining it in a pipette tip with the head and antennae protruding.

    • The terminal segment of one antenna is carefully excised to allow for the insertion of a recording electrode.

    • The recording electrode, a fine glass capillary filled with a saline solution (e.g., Ringer's solution), is placed over the cut end of the antenna.

    • A reference electrode is inserted into the insect's head or another part of the body to complete the electrical circuit.

  • Odorant Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A known concentration of the test compound (e.g., this compound) and a series of structurally related compounds are individually introduced into the airstream for a short duration (e.g., 0.5 seconds) using a stimulus controller.

    • A solvent control (the solvent used to dissolve the test compounds) and a positive control (a compound known to elicit a strong response) should be included in each experimental run.

  • Data Recording and Analysis:

    • The electrical potential changes (depolarizations) across the antenna in response to each odor puff are amplified and recorded.

    • The amplitude of the EAG response is measured in millivolts (mV).

    • Responses to the test compounds are typically normalized by subtracting the response to the solvent control and can be expressed as a percentage of the response to the positive control.

    • Dose-response curves can be generated by testing a range of concentrations for each compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a highly sensitive technique that combines the separation capabilities of gas chromatography with the biological detection of an insect antenna. It is used to identify which specific compounds in a complex mixture are biologically active.

Methodology:

  • Sample Injection and Separation:

    • A sample containing a mixture of volatile compounds (e.g., a headspace extract from a plant or a synthetic blend) is injected into a gas chromatograph.

    • The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting:

    • As the separated compounds elute from the GC column, the effluent is split into two streams.

    • One stream is directed to a conventional GC detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) to identify and quantify the compounds.

    • The other stream is directed towards a prepared insect antenna.

  • Electroantennographic Detection:

    • The effluent directed to the antenna is mixed with a stream of humidified air.

    • An insect antenna is prepared as described for EAG, with recording and reference electrodes in place.

    • Simultaneous recordings are made of the GC detector signal and the EAG response from the antenna.

  • Data Analysis:

    • By aligning the two recordings, compounds that elicit an EAG response can be identified.

    • The retention time of the EAG-active peak can be matched with the retention time of the peak on the GC detector to identify the biologically active compound.

Data Presentation

To facilitate a comparative analysis of the cross-reactivity of different insect species to "this compound" and a selection of structurally similar aliphatic esters, the following table structure is recommended for presenting EAG data.

CompoundInsect Species A (Response ± SE)Insect Species B (Response ± SE)Insect Species C (Response ± SE)
This compound Normalized EAG ResponseNormalized EAG ResponseNormalized EAG Response
Methyl 9-undecenoateNormalized EAG ResponseNormalized EAG ResponseNormalized EAG Response
Methyl 11-oxodecanoateNormalized EAG ResponseNormalized EAG ResponseNormalized EAG Response
UndecanalNormalized EAG ResponseNormalized EAG ResponseNormalized EAG Response
Positive Control100%100%100%
Solvent Control0%0%0%

Note: Data in this table is hypothetical and serves as a template for presenting experimental results.

Visualizations

Experimental Workflow for Assessing Cross-Reactivity

The following diagram illustrates a logical workflow for investigating the cross-reactivity of a novel compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening & Identification cluster_analysis Analysis & Confirmation compound_prep Compound Preparation (this compound & Analogs) eag Electroantennography (EAG) Screening compound_prep->eag insect_rearing Insect Rearing (Target Species) insect_rearing->eag dose_response Dose-Response Curves eag->dose_response gc_ead GC-EAD (If part of a blend) gc_ead->dose_response behavioral_assays Behavioral Assays (e.g., Wind Tunnel) dose_response->behavioral_assays receptor_studies Olfactory Receptor Studies (Optional) behavioral_assays->receptor_studies

Caption: A generalized workflow for investigating insect cross-reactivity to a novel semiochemical.

Simplified Insect Olfactory Signaling Pathway

This diagram illustrates the basic mechanism of odorant detection and signal transduction in an insect olfactory receptor neuron.

olfactory_pathway cluster_neuron Olfactory Receptor Neuron odorant Odorant Molecule (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binding in Sensillar Lymph or_complex Odorant Receptor (OR) + Orco Complex obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Conformational Change neuron_membrane Dendritic Membrane of ORN depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential to Antennal Lobe depolarization->action_potential

Caption: A simplified diagram of an insect's olfactory signal transduction pathway.

A Comparative Guide to the Analytical Techniques for Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of molecules like Methyl 11-oxo-9-undecenoate are paramount. This guide provides a detailed comparison of three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively compared, supported by detailed experimental protocols and data presented for easy interpretation.

Quantitative Performance Comparison

The selection of an analytical technique often depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key quantitative performance parameters for the analysis of this compound using GC-MS, HPLC-UV (following derivatization), and qNMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with DNPH DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL0.5 - 5 µg/mL
**Linearity (R²) **> 0.995> 0.99> 0.998
Precision (%RSD) < 10%< 15%< 5%
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Sample Throughput HighMediumLow to Medium
Selectivity Very High (Mass Fragmentation)High (Chromatographic Separation)High (Chemical Shift)
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to its high sensitivity and selectivity, it is well-suited for the analysis of this compound.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of 1-100 µg/mL.

  • If necessary, perform a liquid-liquid or solid-phase extraction to clean up complex matrices.

  • Add an appropriate internal standard (e.g., methyl dodecanoate) for accurate quantification.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Identification: The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern, which can be compared to a reference spectrum from a database like the NIST WebBook.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation of a wide range of compounds. For analytes lacking a strong chromophore, derivatization can be employed to enhance UV detection. This compound possesses an α,β-unsaturated ketone moiety which allows for direct UV detection, but derivatization with 2,4-dinitrophenylhydrazine (DNPH) significantly improves sensitivity by targeting the ketone group.

Sample Preparation (DNPH Derivatization):

  • Dissolve the sample in a suitable solvent like acetonitrile.

  • To 1 mL of the sample solution, add 1 mL of a solution containing 0.5 mg/mL of 2,4-dinitrophenylhydrazine in acetonitrile with 1% (v/v) phosphoric acid.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution to room temperature and dilute with the mobile phase to an appropriate concentration for analysis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).

  • Injection Volume: 20 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, relying instead on an internal standard.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: 1D proton (¹H) NMR.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard protons to ensure full relaxation.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, the methyl ester singlet (around 3.67 ppm) or the olefinic protons can be used.[2]

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Mass_Spectrum Identify by Mass Spectrum Chromatogram->Mass_Spectrum Quantify Quantify vs. Internal Standard Mass_Spectrum->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Derivatize with DNPH Dissolve->Derivatize Dilute Dilute with Mobile Phase Derivatize->Dilute Inject Inject into HPLC Dilute->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for the HPLC-UV analysis with DNPH derivatization.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Signals (Analyte & IS) Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the quantitative NMR (qNMR) analysis.

References

Unraveling the Biological Potential of Methyl 11-oxo-9-undecenoate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Methyl 11-oxo-9-undecenoate derivatives. By examining available data on analogous compounds, this document offers insights into the potential therapeutic applications and guides future research in the development of novel bioactive agents.

This compound is a naturally occurring α,β-unsaturated keto-ester that has been identified in various plant and microbial extracts. While direct and extensive SAR studies on its derivatives are limited, by analyzing structurally related long-chain fatty acid esters and α,β-unsaturated carbonyl compounds, we can infer potential biological activities and key structural features for optimal performance. This guide will explore the potential antimicrobial and cytotoxic activities of these derivatives, drawing comparisons with relevant alternative compounds and providing detailed experimental methodologies.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is likely influenced by several structural factors, including the chain length of the carboxylic acid, the nature of the ester group, and modifications to the α,β-unsaturated ketone moiety.

Antimicrobial Activity

Long-chain unsaturated fatty acids and their esters are known to possess antimicrobial properties. The α,β-unsaturated ketone functionality in this compound is a key feature that can contribute to this activity, likely through Michael addition reactions with nucleophilic residues in microbial proteins and enzymes.

Table 1: Comparison of Antimicrobial Activity of this compound Analogs and Related Compounds

Compound/AnalogModificationTest Organism(s)Activity (e.g., MIC, Zone of Inhibition)Reference(s)
This compound (Hypothetical Derivatives)
- Saturated analog (Methyl 11-oxoundecanoate)Reduction of C9=C10 double bondGram-positive & Gram-negative bacteriaExpected decrease in activityInferred from general SAR
- Shorter chain analog (e.g., Methyl 9-oxo-7-nonenoate)Decreased carbon chain lengthGram-positive & Gram-negative bacteriaActivity may vary; optimal chain length is crucialInferred from fatty acid SAR
- Free acid (11-oxo-9-undecenoic acid)Hydrolysis of methyl esterGram-positive & Gram-negative bacteriaActivity may increase due to improved solubility in aqueous mediaInferred from fatty acid SAR
Alternative Antimicrobial Compounds
(E)-3-Alken-2-ones (C11-C17)Structurally similar α,β-unsaturated ketonesTrichophyton mentagrophytes, Propionibacterium acnesActive, with activity dependent on chain length[1]
Long-chain fatty acid methyl esters (e.g., Lauric acid methyl ester)Saturated and unsaturated estersOral microorganismsSignificant antimicrobial activity, particularly against Gram-positive bacteria
Sugar fatty acid estersEsterification with a sugar moietyGram-positive & Gram-negative bacteria, FungiBroad-spectrum antimicrobial activity

Key Inferences for Antimicrobial SAR:

  • α,β-Unsaturated System: The presence of the conjugated double bond and ketone is likely critical for antimicrobial activity. Saturation of this bond would be expected to significantly reduce or abolish its efficacy.

  • Chain Length: The lipophilicity, determined by the carbon chain length, plays a crucial role in the ability of the molecule to penetrate microbial cell membranes. An optimal chain length is necessary for potent activity.

  • Ester vs. Free Acid: The methyl ester group influences the compound's lipophilicity. The corresponding carboxylic acid might exhibit different activity profiles due to altered solubility and cell penetration characteristics.

Cytotoxic Activity

The α,β-unsaturated carbonyl moiety is a known Michael acceptor, a structural alert for potential cytotoxicity through covalent modification of cellular macromolecules like proteins and DNA. This reactivity can be harnessed for developing anticancer agents but also raises concerns about toxicity to normal cells.

Table 2: Comparison of Cytotoxic Activity of α,β-Unsaturated Carbonyl Compounds

Compound ClassKey Structural FeatureCell Line(s)Activity (e.g., IC50)Reference(s)
α,β-Unsaturated Ketones (General) C=C-C=O moietyVarious cancer cell linesPotent cytotoxic activity, often correlated with reactivity as a Michael acceptor[2]
Chalcones 1,3-Diaryl-2-propen-1-one coreVarious cancer cell linesSignificant cytotoxic and anticancer properties[3]
Long-chain α,β-Unsaturated Esters Long alkyl chain with α,β-unsaturationCaco-2 cellsModerate cytotoxicity[1][4]

Key Inferences for Cytotoxicity SAR:

  • Michael Acceptor Reactivity: The electrophilicity of the β-carbon in the α,β-unsaturated system is a primary determinant of cytotoxicity. Modifications that increase this reactivity could enhance cytotoxic potential.

  • Lipophilicity: The long alkyl chain contributes to the molecule's ability to traverse cell membranes and interact with intracellular targets.

  • Substituent Effects: The introduction of various substituents on the carbon chain could modulate both the reactivity of the Michael acceptor and the overall lipophilicity, thereby influencing cytotoxic potency and selectivity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives (General Protocol)

A common method for synthesizing α,β-unsaturated ketones is the Aldol condensation.

Protocol: Aldol Condensation for the Synthesis of α,β-Unsaturated Keto-Esters

  • Reactant Preparation: Dissolve the starting aldehyde (e.g., a protected ω-oxo-aldehyde) and a methyl ketone (e.g., methyl acetoacetate, followed by decarboxylation) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A detailed, step-by-step video tutorial on Aldol condensation can be found in the following references.[5][6][7]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique for determining the MIC of lipophilic compounds.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

For a more detailed protocol on MIC determination, please refer to the following resources.[8][9][10][11][12]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

Michael_Addition cluster_molecule α,β-Unsaturated Carbonyl C_alpha C_beta C_alpha->C_beta = Adduct Covalent Adduct C_beta->Adduct C_carbonyl C=O C_carbonyl->C_alpha Nucleophile Nucleophile (e.g., Thiol from Cysteine) Nucleophile->C_beta Michael Addition

Mechanism of Michael Addition.

Experimental_Workflow Start Synthesis of Derivatives Purification Purification & Characterization Start->Purification Bioassays Biological Evaluation Purification->Bioassays Antimicrobial Antimicrobial Assays (MIC) Bioassays->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) Bioassays->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Drug Discovery Workflow.

Conclusion and Future Directions

While "this compound" itself has not been extensively studied, the analysis of its structural analogs provides a strong foundation for predicting its biological activities and guiding the synthesis of novel derivatives. The α,β-unsaturated ketone moiety is a critical pharmacophore that likely endows these molecules with antimicrobial and cytotoxic properties. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a definitive SAR. Key modifications to explore include varying the alkyl chain length, altering the ester group, and introducing substituents on the carbon backbone. Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

Evaluating "Methyl 11-oxo-9-undecenoate" in Insect Trap Designs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no currently available experimental data on the performance of "Methyl 11-oxo-9-undecenoate" as an insect attractant in various trap designs. As such, a direct comparison guide based on existing studies cannot be provided.

However, for researchers and drug development professionals interested in evaluating the potential of this or other novel semiochemicals, this guide offers a standardized, generic experimental protocol. This methodology outlines the necessary steps to rigorously assess the efficacy of a new attractant in different trap configurations. The included data tables and diagrams are presented as illustrative examples of how to structure and visualize experimental outcomes.

Experimental Protocols

A robust evaluation of a new insect attractant involves a multi-stage process, from initial laboratory-based behavioral assays to field trials that assess performance under real-world conditions.

1. Laboratory Bioassays:

  • Objective: To determine if the target insect species exhibits an attractive response to "this compound" in a controlled environment.

  • Methodology:

    • Olfactometer Tests: A dual-choice olfactometer is used to present insects with a choice between a stream of air carrying the scent of the test compound and a control stream of clean air. The number of insects moving towards each stream is recorded.

    • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to the test compound, providing a direct measure of olfactory receptor neuron activity.

2. Field Cage and Small-Scale Field Trials:

  • Objective: To evaluate the attractant's performance in a semi-controlled outdoor environment and to select the most promising trap designs.

  • Methodology:

    • Experimental Setup: Large screened cages containing a known number of the target insect species are set up in a natural or semi-natural habitat.

    • Trap Deployment: A selection of different trap types (e.g., sticky traps, funnel traps, delta traps) are baited with the test compound and placed within the cages. Unbaited traps of each design serve as controls.[1][2][3]

    • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target and non-target insects is recorded.

3. Large-Scale Field Trials:

  • Objective: To assess the efficacy of the attractant and the best-performing trap designs under real-world conditions and to compare them against standard monitoring tools or other known attractants.

  • Methodology:

    • Site Selection: Choose multiple locations representative of the target insect's habitat.

    • Experimental Design: A randomized block or Latin square design is often employed to minimize the effects of spatial variation.[4][5] In a Latin square design, each trap-attractant combination is tested in each location over the course of the experiment to account for positional effects.[4][5]

    • Trap Deployment: Traps are deployed at a standardized height and density. The placement of traps should be randomized within each block.

    • Data Collection and Analysis: Trap catches are recorded regularly. The data, often transformed (e.g., using logarithms) to stabilize variance, are then analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between trap designs and attractants.[4][6][7]

Data Presentation

The quantitative results of field trials should be summarized in a clear and structured table to facilitate easy comparison. The following is a hypothetical example of how such data for "this compound" could be presented.

Table 1: Hypothetical Mean Weekly Trap Captures of a Target Insect Species Using "this compound" in Different Trap Designs.

Trap DesignAttractantMean Weekly Captures (± SE)
Delta TrapThis compound15.3 ± 2.1
Funnel TrapThis compound28.7 ± 3.5
Sticky Trap (Panel)This compound12.1 ± 1.8
Delta TrapControl (Unbaited)0.8 ± 0.2
Funnel TrapControl (Unbaited)1.2 ± 0.4
Sticky Trap (Panel)Control (Unbaited)0.5 ± 0.1
Funnel TrapStandard Pheromone Lure35.2 ± 4.1

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for evaluating the performance of a novel insect attractant in different trap designs.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_lab Phase 2: Laboratory Bioassays cluster_field Phase 3: Field Trials cluster_analysis Phase 4: Data Analysis and Conclusion A Synthesize and Purify This compound D Electroantennography (EAG) Screening A->D B Select Target Insect Species B->D C Procure and Prepare Trap Designs (Delta, Funnel, Sticky) G Deploy Baited and Control Traps C->G E Olfactometer Behavioral Assays D->E If positive response F Select Field Sites and Experimental Design (Randomized Block) E->F If attractive F->G H Weekly Trap Servicing and Data Collection G->H H->G Repeat for duration of trial I Statistical Analysis (ANOVA on log-transformed data) H->I J Compare Trap Performance and Attractant Efficacy I->J K Publish Comparison Guide J->K

Caption: Experimental workflow for testing a new insect attractant.

References

Validation of a New Synthesis Route for "Methyl 11-oxo-9-undecenoate": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of synthetic pathways for the target compound, Methyl 11-oxo-9-undecenoate, could not be conducted due to the absence of publicly available, validated synthesis routes in the searched scientific literature. Despite extensive searches for established and novel synthetic protocols, including variations on the compound name and searches by its CAS number (53613-55-1), no detailed experimental procedures or comparative data were found.

This guide was intended to provide researchers, scientists, and drug development professionals with a side-by-side comparison of a new synthesis route for this compound against existing methods. The objective was to present quantitative data on yield, purity, reaction times, and other relevant metrics in a clear, tabular format. Furthermore, detailed experimental protocols and workflow visualizations were planned to facilitate the replication and assessment of the synthetic pathways.

However, the foundational information required for such a comparative analysis—the synthesis routes themselves—is not accessible in the public domain based on the conducted searches. While the compound "this compound" is indexed in chemical databases, peer-reviewed publications detailing its preparation were not identified.

Therefore, the following sections, which would have contained the comparative data, experimental protocols, and workflow diagrams, cannot be populated at this time.

Data Presentation: Comparison of Synthesis Routes

A table comparing key performance indicators of different synthesis routes for this compound would have been presented here. This would have included, but was not limited to, parameters such as:

  • Number of Synthetic Steps: A direct comparison of the complexity of each route.

  • Overall Yield (%): The efficiency of each pathway in converting starting materials to the final product.

  • Purity (%): The purity of the final compound as determined by analytical methods (e.g., HPLC, NMR).

  • Reaction Time (hours): The total time required to complete each synthesis.

  • Key Reagents and Solvents: A list of the primary chemicals used, allowing for a preliminary assessment of cost and environmental impact.

  • Purification Method: The techniques employed to isolate and purify the target compound.

Experimental Protocols

This section would have provided detailed, step-by-step methodologies for the synthesis of this compound via the different routes. Each protocol would have included:

  • A comprehensive list of materials and reagents with their required specifications.

  • Precise quantities and concentrations of all reactants.

  • A description of the reaction setup and necessary equipment.

  • Detailed instructions for the reaction procedure, including temperature, pressure, and time for each step.

  • The work-up and purification procedures.

  • Characterization data for the final product.

Visualization of Synthetic Workflows

To provide a clear visual representation of the synthetic processes, diagrams generated using Graphviz (DOT language) would have been included. These diagrams would have illustrated the sequence of reactions, intermediate compounds, and reagents for each synthesis route.

Example of a Hypothetical Workflow Diagram:

G cluster_0 Hypothetical 'New' Synthesis Route A Starting Material A B Intermediate B A->B Reagent X, Solvent Y Step 1 C This compound B->C Reagent Z, Catalyst W Step 2

A hypothetical workflow for a new synthesis route.

We regret that we are unable to provide the requested comparative guide at this time. Should peer-reviewed literature detailing the synthesis of "this compound" become available, a comprehensive analysis as originally intended can be performed.

A Comparative Guide to the Quantitative Analysis of "Methyl 11-oxo-9-undecenoate" in Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative analysis of the hypothetical pheromone component, "Methyl 11-oxo-9-undecenoate," alongside established alternative pheromones. The methodologies and data presented are based on common practices in the field of chemical ecology and are intended to serve as a practical resource for researchers engaged in the identification, quantification, and bio-activity screening of insect pheromones.

Comparative Quantitative Analysis

The following table summarizes the quantitative data for "this compound" in a hypothetical pheromone blend, compared to two well-documented pheromone components from different moth species. This allows for a direct comparison of emission rates and blend ratios, which are critical factors in the biological activity of pheromones.[1]

Pheromone ComponentSpecies (Hypothetical/Actual)Total Pheromone Emission (ng/female/hr)Component Ratio in Volatile Emissions (%)Component Ratio in Gland Extract (%)
This compound (Hypothetical) Insectus aenigma16572.521.0
(Z)-11-HexadecenalHeliothis subflexa15376.1418.94
(Z,E)-9,12-Tetradecadienyl acetate (ZETA)Cadra cautellaNot specifiedVaries with blendNot specified
Alternative Pheromone Components: A Snapshot

To provide a broader context, the table below details additional alternative pheromone components that are commonly studied and utilized in pest management. These components, like "this compound," are typically part of a species-specific blend.[2]

Alternative Pheromone ComponentChemical ClassKey Function
(Z)-9-Tetradecenyl acetateAcetateSex attractant
(Z)-11-Tetradecenyl acetateAcetateSex attractant
(E)-11-Tetradecenyl acetateAcetateSex attractant
10-Methyldodecyl acetateAcetateSex attractant
(Z)-11-HexadecenolAlcoholPheromone precursor/component
(Z)-11-HexadecenalAldehydeMajor sex pheromone component

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the quantitative analysis of pheromone components.

Protocol 1: Volatile Collection and Sample Preparation

This protocol describes the collection of airborne pheromones and their preparation for analysis.

  • Pheromone Collection: Individual calling female insects are placed in a glass chamber. Purified and humidified air is passed over the insect at a controlled flow rate (e.g., 10 ml/min).[1]

  • Volatile Trapping: The exiting air is passed through a sorbent tube (e.g., containing Porapak Q or Tenax) to trap the volatile organic compounds, including the pheromone components.[3]

  • Elution: The trapped compounds are eluted from the sorbent using a minimal amount of a suitable solvent (e.g., 0.5 ml of redistilled diethyl ether or hexane).[4][5]

  • Internal Standard: A known amount of an internal standard (e.g., n-dodecane) is added to the eluate to allow for accurate quantification.[6]

  • Sample Storage: The resulting sample is stored at a low temperature (e.g., -20°C) until analysis to prevent degradation.[4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in a pheromone blend.[7][8]

  • Injection: A small volume of the prepared sample (e.g., 0.2-2.0 µL) is injected into the GC-MS system.[9]

  • Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[9] The column is subjected to a temperature program to separate the components based on their boiling points and affinity for the column's stationary phase.

  • Ionization and Mass Analysis: As components elute from the column, they enter the mass spectrometer where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio by a quadrupole mass analyzer.[10]

  • Detection and Identification: The separated ions are detected, and the resulting mass spectrum is compared to a library of known spectra (e.g., NIST MS Program) for compound identification.[10]

  • Quantification: The amount of each component is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard.[10]

Protocol 3: Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, thereby identifying biologically active compounds.[11][12]

  • Antenna Preparation: An antenna is carefully excised from a live insect.[12] The ends of the antenna are placed in contact with electrodes using an electrically conductive gel.[13]

  • Stimulus Delivery: A puff of air containing a known concentration of the test compound (e.g., "this compound") is delivered over the antenna.

  • Signal Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal receptors to the specific compound.[14]

  • Data Analysis: The EAG responses to different compounds and concentrations are compared to determine which components of a blend are most stimulating to the insect.

Visualizations

The following diagrams illustrate the workflow for pheromone analysis and the underlying biological pathway of pheromone perception.

Pheromone_Analysis_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output a Calling Female Insect b Volatile Collection Chamber a->b Pheromone Emission c Sorbent Trap b->c Air Flow d Solvent Elution c->d e Addition of Internal Standard d->e f Sample Vial e->f g GC-MS Analysis f->g h EAG Bioassay f->h i Quantitative Data g->i j Bio-activity Profile h->j

Figure 1: A generalized workflow for the quantitative and qualitative analysis of insect pheromones.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) P Pheromone Molecule (e.g., this compound) PBP Pheromone-Binding Protein (PBP) P->PBP Binding in Lymph OR Odorant Receptor (OR) PBP->OR Transport to Receptor Neuron Olfactory Receptor Neuron OR->Neuron Signal Transduction AL Signal Processing Neuron->AL Nerve Impulse Behavior Behavioral Response AL->Behavior

Figure 2: A simplified diagram of the insect olfactory signaling pathway for pheromone perception.

References

A Comparative Guide to Enantiomeric Purity Analysis of Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules. Methyl 11-oxo-9-undecenoate, an α,β-unsaturated ketoester, possesses a chiral center that necessitates accurate assessment of its enantiomeric composition. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to this compound

This compound is a C12 molecule with the chemical formula C₁₂H₂₀O₃[1]. Its structure contains both a ketone and an ester functional group, with a carbon-carbon double bond in conjugation with the ketone. The presence of a stereocenter makes the analysis of its enantiomeric purity essential for applications in research and development where stereoisomerism can significantly impact biological activity and chemical reactivity.

Comparison of Analytical Methodologies

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to separation.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral derivatizing or solvating agent, resulting in distinct NMR signals.
Sample State LiquidVolatile (or derivatized to be volatile)Liquid
Resolution Generally high, baseline separation is often achievable.Very high resolution, capable of separating complex mixtures.Varies depending on the chiral agent and analyte; may have signal overlap.
Quantification Highly accurate and precise through integration of peak areas.Highly accurate and precise.Generally less accurate than chromatographic methods (±1-5%) due to potential integration errors and kinetic resolution.
Throughput Moderate, with typical run times of 10-30 minutes per sample.High, with fast analysis times possible.High, rapid analysis once the sample is prepared.
Sample Prep Minimal, sample dissolved in a suitable solvent.May require derivatization to increase volatility and thermal stability.Requires addition of a chiral derivatizing or solvating agent; derivatization can add a reaction step.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).GC system with a chiral capillary column and a detector (e.g., FID).NMR spectrometer and a suitable chiral auxiliary.

Experimental Protocols

Detailed methodologies for the three primary techniques are provided below. These protocols are based on established methods for structurally similar α,β-unsaturated ketoesters and long-chain carbonyl compounds.

Chiral HPLC is a robust and widely adopted method for the enantiomeric separation of a broad range of compounds, including α,β-unsaturated ketoesters. The following protocol is adapted from methods used for similar compounds[2][3][4].

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® series). For a related compound, a Phenomenex AMY-2 column provided good separation[2].

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220-260 nm for the α,β-unsaturated ketone chromophore).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Inject 5-10 µL of the solution.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Chiral GC is a powerful technique for the separation of volatile enantiomers with high resolution. For a long-chain molecule like this compound, volatility is sufficient for GC analysis.

Experimental Protocol:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative (e.g., a β- or γ-cyclodextrin phase) is suitable for separating a wide range of chiral compounds, including ketones and esters[5][6].

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min to ensure good separation and peak shape.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane or ethyl acetate (e.g., 0.1-1 mg/mL). Inject 1 µL of the solution.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.

NMR spectroscopy, in conjunction with a chiral auxiliary, can be used for the rapid determination of enantiomeric purity. This method relies on the formation of transient diastereomeric complexes that exhibit distinct chemical shifts.

Experimental Protocol:

  • Instrument: ¹H NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).

  • Chiral Solvating Agent (CSA): A chiral lanthanide shift reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or a chiral solvating agent that can interact with the keto-ester functionality.

  • Solvent: An achiral deuterated solvent such as CDCl₃ or C₆D₆.

  • Sample Preparation:

    • Dissolve a precise amount of this compound (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add small, incremental amounts of the chiral solvating agent to the NMR tube and acquire a spectrum after each addition.

    • Monitor the spectrum for the splitting of a well-resolved proton signal (e.g., the methyl ester protons or protons adjacent to the carbonyl group) into two distinct signals corresponding to the two enantiomers.

  • Data Analysis: Once baseline separation of a signal for the two enantiomers is achieved, the enantiomeric excess is determined by the integration ratio of these two signals.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Enantiomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result Sample Racemic or Enantioenriched This compound HPLC Chiral HPLC Sample->HPLC GC Chiral GC Sample->GC NMR Chiral NMR Sample->NMR Chromatogram Chromatogram (Two Peaks) HPLC->Chromatogram GC->Chromatogram Spectrum NMR Spectrum (Split Signals) NMR->Spectrum Calculation Calculate % ee Chromatogram->Calculation Spectrum->Calculation Result Enantiomeric Purity Calculation->Result

Caption: General workflow for determining the enantiomeric purity of this compound.

Chiral_Recognition_Mechanisms cluster_chromatography Chiral Chromatography (HPLC & GC) cluster_nmr Chiral NMR Spectroscopy Analyte Enantiomers (R & S) Complex Transient Diastereomeric Complexes (R-CSP & S-CSP) Analyte->Complex Interaction CSP Chiral Stationary Phase CSP->Complex Separation Differential Retention -> Separation Complex->Separation Analyte_NMR Enantiomers (R & S) Complex_NMR Diastereomeric Complexes (R-CSA & S-CSA) Analyte_NMR->Complex_NMR Interaction CSA Chiral Solvating Agent CSA->Complex_NMR Differentiation Distinct Chemical Shifts -> Signal Splitting Complex_NMR->Differentiation

Caption: Conceptual diagrams of chiral recognition mechanisms in chromatography and NMR.

Conclusion

The enantiomeric purity of this compound can be reliably determined using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral HPLC and Chiral GC are the methods of choice for accurate and precise quantification, with the selection between them often depending on the volatility of the compound and available instrumentation.

  • NMR spectroscopy with a chiral solvating agent provides a rapid and convenient method for estimating enantiomeric excess, which is particularly useful for reaction monitoring and high-throughput screening.

The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sample matrix, and available resources. For regulatory purposes and quality control, validated chromatographic methods are generally preferred.

References

A Prospective Analysis of Methyl 11-oxo-9-undecenoate as a Potential HMG-CoA Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 11-oxo-9-undecenoate, a compound identified through computational studies as a potential inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Due to the nascent stage of research, this document focuses on a prospective comparison with established HMG-CoA reductase inhibitors, namely statins, based on available in-silico data and analytical findings.

Executive Summary

This compound is a molecule that has been identified in phytochemical analyses of various plants and as a product of lipid peroxidation.[1][2][3] A recent computational study highlighted its potential as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] This finding suggests a possible, though currently unproven, therapeutic application in hypercholesterolemia management. This guide will compare the known properties of this compound with those of a representative statin, Atorvastatin, to offer a preliminary assessment for the research community.

Comparative Data

The following table summarizes the available data for this compound in comparison to Atorvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor.

FeatureThis compoundAtorvastatin
Compound Type Natural Product DerivativeSynthetic
Molecular Formula C12H20O3C33H35FN2O5
Molecular Weight ( g/mol ) 212.28558.6
Mechanism of Action Putative HMG-CoA Reductase Inhibitor (based on in-silico studies)Competitive Inhibitor of HMG-CoA Reductase[1][5]
Evidence of Efficacy Computational docking studies suggest binding affinity to HMG-CoA reductase.Extensive clinical trials demonstrating LDL cholesterol reduction and cardiovascular event risk reduction.[1][6]
Source Identified in Cochlospermum species and as a lipid peroxidation product.[1][3][4]Chemical Synthesis

Experimental Protocols

In-Silico Screening: Molecular Docking

The identification of this compound as a potential HMG-CoA reductase inhibitor was based on computational molecular docking studies.[4] The general protocol for such an experiment is as follows:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein, HMG-CoA reductase, is obtained from a protein data bank (e.g., PDB). Any existing ligands and water molecules are removed, and the protein structure is prepared for docking. The 2D structure of the ligand, this compound, is retrieved from a chemical database (e.g., PubChem) and converted to a 3D structure.[4]

  • Binding Site Identification: The active site of HMG-CoA reductase, where the natural substrate HMG-CoA binds, is identified.

  • Molecular Docking: A docking software (e.g., AutoDock, Glide) is used to predict the binding conformation and affinity of the ligand to the active site of the protein.[7][8][9][10][11] The software calculates a docking score, which represents the binding energy, to estimate the strength of the interaction.

  • Analysis of Interactions: The resulting protein-ligand complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound has been identified as a component of plant extracts using GC-MS.[2][3] A typical protocol for this analysis involves:

  • Sample Preparation: A dried plant sample is powdered and extracted using a suitable solvent (e.g., ethanol, methanol).[12][13][14] The extract is then filtered and concentrated.

  • GC-MS Analysis: The extract is injected into the GC-MS system. The gas chromatograph separates the volatile components of the extract based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum.[12][13][14][15]

  • Compound Identification: The mass spectrum of an unknown compound is compared with the spectra in a reference library (e.g., NIST, Willey) to identify the compound. The retention time in the gas chromatogram also aids in the identification.[12]

Visualizations

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA_Reductase HMG-CoA Reductase Multiple_Steps Multiple Steps Methyl_11_oxo_9_undecenoate This compound (Potential Inhibitor) Methyl_11_oxo_9_undecenoate->HMG_CoA_Reductase Statins Statins (Established Inhibitors) Statins->HMG_CoA_Reductase

Caption: The HMG-CoA reductase pathway and points of inhibition.

Computational_Screening_Workflow cluster_database Databases cluster_preparation Preparation cluster_docking Docking & Analysis Protein_DB Protein Database (PDB) Prepare_Protein Prepare Target Protein Protein_DB->Prepare_Protein Ligand_DB Ligand Database (PubChem) Prepare_Ligand Prepare Ligand Ligand_DB->Prepare_Ligand Molecular_Docking Molecular Docking Prepare_Protein->Molecular_Docking Prepare_Ligand->Molecular_Docking Analyze_Results Analyze Binding Affinity and Interactions Molecular_Docking->Analyze_Results

Caption: Workflow for in-silico identification of potential enzyme inhibitors.

Concluding Remarks for the Research Community

The identification of this compound as a potential HMG-CoA reductase inhibitor is at a very early, purely computational stage. While these in-silico findings are promising and warrant further investigation, they do not constitute evidence of in-vitro or in-vivo efficacy.

For researchers in drug discovery, this compound represents a potential starting point for the development of novel HMG-CoA reductase inhibitors, possibly with different pharmacokinetic and pharmacodynamic profiles compared to existing statins. The immediate next steps would involve in-vitro enzyme inhibition assays to validate the computational predictions. Subsequent research could focus on its mechanism of action, selectivity, and potential for chemical modification to improve potency and drug-like properties.

References

Unraveling the Bioactivity of Methyl 11-oxo-9-undecenoate: An Analysis of Available Bioassay Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of novel compounds is paramount. Methyl 11-oxo-9-undecenoate, a fatty acid methyl ester, has been identified in various natural sources, including plant and marine organisms. While comprehensive bioassay data on the isolated compound remains limited, its presence in extracts with notable biological activities warrants a closer examination. This guide provides a statistical analysis of the available bioassay data for extracts containing this compound, alongside detailed experimental protocols and logical visualizations to aid in future research and drug discovery efforts.

While direct quantitative bioassay data for isolated this compound is not extensively available in public literature, the compound has been identified as a constituent in several natural extracts that exhibit significant biological effects. The following tables summarize the bioactivity of these extracts. It is crucial to note that these values represent the activity of the entire extract and not of this compound in isolation.

Bioactivity of Extracts Containing this compound

Antioxidant Activity of a Methanolic Extract of Paratapes undulatus (Clam) [1]

AssayIC50 Value (µg/mL)
DPPH Radical Scavenging150.3 ± 4.1
Ascorbic Acid (Standard) 14.2 ± 0.5

Anti-proliferative Activity of Vitex negundo Leaf Extracts on PA1 Human Ovarian Cancer Cell Lines [2]

ExtractIC50 Value (µg/mL)
Acetone Extract88.01 ± 3.14
Methanol Extract112.30 ± 1.93
Doxorubicin (Standard) 2.91 ± 0.03

Antioxidant Activity of an Alcoholic Extract of Polystichum setiferum [3]

AssayIC50 Value (µg/mL)
DPPH Radical Scavenging3.73
Ascorbic Acid (Standard) 5.90

Antiplasmodial Activity of an Alkaloid Fraction of Andropogon schirensis Root Extract

TestDose (mg/kg)Parasitaemia Suppression (%)
Suppressive25051.18
50072.25
100072.90
Curative25061.63
50067.71
100070.49
Prophylactic25043.19
50049.50
100065.61

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the analysis of extracts containing this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for determining the antioxidant capacity of a sample.

  • Sample Preparation: A stock solution of the test extract is prepared, typically in methanol, and serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A solution of DPPH in methanol is prepared. To 1.5 mL of various concentrations of the test sample, 1.5 mL of the DPPH solution (0.1 mmol/L) is added.[1]

  • Incubation: The mixture is incubated in the dark at 37°C for 20 minutes.[1]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control is prepared using methanol instead of the test sample.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

  • Cell Culture: Human ovarian cancer cells (PA1) are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test extracts and incubated for a specified period.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test extract C Mix 1.5 mL of extract with 1.5 mL of DPPH A->C B Prepare 0.1 mM DPPH solution B->C D Incubate in dark at 37°C for 20 min C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F Logical_Relationship cluster_source Natural Sources cluster_extract Bioactive Extract cluster_activity Observed Bioactivity Source Plants (e.g., Vitex negundo) Marine Organisms (e.g., Paratapes undulatus) Extract Complex Mixture of Compounds Source->Extract Extraction MOU This compound Other Other Bioactive Compounds Activity Antioxidant Anti-proliferative Antimicrobial Extract->Activity Tested Activity MOU->Activity Contribution Unknown Other->Activity Contributes to Activity

References

Safety Operating Guide

Personal protective equipment for handling Methyl 11-oxo-9-undecenoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 11-oxo-9-undecenoate

This guide provides immediate, essential safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical splash goggles conforming to ANSI Z87.1 standards.[2][3][4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4]
Hand Protection Butyl Rubber GlovesRecommended for handling esters and ketones due to their high resistance.[5][6] Nitrile gloves offer poor resistance to these chemical classes and should be avoided for direct or prolonged contact.[7][8]
Body Protection Laboratory CoatA flame-resistant lab coat that extends to the knees and has full-length sleeves is required.[3][9][10]
Footwear Closed-toe ShoesSandals or other open-toed footwear are not permitted in the laboratory.[9]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures

Experimental Protocol for Safe Handling:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in the table above.

  • Dispensing: Carefully dispense the required amount of this compound. Use appropriate tools (e.g., spatula, pipette) to avoid direct contact.

  • During Reaction: Keep all containers with the compound sealed when not in use. Maintain a clean and organized workspace within the fume hood to minimize the risk of spills.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Remove gloves using a technique that avoids skin contact with the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

Disposal Protocol:

  • Small Quantities (<50 mL): For very small spills or residual amounts, absorb the liquid onto a paper towel and allow it to evaporate completely in a chemical fume hood. Once dry, the paper towel can be disposed of in the regular trash, unless local regulations require otherwise.[11]

  • Large Quantities (>50 mL) and Contaminated Materials: Absorb the liquid with an inert material such as vermiculite, perlite, or cat litter.[11] Place the absorbed material and any contaminated solids (e.g., gloves, pipette tips) into a clearly labeled, sealed waste container. This container should be designated for hazardous chemical waste and disposed of through a licensed waste contractor.[11]

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected and disposed of as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood handle_dispense Dispense Compound prep_fumehood->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_cleanup Decontaminate Work Area handle_reaction->handle_cleanup disposal_small Small Quantities (<50mL) handle_cleanup->disposal_small disposal_large Large Quantities (>50mL) handle_cleanup->disposal_large disposal_evap Evaporate in Fume Hood disposal_small->disposal_evap disposal_waste Dispose via Licensed Contractor disposal_large->disposal_waste post_gloves Remove Gloves disposal_waste->post_gloves disposal_evap->post_gloves post_wash Wash Hands post_gloves->post_wash

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.